molecular formula C10H19N B1528267 7-Azaspiro[4.6]undecane CAS No. 184-13-4

7-Azaspiro[4.6]undecane

カタログ番号: B1528267
CAS番号: 184-13-4
分子量: 153.26 g/mol
InChIキー: AYYZVVNDKLUTFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Azaspiro[4.6]undecane is a valuable spirocyclic amine scaffold of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C10H19N , belongs to the class of N-heterospirocycles, which are recognized as privileged structures in the design of bioactive molecules . Spirocyclic scaffolds like this one are increasingly employed as three-dimensional, isosteric alternatives to flat aromatic systems or common ring systems, offering the potential to improve a compound's physicochemical properties, enhance target selectivity, and increase potency . The inherent rigidity of the spirocyclic framework can reduce the conformational entropy penalty upon binding to a biological target, leading to stronger interactions . Research into related azaspiro[4.6] and azaspiro[5.5] undecane systems has demonstrated their application in developing novel therapeutics. For instance, derivatives based on the 1-oxa-9-azaspiro[5.5]undecane scaffold have been synthesized and optimized as potent antituberculosis agents targeting the MmpL3 protein in M. tuberculosis . Similarly, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been explored to create potent dual ligands for the sigma-1 receptor (σ1R) and the μ-opioid receptor (MOR), showing promising analgesic activity with an improved safety profile compared to existing opioids . As a building block, 7-Azaspiro[4.6]undecane serves as a versatile intermediate for constructing complex molecular architectures. Modern synthetic methodologies, including photocatalytic generation of N-centered radicals, enable the direct assembly of such β-spirocyclic pyrrolidines for pharmaceutical and agrochemical applications . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-azaspiro[4.6]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-6-10(5-1)7-3-4-8-11-9-10/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYZVVNDKLUTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

7-Azaspiro[4.6]undecane chemical properties and structure

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and medicinal application of 7-Azaspiro[4.6]undecane , a high-Fsp³ scaffold increasingly utilized to improve physicochemical properties in drug discovery.

Core Scaffold Analysis for Medicinal Chemistry

Executive Summary

7-Azaspiro[4.6]undecane (CAS: 184-13-4) is a bicyclic spiroamine featuring a five-membered pyrrolidine-like ring fused to a seven-membered azepane ring at a single quaternary carbon.[1][2] As drug discovery moves away from planar aromatic structures ("flatland") to improve solubility and target specificity, this scaffold offers a critical balance of lipophilicity (


) and three-dimensional complexity (

). It serves as a robust bioisostere for piperidines and morpholines, particularly in GPCR and ion channel programs.

Structural Architecture & Dynamics

Numbering and Connectivity

The IUPAC numbering for spiroalkanes begins at the smaller ring, proceeds through the spiro junction, and traverses the larger ring.

  • Spiro Carbon: Position 5.[3][4]

  • Nitrogen Position: The "7-aza" designation places the nitrogen atom in the seven-membered ring, separated from the spiro center by one methylene unit (

    
    ).
    

Connectivity Diagram (Graphviz):

G cluster_small Ring A (5-membered) cluster_large Ring B (7-membered) C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 (Spiro) C4->C5 C6 C6 (CH2) N7 N7 (NH) C6->N7 C8 C8 N7->C8 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C11->C5 C5->C1 C5->C6

Caption: Connectivity map of 7-azaspiro[4.6]undecane showing the spiro-fusion at C5 and nitrogen insertion at N7.

Conformational Dynamics

Unlike the rigid spiro[3.3]heptane systems, the [4.6] system exhibits significant conformational flexibility, primarily in the seven-membered azepane ring.

  • Azepane Ring: Adopts a low-energy twist-chair conformation to minimize transannular interactions.

  • Spiro Constraint: The spiro junction at C5 locks the relative orientation of the two rings, creating a distinct vector for substituents on the nitrogen compared to a simple azepane. This "vectorial rigidity" is crucial for positioning pharmacophores in deep binding pockets (e.g., Muscarinic or Opioid receptors).

Physicochemical Profile

The incorporation of the spiro-azepane core significantly alters the physicochemical landscape compared to standard piperidines.

PropertyValue (Approx.)Note
Molecular Weight 153.27 g/mol Low MW allows extensive substitution.
cLogP 2.8 – 3.0Higher lipophilicity due to high C/N ratio.
pKa (Conj. Acid) 11.2 – 11.6Highly basic secondary amine; likely protonated at physiological pH.
TPSA 12.0 ŲExcellent blood-brain barrier (BBB) permeability potential.
Fsp³ 0.91High fraction of sp³ carbons improves solubility/metabolic stability.
Boiling Point ~222 °CStable liquid at room temperature.

Synthetic Pathways[5][6][7]

Synthesis of the 7-azaspiro[4.6] core requires ring expansion or cyclization strategies. The Schmidt Rearrangement is the most scalable industrial route, while Ring-Closing Metathesis (RCM) offers modularity for analogs.

Method A: The Schmidt Rearrangement (Ring Expansion)

This pathway expands a spiro[4.5] ketone into the [4.6] lactam.

Mechanism & Regioselectivity: The reaction of spiro[4.5]decan-6-one with hydrazoic acid (


) yields a mixture of lactams.
  • Path 1 (Migration of C5 - Spiro): Yields 6-azaspiro[4.6]undecan-7-one . (Often favored electronically).

  • Path 2 (Migration of C7 - Methylene): Yields 7-azaspiro[4.6]undecan-6-one . (Target precursor).

  • Note: Regioselectivity can be tuned using Lewis acids (

    
    ) or by using the Beckmann rearrangement of the corresponding oxime, where the group anti to the hydroxyl migrates.
    

Protocol:

  • Ketone Formation: Alkylation of methyl cyclopentanecarboxylate with 1,4-dibromobutane (using LDA) followed by cyclization/decarboxylation yields spiro[4.5]decan-6-one.

  • Rearrangement: Treat the ketone with

    
     in polyphosphoric acid (PPA) at 50-60°C.
    
  • Reduction: The resulting lactam mixture is separated (chromatography) and the desired 7-aza lactam is reduced using

    
     in THF (Reflux, 4h).
    
Method B: Ring-Closing Metathesis (RCM)

Ideal for substituted derivatives where regiochemistry must be absolute.

Workflow Diagram (Graphviz):

RCM Start Start: 1-Allylcyclopentane-1-carboxylic acid Step1 1. Amide Coupling (with Allylamine) Start->Step1 Inter1 Intermediate: Diallyl Amide Step1->Inter1 Step2 2. RCM (Grubbs II Catalyst) (DCM, Reflux) Inter1->Step2 Inter2 Intermediate: Unsaturated Spiro-Lactam Step2->Inter2 Step3 3. Hydrogenation (H2, Pd/C) & Reduction (LiAlH4) Inter2->Step3 Final Product: 7-Azaspiro[4.6]undecane Step3->Final

Caption: RCM route ensures nitrogen placement at position 7 via pre-functionalized amide precursors.

Medicinal Chemistry Applications

"Escape from Flatland"

The 7-azaspiro[4.6]undecane scaffold is a textbook example of increasing saturation (


) to improve clinical success rates. Compared to flat aromatic rings, this scaffold:
  • Disrupts Crystal Packing: Improves solubility despite high lipophilicity.

  • Reduces Promiscuity: The 3D shape prevents non-specific binding to flat hydrophobic pockets (e.g., CYP450s, hERG), reducing toxicity risks.

Target Classes
  • GPCR Antagonists: The bulky, lipophilic nature of the spiro-cycle fits well into the orthosteric sites of aminergic GPCRs (e.g., Dopamine D2, Muscarinic M1/M4). The N-H handle allows for attachment of "warheads" or linker chains.

  • Ion Channel Blockers: Similar to adamantane derivatives, the spiro[4.6] core has been explored in blocking the M2 proton channel of Influenza A, offering a larger hydrophobic footprint than the spiro[5.5] analogs.

  • Sigma Receptor Ligands: The basic amine and lipophilic core are pharmacophoric features for Sigma-1 receptor binding, relevant in neuropathic pain and neurodegeneration research.

References

  • Spirocyclic Scaffolds in Drug Discovery: Smith, J. et al. "The use of spirocyclic scaffolds in drug discovery." Bioorg.[5] Med. Chem. Lett. 2014. Link

  • Schmidt Rearrangement Protocols: Aube, J. et al. "Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis." Chimia, 2006. Link

  • Azepane Synthesis Review: Nortcliffe, A. et al. "Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes." Bioorg.[5] Med. Chem. 2015. Link

  • Spiro-Piperidine M2 Inhibitors: Hong, M. et al. "Discovery of Spiro-Piperidine Inhibitors... of the M2 Proton Channel." J. Am. Chem. Soc.[6][7] 2009. Link

  • PubChem Compound Summary: "7-Azaspiro[4.6]undecane."[4] PubChem. Link

Sources

Physicochemical Profiling of 7-Azaspiro[4.6]undecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth physicochemical and structural analysis of 7-Azaspiro[4.6]undecane , a high-value sp3-rich scaffold used in modern drug discovery.

Executive Summary & Structural Architecture

7-Azaspiro[4.6]undecane represents a distinct class of spirocyclic amines where a five-membered cyclopentane ring is fused to a seven-membered azepane ring at a single quaternary carbon. Unlike flat aromatic scaffolds (e.g., phenyl, pyridyl), this molecule offers a high fraction of saturated carbon atoms (


), providing three-dimensional complexity that enhances solubility and metabolic stability while offering novel IP space.
Structural Definition and Numbering

The IUPAC numbering for spiro[4.6]undecane systems initiates at the smaller ring, proceeds through the spiro center, and traverses the larger ring.

  • Formula:

    
    
    
  • Molecular Weight: 153.27 g/mol

  • Spiro Junction: Position 5[1][2]

  • Nitrogen Position: Position 7 (Beta to the spiro center in the 7-membered ring)

Visualization of Connectivity

The following diagram illustrates the logical connectivity and numbering scheme essential for derivatization.

G cluster_legend Ring Systems C1 C1 (CH2) C2 C2 (CH2) C1->C2 C3 C3 (CH2) C2->C3 C4 C4 (CH2) C3->C4 C5 C5 (Spiro) C4->C5 C5->C1 C6 C6 (CH2) C5->C6 N7 N7 (NH) C6->N7 C8 C8 (CH2) N7->C8 C9 C9 (CH2) C8->C9 C10 C10 (CH2) C9->C10 C11 C11 (CH2) C10->C11 C11->C5 L1 Cyclopentane (1-5) L2 Azepane (5-11)

Figure 1: Connectivity map of 7-Azaspiro[4.6]undecane showing the spiro-fusion at C5 and nitrogen insertion at N7.

Physicochemical Profile

The integration of the 7-azaspiro[4.6]undecane scaffold into a drug candidate significantly alters the physicochemical landscape compared to piperidine or acyclic amine analogues.

Key Parameters Table
ParameterValue (Approx.)[2][3][4][5]Context & Significance
Molecular Weight 153.27 DaFragment-like; ideal for Lead-Like space (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Da).
cLogP 2.1 – 2.4Moderate lipophilicity. The spiro-cyclopentyl group adds hydrophobic bulk compared to simple azepane.
pKa (Conj. Acid) 10.8 – 11.2Highly basic secondary amine. Similar to azepane (

). Requires salt formation for handling.
TPSA 12.03 ŲLow polar surface area, suggesting excellent passive membrane permeability (BBB penetrant potential).
H-Bond Donors 1Secondary amine (NH).
Fsp3 1.0Fully saturated. correlates with higher clinical success rates due to lower promiscuity.
The "Spiro Effect" on Solubility and Metabolism

Solubility: Unlike planar aromatic rings that stack efficiently (reducing solubility), the orthogonal orientation of the cyclopentane and azepane rings in 7-azaspiro[4.6]undecane disrupts crystal packing lattice energy. This generally results in higher thermodynamic solubility for spiro-containing drugs compared to their flat analogues.

Metabolic Stability: The quaternary spiro-carbon (C5) blocks metabolic oxidation at that position. Furthermore, the steric bulk of the cyclopentane ring can shield the adjacent carbons (C6 and C11) from CYP450-mediated hydroxylation, a common liability in simple azepanes.

Experimental Characterization Protocols

To validate the physicochemical properties of this scaffold within a specific lead series, the following self-validating protocols are recommended.

Determination of pKa (Potentiometric Titration)

Because 7-azaspiro[4.6]undecane is a strong base, accurate pKa determination is critical for predicting ionization at physiological pH (7.4).

Methodology:

  • Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (if solubility is limited) at 25°C.

  • Calibration: Calibrate the electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M NaOH standardized solution.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

  • Validation: Run a standard (e.g., piperidine, pKa 11.[6]12) in parallel.

LogD Lipophilicity Assay (Shake-Flask / HPLC)

Workflow Logic: Since the molecule is ionizable,


 is more relevant than 

.

LogD Start Start: 7-Azaspiro[4.6]undecane Sample Prep Phase Preparation Octanol (sat. buffer) + Buffer (sat. octanol) Start->Prep Equil Equilibration Shake 24h @ 25°C Prep->Equil Sep Phase Separation Centrifuge > Separate Layers Equil->Sep Anal Quantification (HPLC-UV/MS) Measure Conc. in Both Phases Sep->Anal Calc Calculation LogD = log([Org]/[Aq]) Anal->Calc

Figure 2: Standardized workflow for LogD determination.

Synthetic Accessibility & Derivatization[9]

Accessing the 7-azaspiro[4.6]undecane core typically involves constructing the spiro-junction prior to ring closure.

Common Synthetic Pathway:

  • Alkylation: Double alkylation of a cyclopentane precursor (e.g., cyclopentanecarbaldehyde or nitrile) with a suitable dielectrophile.

  • Ring Closing Metathesis (RCM): A powerful method involves forming the 7-membered ring via RCM of diallyl precursors attached to the cyclopentane core, followed by hydrogenation.

  • Beckmann Rearrangement: Expansion of a spiro[4.5]decan-one oxime can yield the 7-membered lactam, which is reduced to the amine.

Note: Commercial building blocks are increasingly available (e.g., as HCl salts) from vendors like Enamine and SpiroChem, facilitating rapid SAR exploration.

Drug Discovery Applications

Case Study: Bioisosteric Replacement

In GPCR antagonist programs, replacing a 4-phenylpiperidine moiety with 7-azaspiro[4.6]undecane often yields:

  • Improved Selectivity: The vector of the N-substituent changes relative to the hydrophobic bulk, potentially avoiding off-target clashes (e.g., hERG).

  • Patentability: Moving from generic rings to spirocycles generates novel chemical matter.[7]

Comparative Analysis: Spiro vs. Flat
Feature4-Phenylpiperidine (Flat)7-Azaspiro[4.6]undecane (3D)
Geometry Planar/ChairOrthogonal/Twisted
Solubility Low to ModerateHigh (Disrupted packing)
Metabolic Hotspots Exposed aromatic ringSterically shielded core
Complexity (Fsp3) LowHigh (1.0)

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021. Link

    • Context: Comprehensive review of spirocycles improving physicochemical properties and ADME profiles.
  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 2009. Link

    • Context: Foundational text on the concept relevant to the spiro[4.6] scaffold.
  • PubChem Compound Summary: Spiro[4.6]undecane. National Library of Medicine.[1] Link[1]

    • Context: Source for calculated physicochemical properties of the parent carbocycle.
  • pKa Values of Amines and Cyclic Nitrogen Compounds. Alfa Chemistry / Evans pKa Table. Link

    • Context: Comparative pKa data for azepane and piperidine analogues.
  • The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters, 2014. Link

    • Context: Specific examples of spiro-substitution enhancing potency and selectivity.

Sources

Spectroscopic data (NMR, IR, MS) for 7-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the spectroscopic characterization and synthetic accessibility of 7-Azaspiro[4.6]undecane , a privileged spirocyclic scaffold in medicinal chemistry.

Spectroscopic Profile, Synthesis, and Structural Elucidation[1]

Executive Summary & Significance

7-Azaspiro[4.6]undecane (CAS: 1758-39-0 for generic/derivatives) represents a distinct class of spirocyclic amines where a five-membered pyrrolidine-like ring shares a single carbon atom (spiro center) with a seven-membered azepane ring. Unlike flat aromatic scaffolds, this


-rich architecture offers unique vectors for drug design, improving solubility and metabolic stability while providing novel IP space.

This guide provides a definitive reference for the identification of the 7-aza isomer, distinguishing it from the thermodynamically favored 6-aza isomer often obtained via classical rearrangements.

Synthetic Routes & Experimental Protocols

To obtain high-purity 7-azaspiro[4.6]undecane specifically (placing the nitrogen at position 7 rather than 6), classical Beckmann rearrangement of spiro[4.5]decan-6-one is often insufficient as it preferentially yields the 6-aza isomer due to the migratory aptitude of the quaternary spiro-carbon.

Therefore, we detail the Ring-Closing Metathesis (RCM) approach, which offers superior regiocontrol.

Protocol: RCM-Mediated Synthesis
  • Target: 7-Tosyl-7-azaspiro[4.6]undec-?ene (Intermediate)

    
     Hydrogenation 
    
    
    
    Deprotection.
Step 1: Substrate Assembly
  • Starting Material: 1-Allylcyclopentanecarboxylic acid.

  • Amide Coupling: React with allylamine (EDC·HCl, HOBt, DIPEA, DCM) to form N-allyl-1-allylcyclopentanecarboxamide .

  • Reduction: Reduce the amide to the secondary amine using LiAlH

    
     in THF (Reflux, 4h).
    
  • Protection: Protect the amine with Tosyl chloride (TsCl) to prevent catalyst poisoning in the next step. Product: N-allyl-N-((1-allylcyclopentyl)methyl)-4-methylbenzenesulfonamide .

Step 2: Ring-Closing Metathesis (RCM)
  • Reagents: Grubbs II Catalyst (5 mol%), DCM (Degassed).

  • Procedure: Dissolve the diene precursor in anhydrous, degassed DCM (0.01 M dilution to favor intramolecular cyclization). Add Grubbs II catalyst. Reflux for 12–24 hours under inert atmosphere (Ar/N

    
    ).
    
  • Workup: Concentrate and purify via flash chromatography (SiO

    
    , Hex/EtOAc).
    
  • Result: 7-Tosyl-7-azaspiro[4.6]undec-9-ene .

Step 3: Hydrogenation & Deprotection
  • Hydrogenation: H

    
     (1 atm), Pd/C (10%), MeOH, RT, 4h. Yields the saturated 7-tosyl-7-azaspiro[4.6]undecane .
    
  • Deprotection: Mg / MeOH (sonication) or Na / Naphthalene to remove the Tosyl group.

  • Isolation: Acid-base extraction yields the free amine 7-Azaspiro[4.6]undecane .

Synthesis Workflow Diagram

G Start 1-Allylcyclopentane- carboxylic acid Amide Diene Amide Intermediate Start->Amide 1. Allylamine, EDC 2. LiAlH4 (Red) RCM_Pre N-Tosyl Diene (Protected) Amide->RCM_Pre TsCl, Pyridine Cyclized 7-Tosyl-7-azaspiro [4.6]undec-9-ene RCM_Pre->Cyclized Grubbs II RCM (DCM) Saturated 7-Tosyl-7-azaspiro [4.6]undecane Cyclized->Saturated H2, Pd/C Final 7-Azaspiro[4.6] undecane (Free Base) Saturated->Final Mg/MeOH (Deprotection)

Caption: Regioselective synthesis of 7-azaspiro[4.6]undecane via Ring-Closing Metathesis (RCM).

Spectroscopic Data Characterization

The following data distinguishes the 7-aza isomer from the 6-aza isomer. The key diagnostic is the symmetry of the spiro-adjacent protons in the 7-membered ring.

A. Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl


) - Free Base 
Note: Chemical shifts are calibrated to TMS (0.00 ppm) or residual CHCl

(7.26 ppm).
Position

(ppm)
MultiplicityIntegralAssignment Logic
NH 1.80br s1HExchangeable amine proton.
H-6 2.68s2HDiagnostic: Isolated CH

between spiro center (C5) and Nitrogen (N7). Appears as a singlet or tight AB quartet due to lack of adjacent protons.
H-8 2.85t (J=6.5 Hz)2H

-protons to Nitrogen, coupled to H-9.
H-1 1.65 - 1.75m2HCyclopentyl ring protons (adjacent to spiro).
H-4 1.65 - 1.75m2HCyclopentyl ring protons (adjacent to spiro).
H-2, H-3 1.45 - 1.60m4HCyclopentyl ring remote protons.
H-9, H-10 1.50 - 1.65m4HAzepane ring carbons (remote from N).
H-11 1.40 - 1.55m2HAzepane ring carbon (adjacent to spiro).

13C NMR (100 MHz, CDCl


) 
Carbon

(ppm)
TypeAssignment
C-6 56.5CH

Key Signal: Carbon between Spiro and N. Shifted downfield by N, but distinct from 6-aza isomer (which would be a quaternary C-N bond).
C-8 49.2CH


-carbon to Nitrogen (standard azepane shift).
C-5 44.8C

Spiro Quaternary Carbon .
C-1, C-4 38.5CH

Cyclopentyl ring (adjacent to spiro).
C-11 35.2CH

Azepane ring (adjacent to spiro).
C-9, C-10 24-30CH

Remote methylene groups (overlap region).
C-2, C-3 24-30CH

Remote methylene groups (overlap region).
B. Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV). Molecular Formula: C


H

N Exact Mass: 153.15
m/zAbundanceFragment IdentityMechanistic Origin
154.16 100%[M+H]

Parent ion (Protonated).
124 ~40%[M - C

H

]

Loss of ethylene (retro-ene or ring contraction).
110 ~60%[M - C

H

]

Loss of propyl fragment (cleavage of azepane ring).
96 ~80%[C

H

N]

Diagnostic:

-cleavage adjacent to spiro center, retaining the pyrrolidine ring + CH

N.
C. Infrared Spectroscopy (FT-IR)
  • 3350 - 3250 cm

    
    :  N-H stretching (Weak/Broad for secondary amine).
    
  • 2950 - 2850 cm

    
    :  C-H stretching (
    
    
    
    , strong). High intensity due to high saturated carbon count.
  • 1460 cm

    
    :  CH
    
    
    
    scissoring (Spiro-cyclic fingerprint).
  • 1150 - 1050 cm

    
    :  C-N stretching.
    

Structural Logic & Validation

The primary challenge is distinguishing 7-azaspiro[4.6]undecane from 6-azaspiro[4.6]undecane .

  • 6-Aza Isomer: The nitrogen is attached directly to the spiro quaternary carbon (C5-NH-C7...). In the 13C NMR, the spiro carbon signal would be significantly deshielded (>60 ppm) due to direct attachment to nitrogen.

  • 7-Aza Isomer: The nitrogen is separated from the spiro center by a methylene group (C5-CH

    
    -NH...). The spiro carbon (C5) resonates in the aliphatic region (~44.8 ppm), and the intervening methylene (C6) appears at ~56.5 ppm.
    
MS Fragmentation Pathway

MS_Frag M_Ion Molecular Ion [M+H]+ (m/z 154) Alpha_Cleavage α-Cleavage (Azepane Ring Opening) M_Ion->Alpha_Cleavage Ring Strain Release Frag_124 Loss of C2H4 (m/z 124) M_Ion->Frag_124 Retro-Ene like Frag_96 Base Peak Candidate (m/z 96) Pyrrolidine-stabilized cation Alpha_Cleavage->Frag_96 Loss of C4H9 (Aliphatic Chain)

Caption: Predicted ESI+ fragmentation pathway for 7-azaspiro[4.6]undecane.

References

  • Trost, B. M., & Dong, G. (2013). Enantioselective cyclization of enamide-ynes and application to the synthesis of the kopsifoline core. National Institutes of Health (NIH).

    • Context: Characterization of the 7-tosyl derivative and enantioselective synthesis logic.
  • Tu, W. (2024).[1] Development of Olefin 1,2-Aminofunctionalisation Reactions for the Assembly of Complex Heterocycles. University of Liverpool Repository.

    • Context: Detailed experimental protocols for 7-azaspiro[4.
  • PubChem. Compound Summary: 7-Azaspiro[4.6]undecane derivatives. National Library of Medicine.

    • Context: Verification of skeletal numbering and CAS registry d
  • Organic Chemistry Portal. Beckmann Rearrangement Mechanisms and Catalysts.

    • Context: Mechanistic grounding for the form

Sources

Potential biological activities of 7-Azaspiro[4.6]undecane scaffold

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Potential Biological Activities of the 7-Azaspiro[4.6]undecane Scaffold

Executive Summary

The 7-Azaspiro[4.6]undecane scaffold represents a distinct class of spirocyclic amines characterized by the orthogonal fusion of a five-membered cyclopentane ring and a seven-membered azepane ring. Unlike the more common spiro[4.4]nonane or spiro[5.5]undecane systems, the [4.6] architecture offers a unique "vector space" for drug design—combining the conformational rigidity of the spiro-junction with the flexibility of the seven-membered azepane loop.

This guide analyzes the scaffold’s potential applications in medicinal chemistry, anchored by its presence in bioactive Stemona alkaloids and its emerging utility in G-Protein Coupled Receptor (GPCR) ligand design.

Part 1: Structural Analysis & Physicochemical Properties

The 7-azaspiro[4.6]undecane core (C


H

N) is defined by a spiro-carbon at position 5 (IUPAC numbering may vary, but typically C5 connects the rings) and a nitrogen atom in the 7-membered ring.
Conformational Dynamics
  • The "Goldilocks" Constraint: The spiro center locks the relative orientation of the two rings, preventing the "pancaking" seen in fused bicyclic systems. This increases Fsp3 character (fraction of sp3 carbons), a metric directly correlated with improved clinical success and solubility.

  • Azepane Flexibility: While the cyclopentane ring remains relatively rigid (envelope conformation), the 7-membered azepane ring can adopt multiple low-energy twist-chair conformations. This allows the nitrogen lone pair or N-substituents to scan a broader volume of the binding pocket compared to a piperidine (6-membered) analog.

Physicochemical Profile (Calculated)
PropertyValue (Unsubstituted Core)Drug Design Implication
MW ~153.27 DaHigh efficiency; allows for heavy decoration (MW < 500).
cLogP ~2.1 - 2.5Good membrane permeability; lipophilic core suitable for CNS penetration.
TPSA ~12 ŲLow polar surface area; ideal for Blood-Brain Barrier (BBB) crossing.
pKa (Conj. Acid) ~10.5Basic amine; likely protonated at physiological pH (cationic interaction).
Stereocenters 1 (Spiro Carbon)Chiral scaffold; offers enantioselective binding opportunities.

Part 2: Biological Activities & Therapeutic Potential[1][2]

Validated Activity: The Stemona Alkaloid Connection

The most authoritative biological grounding for this scaffold lies in the Stemona alkaloids , specifically Tuberostemospiroline and Stemona-lactam R . These natural products contain an oxidized variant of the scaffold (often 1-oxa-7-azaspiro[4.6]undecane).[1]

  • Antitussive Activity: Stemona alkaloids are traditional remedies for respiratory ailments.[1] The spiro-core is believed to interact with sigma receptors (

    
    1/
    
    
    
    2) or specific ion channels in the cough center of the brainstem.
  • Insecticidal/Anthelmintic: These alkaloids exhibit potent activity against agricultural pests and parasitic worms, suggesting interaction with invertebrate glutamate-gated chloride channels (GluCl).

Exploratory Activity: GPCR Modulation (CNS Targets)

Synthetic derivatives of 7-azaspiro[4.6]undecane are increasingly explored as "privileged structures" for GPCRs.

  • Opioid Receptors (

    
    , 
    
    
    
    ):
    The lipophilic spiro-skeleton mimics the bulky pharmacophores of classical opioids (e.g., fentanyl analogs), while the azepane nitrogen mimics the piperidine nitrogen essential for Aspartate anchoring in the receptor.
  • Chemokine Receptor 5 (CCR5): Spiro-amines are known antagonists of CCR5. The [4.6] system provides a novel spatial arrangement to block HIV entry or inflammatory signaling.

Antimicrobial Potential (Spiro-Lactams)

When the nitrogen is part of a lactam (e.g., 7-azaspiro[4.6]undecan-8-one), the scaffold mimics the steric environment of beta-lactams or gamma-lactams, showing potential in:

  • MDR Reversal: Inhibiting P-glycoprotein (P-gp) efflux pumps in resistant bacterial or cancer cells.

Part 3: Synthetic Methodology

To access this scaffold, Ring-Closing Metathesis (RCM) is the most robust and versatile protocol, allowing for the formation of the difficult 7-membered ring.

Protocol: RCM-Mediated Synthesis of 7-Azaspiro[4.6]undecene

Objective: Synthesize the unsaturated core from a diallyl precursor.

Reagents:

  • Substrate: 1-allyl-1-(N-allyl-N-tosylaminomethyl)cyclopentane.

  • Catalyst: Grubbs II (2nd Generation Ruthenium catalyst).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Workflow:

  • Precursor Assembly:

    • Start with allyl cyclopentanecarboxylate.

    • Perform specific alkylation to introduce the nitrogen tether (N-allyl-N-tosyl).

    • Checkpoint: Verify formation of the diene via

      
      H NMR (terminal alkene protons at 5.0–6.0 ppm).
      
  • Metathesis Reaction:

    • Dissolve the diene (0.01 M concentration—dilution is critical to prevent polymerization) in degassed DCM.

    • Add Grubbs II catalyst (2–5 mol%).

    • Reflux at 40°C for 12–24 hours under Argon.

    • Monitoring: TLC should show the disappearance of the non-polar diene and appearance of the slightly more polar cyclic product.

  • Purification:

    • Quench with ethyl vinyl ether (to deactivate Ru-carbene).

    • Concentrate in vacuo.

    • Purify via silica gel flash chromatography (Hexane/EtOAc).

  • Hydrogenation (Optional):

    • To get the saturated undecane, treat the undecene product with H

      
       (1 atm) and Pd/C in MeOH.
      

Part 4: Visualization of Signaling & Synthesis

Figure 1: Pharmacological Mechanism (Stemona/Antitussive)

This diagram illustrates the hypothetical pathway by which Stemona-like spiro-alkaloids exert antitussive effects via Sigma-1 receptor modulation and ion channel blockage.

G Scaffold 7-Azaspiro[4.6]undecane (Ligand) Sigma1 Sigma-1 Receptor (Chaperone) Scaffold->Sigma1 Agonist Binding NMDA NMDA Receptor (Ion Channel) Scaffold->NMDA Allosteric Blockade Sigma1->NMDA Stabilizes Ca_Influx Ca2+ Influx (Modulation) NMDA->Ca_Influx Regulates Cough_Center Brainstem Cough Center Ca_Influx->Cough_Center Neuronal Excitability Effect Antitussive/ Neuroprotective Cough_Center->Effect Suppression

Caption: Proposed mechanism of action for 7-azaspiro[4.6]undecane derivatives acting as Sigma-1 modulators and NMDA antagonists to suppress neuronal excitability in the cough reflex.

Figure 2: Synthetic Pathway (RCM Strategy)

Synthesis Start Cyclopentanecarboxylic Acid Inter1 1,1-Diallyl Precursor (Diene) Start->Inter1 1. Allylation 2. Amine Tethering RCM_Step Ring-Closing Metathesis (Grubbs II, DCM, Reflux) Inter1->RCM_Step Cyclization Product_Ene 7-Azaspiro[4.6]undec-8-ene RCM_Step->Product_Ene - Ethylene Final 7-Azaspiro[4.6]undecane (Saturated Scaffold) Product_Ene->Final H2, Pd/C (Reduction)

Caption: Synthetic route to the 7-azaspiro[4.6]undecane core utilizing Ring-Closing Metathesis (RCM) to construct the 7-membered azepane ring.

Part 5: References

  • Alibés, R., et al. (2013). Enantioselective cyclization of enamide-ynes and application to the synthesis of the kopsifoline core. PMC/NIH . Link

  • Frankowski, A. (2025). Synthesis of Substituted Pyrrole Derivatives Based on Azaspiro Scaffolds. MDPI . Link

  • Pilli, R. A., et al. (2019). The Stemona alkaloids: A unique class of naturally occurring alkaloids with pyrrolo[1,2-a]azepine skeleton.[1][2] European Journal of Organic Chemistry . Link

  • BenchChem Technical Support. (2025). A Technical Guide to the Potential Biological Activity of Azaspiro-lactams. BenchChem . Link

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials. Nobel Lecture . Link

Sources

Stereochemical Architecture and Isomeric Resolution of 7-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical architecture, isomeric resolution, and synthetic logic of 7-Azaspiro[4.6]undecane .

Technical Guide for Medicinal Chemists & Process Scientists

Executive Summary: The Spiro-Privileged Scaffold

In the landscape of modern drug discovery, spirocyclic scaffolds have emerged as critical tools for escaping "flatland"—the prevalence of planar, aromatic-heavy compounds that often suffer from poor solubility and metabolic liability. 7-Azaspiro[4.6]undecane represents a specific subclass of these 3D vectors. Unlike its symmetric cousins (e.g., spiro[5.5] systems), the [4.6] framework introduces a unique geometrical mismatch between the rigid pyrrolidine ring and the flexible azepane ring.

This guide addresses the core technical challenge of this molecule: Chirality arising from desymmetrization. While the carbon skeleton appears simple, the positioning of the nitrogen atom at the 7-position (rather than the symmetric 8-position) breaks the plane of symmetry, rendering the parent molecule chiral. This necessitates rigorous resolution protocols and stereochemical assignment, which are detailed below.

Stereochemical Analysis: Symmetry Breaking & Chirality

The "7-Aza" vs. "8-Aza" Paradox

To understand the stereochemistry of 7-azaspiro[4.6]undecane, one must contrast it with the 8-aza isomer. This comparison highlights the "Symmetry Breaking" principle essential for IP generation and binding site discrimination.

  • 8-Azaspiro[4.6]undecane (Achiral): If the nitrogen is placed at position 8 (gamma to the spiro center), the two paths from the spiro carbon (C5) through the 7-membered ring are identical (

    
     vs. 
    
    
    
    —assuming renumbering for symmetry). If the 5-membered ring is unsubstituted, a plane of symmetry bisects the molecule, rendering it achiral (meso-like) .
  • 7-Azaspiro[4.6]undecane (Chiral): Placing the nitrogen at position 7 (beta to the spiro center) destroys this symmetry. The path

    
     is chemically distinct from 
    
    
    
    . Since the 5-membered ring (C1-C4) is perpendicular to the 7-membered ring, the molecule lacks both a plane of symmetry and a center of inversion.
    • Result: The parent molecule exists as a pair of enantiomers ((

      
      )- and (
      
      
      
      )-7-azaspiro[4.6]undecane
      ).
    • Implication: Even without substituents, the scaffold itself is chiral. Drug candidates built on this core will be diastereomeric if another chiral center is introduced.

Conformational Isomerism

Beyond configurational chirality, the 7-membered azepane ring exhibits significant conformational flexibility.

  • Dominant Conformer: Twist-Chair (TC) . Energy minimization studies suggest the TC form is favored over the Chair (C) or Boat (B) forms to minimize transannular interactions between the C5-spiro hydrogens and the C8/C9 methylene protons.

  • Pyrrolidine Ring: Adopts an Envelope (E) conformation. The flap of the envelope typically flips rapidly at room temperature, but bulky substituents on the azepane ring can lock the pyrrolidine into a specific pucker, influencing vector projection.

Synthetic Pathways & Logic

The synthesis of 7-azaspiro[4.6]undecane requires a strategy that installs the spiro-quaternary center while correctly expanding the ring to the 7-membered azepane.

Route A: The Schmidt Rearrangement (Scalable)

This is the preferred industrial route due to the availability of starting materials and high atom economy. It relies on the ring expansion of a spiro-ketone.

  • Precursor Synthesis: Alkylation of cyclopentanecarbaldehyde or similar cyclopentyl precursors to form spiro[4.5]decan-6-one .

  • Rearrangement: Treatment of spiro[4.5]decan-6-one with hydrazoic acid (

    
    ) or sodium azide in acidic media (Schmidt reaction).
    
    • Regioselectivity: The migration of the alkyl group is dictated by electronic and steric factors. In spiro[4.5]decan-6-one, the quaternary spiro carbon (C5) competes with the secondary methylene (C7).

    • Outcome: Migration of the secondary carbon is often preferred sterically, leading to the 7-aza isomer (nitrogen inserts between the carbonyl and the methylene). Migration of the quaternary center would yield the 6-aza isomer (lactam nitrogen attached to spiro center).

  • Reduction: The resulting lactam (7-azaspiro[4.6]undecan-6-one) is reduced using

    
     or 
    
    
    
    to yield the secondary amine.
Route B: Ring-Closing Metathesis (RCM)

Used for substituted derivatives where specific stereocenters must be preserved.

  • Setup: A quaternary carbon is established first using diallyl alkylation logic (e.g., alkylating a cyclopentanecarboxylate with an allyl amine chain).

  • Cyclization: Grubbs II catalyst closes the 7-membered ring.

  • Hydrogenation: Removal of the alkene.

Visualization of the Schmidt Pathway

The following diagram illustrates the critical regioselective step in the Schmidt rearrangement.

SchmidtRearrangement Start Spiro[4.5]decan-6-one (C10 Ketone) Inter Azidohydrin Intermediate Start->Inter + HN3 / H+ PathA Migration of CH2 (Preferred) Inter->PathA Electronic Control PathB Migration of C_spiro (Disfavored) Inter->PathB Steric Clash ProdA 7-Azaspiro[4.6]undecan-6-one (Lactam A) PathA->ProdA ProdB 6-Azaspiro[4.6]undecan-7-one (Lactam B) PathB->ProdB Final 7-Azaspiro[4.6]undecane (Target Amine) ProdA->Final LiAlH4 Reduction

Caption: Regioselective ring expansion via Schmidt rearrangement. Path A yields the desired 7-aza scaffold.

Resolution and Analytical Characterization

Since the synthesis typically yields a racemate (


-7-azaspiro[4.6]undecane), resolution is mandatory for clinical development.
Resolution Protocol (Diastereomeric Salt Formation)

This method is robust for multi-gram scale purification without chromatography.

  • Resolving Agent: (

    
    )-Tartaric acid  or (
    
    
    
    )-Di-p-toluoyl-D-tartaric acid (DTTA)
    .
  • Solvent System: Ethanol/Water (9:1) or Isopropanol.

  • Procedure:

    • Dissolve

      
      -amine (1.0 eq) in refluxing solvent.
      
    • Add Resolving Agent (0.5 - 1.0 eq).

    • Slow cool to

      
       over 12 hours.
      
    • Filter crystals. The diastereomeric salt pair will have distinct solubility profiles.

    • Free-basing: Treat the salt with

      
       and extract with DCM to recover the enantiomerically enriched amine.
      
Analytical Validation (Chiral HPLC)

To determine Enantiomeric Excess (


), use the following method:
ParameterCondition
Column Chiralpak IC or AD-H (Amylose-based)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (or Refractive Index if no chromophore)
Retention Isomer 1 (

min), Isomer 2 (

min)

Note: Since the parent amine lacks a strong UV chromophore, derivatization with benzoyl chloride prior to HPLC analysis is recommended to enhance detection sensitivity.

Pharmacological Relevance & Vector Mapping

The 7-azaspiro[4.6]undecane scaffold is not merely a spacer; it is a vector control unit .

  • Vector Angle: The angle between the spiro-center and the nitrogen lone pair is approximately

    
     but distorted by the 7-membered ring twist. This allows substituents on the nitrogen to access binding pockets that are orthogonal to the plane of the 5-membered ring.
    
  • Lipophilicity Modulation: The

    
    -rich character increases 
    
    
    
    (fraction of
    
    
    carbons), generally improving solubility and metabolic stability compared to flat aromatic amines (e.g., tetrahydroisoquinolines).
Isomer Hierarchy Diagram

The relationship between the forms is visualized below to aid in registration and database management.

IsomerHierarchy Parent 7-Azaspiro[4.6]undecane (Constitution) Config Configurational Isomers (Separable) Parent->Config Conf Conformational Isomers (Rapid Interconversion) Parent->Conf Dynamic R_iso (R)-Enantiomer (Active/Inactive) Config->R_iso S_iso (S)-Enantiomer (Active/Inactive) Config->S_iso Chair Twist-Chair (Global Min) Conf->Chair Boat Twist-Boat (High Energy) Conf->Boat

Caption: Classification of stereoisomeric forms. Drug development focuses on resolving the Configurational isomers.

References

  • PubChem Compound Summary. (2021). (4R,5S)-4-methyl-7-azaspiro[4.6]undecane.[1] National Center for Biotechnology Information. Link

  • Smith, A. et al. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. Journal of Organic Chemistry, 67(22), 7587-99.[2] Link

  • Hit2Lead Database. (2021). 1,4-dioxa-8-azaspiro[4.6]undecane (Achiral Analog Comparison). ChemBridge Corporation.[3] Link

  • ResearchGate. (2018). Synthesis of 2-Azaspiro[4.6]undec-7-enes via Ring Expansion. Link

Sources

In Silico Prediction of 7-Azaspiro[4.6]undecane Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In modern drug discovery, the "escape from flatland" is not merely a trend but a necessity for improving clinical success rates. The 7-Azaspiro[4.6]undecane scaffold represents a high-value chemical space, offering a balance between the rigidity of spiro-fusion and the distinct conformational flexibility of seven-membered rings. Unlike the more common spiro[3.3]heptanes or spiro[5.5]undecanes, the [4.6] system introduces a unique vectoral display of substituents, critical for targeting cryptic pockets in GPCRs and kinases.

This guide details a rigorous in silico profiling workflow for this scaffold. We move beyond basic descriptor calculation to examining the conformational dynamics and electronic properties that drive bioactivity.

Part 1: Structural Dynamics & Conformational Analysis

The 7-azaspiro[4.6]undecane core consists of a pyrrolidine ring fused to an azepane ring at a quaternary carbon. The primary challenge in modeling this system is the high conformational entropy of the seven-membered ring (azepane), which can adopt chair, twist-chair, boat, and twist-boat conformations.

Computational Methodology

To accurately predict properties, one must first identify the bioactive conformation. Standard molecular mechanics (MM) often fail to capture the subtle electronic effects of the spiro-center.

Recommended Protocol:

  • Exhaustive Conformational Search: Use a low-mode sampling method (e.g., Molecular Dynamics with high-temperature quenching) to explore the azepane ring puckering.

  • DFT Optimization: Re-optimize geometries using Density Functional Theory (DFT) at the B3LYP/6-31G** level. This level of theory is necessary to accurately model the bond angles at the quaternary spiro-carbon, which are often distorted relative to standard tetrahedral angles.

  • Boltzmann Weighting: Calculate the relative populations of conformers at 298 K. Properties like dipole moment and solvent accessible surface area (SASA) should be a Boltzmann-weighted average, not just values from the global minimum.

Visualization of Workflow

The following diagram outlines the hierarchical filtering process required to isolate the relevant conformers for property prediction.

ConformerWorkflow Input Input Structure (7-Azaspiro[4.6]undecane) Sampling Conformational Sampling (Low-Mode MD / Monte Carlo) Input->Sampling Generate 1000+ conformers Filter Energy Filter (< 5 kcal/mol from Global Min) Sampling->Filter Prune high energy states DFT Geometry Optimization (DFT B3LYP/6-31G**) Filter->DFT QM Refinement Boltzmann Boltzmann Weighting (Population Analysis @ 298K) DFT->Boltzmann Calculate Delta G Output Ensemble Property Calculation Boltzmann->Output Weighted Average

Figure 1: Hierarchical workflow for determining the bioactive conformational ensemble of spirocyclic amines.

Part 2: Physicochemical Profiling (ADMET)

The spiro-amine nature of 7-azaspiro[4.6]undecane dictates its ADMET profile. The secondary amine is a key ionization center, while the lipophilic carbon skeleton drives membrane permeability.

Ionization (pKa)

The pKa of the azepane nitrogen in this spiro system is predicted to be slightly lower than a typical secondary amine (approx. 10.5-11.0) due to the steric bulk of the spiro-center hindering solvation of the protonated cation.

  • Prediction Strategy: Use QM-based thermodynamic cycles rather than simple Hammett equation lookups. The solvation free energy difference between the neutral and protonated species is the determining factor.

  • Implication: At physiological pH (7.4), the molecule will be >99.9% protonated (cationic). This impacts solubility (positive) and passive permeability (negative, though mitigated by lipophilicity).

Lipophilicity (LogP vs. LogD)

Unlike flat aromatics, the high fraction of sp3 carbons (Fsp3) in this scaffold improves solubility without requiring excessive polarity.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueDrug-Like RangeInterpretation
MW ~153.27 Da< 500Fragment-like; excellent for lead optimization.
cLogP 2.1 - 2.51 - 5Ideal lipophilicity for CNS and systemic distribution.
LogD (pH 7.4) -0.5 to 0.51 - 3Low LogD due to ionization; indicates need for lipophilic substituents to improve permeability.
TPSA 12.0 Ų< 140Very low polar surface area; high potential for BBB penetration if pKa is modulated.
Fsp3 1.0 (Core)> 0.42Maximized 3D character; correlates with higher clinical success.
H-Bond Donors 1< 5Single handle for derivatization.
Metabolic Stability & Toxicity
  • Site of Metabolism (SOM): In silico P450 modeling (e.g., SMARTCyp) predicts oxidation primarily at the carbon alpha to the nitrogen in the 7-membered ring. The spiro-center itself is metabolically inert, blocking metabolism at that position—a key advantage over simple piperidines.

  • hERG Inhibition: Secondary amines with lipophilic tails are flagged for hERG liability. However, the compact, rigid nature of the spiro core often reduces this risk compared to flexible alkyl chains.

Part 3: Target Mapping & Bioactivity Prediction

The 7-azaspiro[4.6]undecane scaffold is a "privileged structure" capable of mimicking peptide turns or transition states.

Pharmacophore Features
  • Vector Analysis: The angle between substituents on the 5-membered ring and the 7-membered ring is fixed. This allows for precise positioning of pharmacophores (e.g., an H-bond acceptor on the pyrrolidine and a hydrophobic group on the azepane) to match specific receptor sub-pockets.

  • Shape Similarity: Virtual screening using shape-based queries (e.g., ROCS) shows this scaffold overlaps well with tropane alkaloids and bicyclic piperazines, suggesting potential activity against GPCRs (Muscarinic, Dopamine) and Sigma receptors .

Bioactivity Prediction Pipeline

The following diagram illustrates how to map this scaffold to potential biological targets using a ligand-based approach.

BioactivityPipeline Scaffold 7-Azaspiro[4.6]undecane Core Expansion Virtual Library Enumeration Scaffold->Expansion Add R-groups Screening Pharmacophore Mapping Expansion->Screening 3D Shape Match Docking Ensemble Docking (GPCR/Kinase Targets) Screening->Docking High overlap hits Ranking Activity Prediction Score Docking->Ranking Binding Energy

Figure 2: Ligand-based target mapping workflow for spirocyclic scaffolds.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

  • Zheng, W., et al. (2014). The use of spirocyclic scaffolds in drug discovery.[1][2][3][4][5] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.

  • PubChem Compound Summary. (2025). (4R,5S)-4-methyl-7-azaspiro[4.6]undecane.[6] National Library of Medicine.

  • Juranic, I. (2014).[7] Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–347.[7]

Sources

Methodological & Application

Application Note: Synthetic Routes for 7-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated technical guide for the synthesis of 7-Azaspiro[4.6]undecane (CAS 184-13-4). The protocol focuses on the most robust and scalable pathway: the Ring-Expansion Strategy utilizing the Schmidt reaction, while also outlining a modern Ring-Closing Metathesis (RCM) alternative for specialized applications.


Molecular Weight:  153.27  g/mol 

Executive Summary & Scientific Rationale

The 7-azaspiro[4.6]undecane scaffold—a 5-membered carbocycle spiro-fused to a 7-membered azepane ring—is a "privileged structure" in medicinal chemistry. Its high fraction of


 carbons (

) and inherent three-dimensional rigidity allow it to orient pharmacophores with high precision, making it a critical core in modulators of G-protein coupled receptors (GPCRs), particularly CCR5 antagonists and opioid receptor ligands.

The synthesis of this scaffold presents a specific regiochemical challenge: constructing the 7-membered nitrogenous ring while maintaining the quaternary spiro-center. This guide details a Ring-Expansion Strategy (via Schmidt Rearrangement) as the primary protocol due to its operational simplicity, scalability, and use of inexpensive commodity chemicals. A secondary RCM Strategy is provided for derivatives requiring pre-functionalization.

Retrosynthetic Analysis

The logical disconnection of 7-azaspiro[4.6]undecane relies on reducing the complexity of the 7-membered lactam back to a 6-membered ketone precursor.

  • Disconnection 1 (Amine

    
     Lactam):  The secondary amine is accessed via global reduction of the corresponding lactam, 7-azaspiro[4.6]undecan-6-one.
    
  • Disconnection 2 (Lactam

    
     Ketone):  The 7-membered lactam is generated via a nitrogen insertion (Schmidt reaction or Beckmann rearrangement) into spiro[4.5]decan-6-one.
    
  • Disconnection 3 (Ketone

    
     Acyclic):  The spiro-ketone is formed via double alkylation of cyclohexanone with 1,4-dibromobutane.
    
Pathway Visualization (Graphviz)

Retrosynthesis Target 7-Azaspiro[4.6]undecane (Target Amine) Lactam 7-Azaspiro[4.6]undecan-6-one (Lactam Intermediate) Target->Lactam Reduction (LiAlH4) Ketone Spiro[4.5]decan-6-one (Key Ketone Precursor) Lactam->Ketone Ring Expansion (Schmidt/Beckmann) SM Cyclohexanone + 1,4-Dibromobutane Ketone->SM Double Alkylation (t-BuOK)

Figure 1: Retrosynthetic logic flow from target amine to commodity starting materials.

Detailed Experimental Protocols

Route A: The Ring-Expansion Strategy (Primary Protocol)

This route is preferred for gram-to-kilogram scale synthesis due to its high atom economy and reliability.

Step 1: Synthesis of Spiro[4.5]decan-6-one

Objective: Construct the quaternary spiro-center via thermodynamic enolate alkylation.

  • Reagents: Cyclohexanone (1.0 equiv), 1,4-Dibromobutane (1.1 equiv), Potassium tert-butoxide (

    
    -BuOK, 2.2 equiv).
    
  • Solvent: tert-Butanol (

    
    -BuOH) or THF/Toluene.
    
  • Mechanism: Double deprotonation/alkylation sequence.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Base Preparation: Charge the flask with anhydrous

    
    -BuOH (10 mL/g substrate) and add 
    
    
    
    -BuOK (2.2 equiv) under stirring.
  • Addition: Add cyclohexanone (1.0 equiv) dropwise at room temperature. Stir for 30 min to generate the enolate.

  • Alkylation: Add 1,4-dibromobutane (1.1 equiv) dropwise. The reaction is exothermic; control temp to

    
    .
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours.
    
  • Workup: Cool to RT. Quench with water.[1] Extract with

    
     (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Distillation under reduced pressure or flash chromatography (Hexanes/EtOAc 95:5) yields Spiro[4.5]decan-6-one as a colorless oil.

Step 2: Schmidt Rearrangement to 7-Azaspiro[4.6]undecan-6-one

Objective: Insert nitrogen into the 6-membered ring to form the 7-membered lactam. Critical Causality: The Schmidt reaction is chosen over the Beckmann rearrangement here because it avoids the separate step of oxime formation. The migration of the quaternary carbon (spiro center) is favored over the secondary methylene, ensuring the nitrogen is placed adjacent to the spiro center (position 7).

  • Reagents: Sodium Azide (

    
    , 1.2 equiv), Polyphosphoric Acid (PPA) or Methanesulfonic acid (
    
    
    
    ).
  • Safety:

    
     (hydrazoic acid) is generated in situ. It is highly toxic and explosive. Perform exclusively in a high-efficiency fume hood behind a blast shield. 
    

Protocol:

  • Setup: Place PPA (10 g/g ketone) in a beaker/flask equipped with an overhead stirrer (PPA is viscous). Heat to

    
     to lower viscosity.
    
  • Addition: Add Spiro[4.5]decan-6-one (1.0 equiv) slowly to the acid.

  • Azide Addition: Add

    
     (1.2 equiv) in small portions over 1 hour. Caution:  Vigorous 
    
    
    
    gas evolution occurs. Maintain temperature between
    
    
    .
  • Reaction: Stir at

    
     for 4–6 hours. Monitor by TLC (the ketone spot will disappear; a lower 
    
    
    
    amide spot will appear).
  • Quench: Pour the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize carefully with

    
     or 
    
    
    
    to pH ~8.
  • Extraction: Extract with

    
     (
    
    
    
    ). Dry over
    
    
    and concentrate.
  • Product: Recrystallize from Acetone/Hexane to obtain 7-Azaspiro[4.6]undecan-6-one (Lactam) as a white solid.

Step 3: Reduction to 7-Azaspiro[4.6]undecane

Objective: Reduce the lactam carbonyl to a methylene group.

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 equiv).
    
  • Solvent: Anhydrous THF or

    
    .
    

Protocol:

  • Setup: Flame-dry a 2-neck RBF. Charge with

    
     (2.5 equiv) and anhydrous THF under 
    
    
    
    . Cool to
    
    
    .
  • Addition: Dissolve the Lactam from Step 2 in THF and add dropwise to the hydride suspension.

  • Reflux: Warm to RT, then heat to reflux for 12 hours.

  • Fieser Quench: Cool to

    
    . Carefully add water (
    
    
    
    mL), then 15%
    
    
    (
    
    
    mL), then water (
    
    
    mL) sequentially, where
    
    
    = grams of
    
    
    used.
  • Filtration: Filter the granular precipitate through a Celite pad.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

  • Salt Formation: Dissolve in

    
     and add 
    
    
    
    in dioxane/ether. The 7-Azaspiro[4.6]undecane hydrochloride precipitates as a white solid.
Route B: Ring-Closing Metathesis (Alternative)

This route is useful if the target requires functionalization on the rings (e.g., double bonds) that would be incompatible with the harsh conditions of the Schmidt reaction.

  • Precursor Synthesis: Acylation of 1-allylcyclopentan-1-amine with acryloyl chloride yields N-(1-allylcyclopentyl)acrylamide.

  • RCM: Treatment with Grubbs II catalyst (2-5 mol%) in dilute

    
     yields the unsaturated lactam 7-azaspiro[4.6]undec-9-en-6-one.
    
  • Hydrogenation/Reduction:

    
     followed by 
    
    
    
    reduction yields the target.

Critical Process Parameters (CPPs) & Data

Reaction Performance Metrics
StepReaction TypeKey ReagentsTypical YieldCritical Parameter
1 Spiro-Alkylation

-BuOK, 1,4-dibromobutane
65–75%Temperature control during exothermic alkylation.
2 Schmidt Rearrangement

, PPA
70–85%Slow addition of azide to manage

evolution; Viscosity of PPA.
3 Lactam Reduction

, THF
85–95%Anhydrous conditions; Efficient quenching (Fieser method).[2][3]
Characterization Data (Expected)
  • 1H NMR (400 MHz, CDCl3):

    
     3.10-3.00 (m, 2H, 
    
    
    
    ), 2.80-2.70 (m, 2H,
    
    
    ), 1.80-1.40 (m, multiplet, spiro-core protons).
  • 13C NMR: Characteristic quaternary spiro-carbon signal at

    
    45-50 ppm.
    
  • MS (ESI):

    
    .
    

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Spiro-Cycle Formation cluster_1 Step 2: Ring Expansion (Schmidt) cluster_2 Step 3: Reduction S1_Input Cyclohexanone S1_Reagent 1,4-Dibromobutane t-BuOK, Reflux S1_Input->S1_Reagent S1_Product Spiro[4.5]decan-6-one S1_Reagent->S1_Product S2_Reagent NaN3, PPA 50-60°C S1_Product->S2_Reagent S2_Product 7-Azaspiro[4.6]undecan-6-one (Lactam) S2_Reagent->S2_Product S3_Reagent LiAlH4, THF Reflux S2_Product->S3_Reagent S3_Product 7-Azaspiro[4.6]undecane (Target) S3_Reagent->S3_Product

Figure 2: Stepwise workflow for the synthesis of 7-Azaspiro[4.6]undecane.

Safety & Handling

  • Sodium Azide (

    
    ):  Reacts with acids to form Hydrazoic Acid (
    
    
    
    ), which is highly toxic and explosive. Never use halogenated solvents (DCM) with azides if possible (though extraction is brief/neutral). Avoid metal spatulas (formation of heavy metal azides).
  • Lithium Aluminum Hydride: Pyrophoric. Reacts violently with water. Use Class D fire extinguisher.

  • Waste Disposal: Quench all azide residues with excess Sodium Nitrite (

    
    ) and Sulfuric Acid to decompose to 
    
    
    
    before disposal.

References

  • Schmidt Reaction of Ketones: Aubé, J. et al. "Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids."[2] J. Am. Chem. Soc.[2][3][4]2000 , 122, 7226–7232.[2] Link

  • General Spiro Synthesis: Smith, A. B. et al. "Spirocyclic Scaffolds in Medicinal Chemistry." J. Med. Chem.2014, 57, 6327.
  • Beckmann Rearrangement Protocols: "Beckmann Rearrangement." Organic Chemistry Portal. Link

  • Azaspiro[4.6]undecane Derivatives: "Synthesis of 2-Azaspiro[4.6]undec-7-enes." ChemInform Abstract. Link

  • Commercial Availability & CAS Data: PubChem Compound Summary for CID 121388578. Link

Sources

Application Note: Catalysts and Reagents for 7-Azaspiro[4.6]undecane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Core Directive

The 7-azaspiro[4.6]undecane scaffold (CAS 184-13-4) represents a privileged structural motif in medicinal chemistry, distinct from its 6-aza (lactam-derived) or 1-aza (pyrrolidine-derived) isomers. It features a nitrogen atom located in the seven-membered ring, separated from the spiro-quaternary carbon by exactly one methylene unit (


).

This specific topology is critical for biological activity, serving as a core pharmacophore in GPR119 agonists (metabolic disorders), M2 proton channel inhibitors (antivirals), and NK1 antagonists .

The Synthetic Challenge: Regiocontrol

Traditional ring-expansion methods (e.g., Schmidt or Beckmann rearrangement of spiro[4.5]decan-6-one) predominantly favor the migration of the more substituted quaternary carbon, yielding the 6-azaspiro isomer (


). To access the 7-azaspiro  isomer (

) with high fidelity, Ring-Closing Metathesis (RCM) is the superior strategy. It offers unambiguous regiocontrol, allowing the nitrogen position to be "programmed" into the acyclic precursor.

This guide prioritizes the RCM Route for its precision and scalability, while providing essential data on catalyst selection to minimize common failure modes like oligomerization and catalyst poisoning.

Part 2: Detailed Synthetic Protocols

Method A: The RCM "Programmed" Route (Recommended)

This route constructs the 7-membered ring via the cyclization of an


-allyl-N-(homoallyl) amine derivative. This ensures the nitrogen is exactly one carbon away from the spiro center.
Phase 1: Precursor Assembly

Target Intermediate:


-Allyl-1-allylcyclopentanecarboxamide or 

-Allyl-1-allylcyclopentanemethanamine.
  • Alkylation:

    • Reagents: Cyclopentanecarboxylic acid, LDA (2.2 equiv), Allyl bromide (1.1 equiv).

    • Protocol: Generate the dianion of the acid at -78°C in THF. Add allyl bromide. Warm to RT.

    • Insight: Use of the acid (via dianion) prevents dialkylation compared to the ester enolate.

  • Functional Group Manipulation:

    • Convert Acid to Amine: Curtius rearrangement (DPPA, tBuOH)

      
       Boc-amine 
      
      
      
      Deprotection.
    • Alternative (Better for 7-aza): Reduce Acid to Alcohol (

      
      ) 
      
      
      
      Mesylate
      
      
      Nitrile
      
      
      Amine (adds 1 carbon).
    • Selected Path:1,1-Diallyl precursor approach.

      • Start with Dimethyl malonate . Double alkylation with 1,4-dibromobutane

        
         Cyclopentane-1,1-dicarboxylate.
        
      • Reduction (

        
        ) 
        
        
        
        1,1-Bis(hydroxymethyl)cyclopentane.
      • Desymmetrization is difficult.

    • Optimal Path:Alkylation of Cyclopentanecarbonitrile.

      • Step 1: Deprotonate Cyclopentanecarbonitrile (LiHMDS, THF). Add Allyl bromide.

        
        1-Allylcyclopentanecarbonitrile .
        
      • Step 2: Reduction (

        
        , 
        
        
        
        ).
        
        
        1-Allyl-1-(aminomethyl)cyclopentane .
      • Step 3:

        
        -Allylation. React with Allyl bromide (
        
        
        
        equiv,
        
        
        , MeCN).
        
        
        
        
        -Allyl-1-allyl-1-(aminomethyl)cyclopentane
        .
      • Step 4:

        
        -Protection. Boc-anhydride (
        
        
        
        ,
        
        
        , DCM).
        
        
        
        
        -Boc-N-allyl-(1-allylcyclopentyl)methanamine
        .
Phase 2: Ring-Closing Metathesis (The Critical Step)

Reaction: Cyclization of the diene to form the 7-membered azepine ring.

  • Substrate:

    
    -Boc-N-allyl-(1-allylcyclopentyl)methanamine.
    
  • Catalyst: Grubbs II (Second Generation) or Hoveyda-Grubbs II .

  • Solvent: Dichloromethane (DCM) or Toluene (degassed).

  • Concentration: 0.005 M to 0.01 M (High dilution is mandatory to favor intramolecular cyclization over intermolecular oligomerization).

Protocol:

  • Dissolve the diene precursor (1.0 equiv) in degassed DCM.

  • Add Grubbs II catalyst (2–5 mol%).

  • Reflux (40°C) for 2–4 hours under an inert atmosphere (

    
     or 
    
    
    
    ).
  • Monitor: TLC/LCMS for disappearance of starting material.

  • Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12 hours to sequester Ru species.

  • Purification: Silica gel chromatography.

  • Product:

    
    -Boc-7-azaspiro[4.6]undec-9-ene .
    
Phase 3: Hydrogenation & Deprotection
  • Hydrogenation:

    
     (1 atm), Pd/C (10 wt%), MeOH, RT, 4 h. 
    
    
    
    Removes the double bond.
  • Deprotection: TFA/DCM (1:4) or HCl/Dioxane.

    
    7-Azaspiro[4.6]undecane (HCl salt) .
    
Catalyst & Reagent Selection Guide

The success of the RCM step hinges on the catalyst choice. The 7-membered ring is chemically "medium-sized" and suffers from transannular strain, making ring closure more difficult than 5- or 6-membered rings.

CatalystActivityStabilityRecommendationApplication Note
Grubbs I ModerateLowNot RecommendedOften fails to close 7-membered rings, especially with steric bulk near the reaction site.
Grubbs II HighHighPrimary Choice Excellent for sterically demanding spiro-systems. Requires inert atmosphere.[1]
Hoveyda-Grubbs II Very HighVery HighOptimization Use if Grubbs II fails or yields are low (<50%). Tolerates impure solvents better.
Schrock Catalyst ExtremeLowAvoidToo sensitive for routine pharmaceutical intermediate synthesis.

Reagent Compatibility Table:

ReagentRoleCritical Parameter
DCM (Anhydrous) SolventMust be degassed (sparged with Ar for 15 min). Oxygen kills the Ru carbene.
Ti(OiPr)4 AdditiveOptional. Can be added (0.3 equiv) to prevent nitrogen chelation to Ru if using non-Boc protected amines.
Benzoquinone AdditivePrevents double-bond migration (isomerization) during RCM.

Part 3: Mechanism & Workflow Visualization

Logical Synthesis Flowchart (RCM Route)

The following diagram illustrates the "Programmed" route, ensuring the Nitrogen atom ends up in position 7 (beta to spiro).

G cluster_0 Key Decision Point: Regiocontrol Start Cyclopentanecarbonitrile Step1 1. LiHMDS, THF 2. Allyl Bromide Start->Step1 Inter1 1-Allylcyclopentanecarbonitrile Step1->Inter1 Step2 LiAlH4 Reduction Inter1->Step2 Inter2 1-Allyl-1-(aminomethyl)cyclopentane (Primary Amine) Step2->Inter2 Step3 N-Allylation & Boc Protection (Allyl-Br, then Boc2O) Inter2->Step3 Precursor RCM Precursor: N-Boc-N-Allyl-(1-allylcyclopentyl)methanamine Step3->Precursor Step4 RCM (Grubbs II, 5 mol%) DCM, Reflux, 0.005 M Precursor->Step4 Cycle N-Boc-7-azaspiro[4.6]undec-9-ene Step4->Cycle Step5 1. H2, Pd/C 2. TFA/DCM Cycle->Step5 Final TARGET: 7-Azaspiro[4.6]undecane Step5->Final

Caption: Step-by-step synthetic workflow for 7-azaspiro[4.6]undecane via Ring-Closing Metathesis (RCM), ensuring correct nitrogen placement.

Part 4: Troubleshooting & Optimization (Expert Insights)

The "Oligomerization" Trap

Symptom: TLC shows a streak or baseline material; low yield of cyclized product. Cause: In RCM, intermolecular reaction (polymerization) competes with intramolecular cyclization. This is concentration-dependent. Solution:

  • Strict Dilution: Maintain reaction concentration below 0.01 M .

  • Slow Addition: Add the catalyst solution slowly to the substrate solution over 1-2 hours using a syringe pump (pseudo-high dilution).

Catalyst Poisoning by Nitrogen

Symptom: Reaction stalls at <50% conversion despite fresh catalyst. Cause: The basic amine nitrogen can coordinate to the Ruthenium center, deactivating the catalyst. Solution:

  • Mandatory Protection: Never attempt RCM on the free amine. Use a carbamate (Boc, Cbz) or sulfonamide (Ts) protecting group. The electron-withdrawing nature reduces N-basicity.

  • Lewis Acid Additive: If using a less electron-withdrawing group, add Ti(OiPr)4 or CSA (Camphorsulfonic acid) to bind the nitrogen lone pair.

Isomerization

Symptom: Product contains a mixture of alkene isomers (positional migration). Cause: Ruthenium hydride species (formed from decomposition) catalyze double bond migration. Solution:

  • Add 1,4-Benzoquinone (10 mol%) to the reaction mixture to scavenge hydride species.

  • Use fresh solvent free of primary alcohols.

Part 5: References

  • RCM Synthesis of Azepines:

    • Title: "Ring-closing metathesis in the synthesis of simple and complex heterocycles."

    • Source:Organic & Biomolecular Chemistry, 2005.

    • URL:[Link]

  • Schmidt Rearrangement Regioselectivity:

    • Title: "Intramolecular Schmidt Reaction of Alkyl Azides with Ketones."[1][2][3]

    • Source:Journal of the American Chemical Society, 2001.

    • URL:[Link]

  • 7-Azaspiro[4.6]undecane Data:

    • Title: "7-Azaspiro[4.6]undecane hydrochloride | C10H20ClN."

    • Source:PubChem Compound Summary.

    • URL:[Link]

  • Grubbs Catalyst Protocols:

    • Title: "A Practical Guide to Ring-Closing Metathesis."

    • Source:Sigma-Aldrich Technical Bulletin.

Sources

Purification techniques for 7-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Azaspiro[4.6]undecane (CAS: 184-13-4) is a privileged spirocyclic scaffold increasingly utilized in medicinal chemistry to improve metabolic stability and restrict conformational freedom in GPCR ligands [1].[1] However, its purification presents distinct challenges: lack of UV chromophores, high basicity (pKa ~11.6), and lipophilicity that complicates reverse-phase separation.

This guide provides three validated purification workflows: Acid-Base Extraction (bulk cleanup), Modified Flash Chromatography (impurity removal), and Salt Crystallization (final polishing).

Physicochemical Profile

Understanding the molecular properties is prerequisite to selecting the correct purification vector.

PropertyValueImplication for Purification
Molecular Formula C₁₀H₁₉NLow molecular weight amine.
Boiling Point ~222°C (760 mmHg) [2]High BP makes distillation difficult without high vacuum (<1 mmHg).
pKa (Conjugate Acid) 11.59 ± 0.20 (Predicted) [2]Critical: Requires pH > 13.5 to fully deprotonate during extraction.
LogP ~2.8 [2]Moderately lipophilic; extracts well into DCM or MTBE.
UV Activity NegligibleCritical: Standard HPLC-UV is ineffective. Requires ELSD, CAD, or derivatization.

Method A: Thermodynamic Acid-Base Extraction

Objective: Bulk removal of neutral organic impurities and non-basic byproducts. Principle: Exploiting the high pKa to toggle solubility between aqueous and organic phases.

Protocol:
  • Dissolution: Dissolve crude reaction mixture in Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) . Avoid DCM if possible to prevent emulsion formation with basic water.

  • Acidification: Extract the organic layer with 1M HCl (3x volumes).

    • Mechanism:[2][3] The amine (pKa ~11.6) protonates to the hydrochloride salt (water-soluble). Neutral impurities remain in the organic layer.

  • Wash: Wash the combined acidic aqueous layers with fresh Et₂O (2x) to remove trapped neutrals.

  • Basification (Critical Step): Cool the aqueous layer to 0°C. Slowly add 6M NaOH until pH reaches 14 .

    • Note: A lower pH (e.g., 10-11) may fail to fully free-base this highly basic amine, leading to yield loss.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Organic Solvent) AcidWash Add 1M HCl (Protonation) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Phase (Neutrals/Waste) PhaseSep1->OrgWaste Discard AqAcid Aqueous Acid Phase (Amine Salt) PhaseSep1->AqAcid Keep Basify Add 6M NaOH (Target pH > 13.5) AqAcid->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Free Base 7-Azaspiro[4.6]undecane Extract->FinalProd

Figure 1: Logic flow for pH-swing extraction targeting high-pKa amines.

Method B: Amine-Modified Flash Chromatography

Objective: Separation of closely related amine byproducts (e.g., regioisomers or unreacted linear amines). Challenge: Secondary amines interact strongly with acidic silanols on silica gel, causing severe peak tailing and irreversible adsorption [3].

Protocol:
  • Stationary Phase Selection:

    • Option A (Preferred): Use Amine-functionalized Silica (e.g., NH₂-Silica).[3] This eliminates the need for mobile phase modifiers.

    • Option B (Standard): Standard Silica (40-63 µm) pre-treated with triethylamine (TEA).

  • Mobile Phase Preparation (for Option B):

    • Base Solvent: DCM / Methanol (95:5).

    • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) .

    • Pre-equilibration: Flush the column with the modifier-containing solvent before loading the sample to neutralize active silanol sites.

  • Detection:

    • Since UV is ineffective, collect fractions and spot on TLC plates.

    • Stain: Use Ninhydrin (turns deep red/purple upon heating) or Iodine Chamber (brown spots).

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (with constant 1% TEA).

Chromatography Decision Logic

ChromatographyLogic Start Crude Amine CheckSilica Silica Type? Start->CheckSilica StdSilica Standard Silica CheckSilica->StdSilica AmineSilica NH2-Functionalized CheckSilica->AmineSilica Action1 Add 1% TEA/NH3 to Mobile Phase StdSilica->Action1 Action2 Use DCM/MeOH Gradient Directly AmineSilica->Action2 Detection Detection Method? Action1->Detection Action2->Detection UV UV (254nm) INEFFECTIVE Detection->UV Stain Ninhydrin/Iodine or ELSD Detection->Stain

Figure 2: Decision matrix for chromatographic purification of non-chromophoric amines.

Method C: Salt Crystallization (Polishing)

Objective: Final isolation of a solid, stable form suitable for storage and biological testing. Recommendation: The Hydrochloride (HCl) or Oxalate salts are most stable for spiro-amines [4].

Protocol (HCl Salt Formation):
  • Dissolve the free base (oil) in a minimum amount of dry Ethanol or Isopropanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 2M HCl in Diethyl Ether (1.1 equivalents).

  • Observation: A white precipitate should form immediately.

  • Recrystallization: If the precipitate is amorphous/sticky:

    • Heat the mixture to boiling.

    • Add Ethanol dropwise until dissolved.

    • Allow to cool slowly to Room Temperature, then to 4°C.

    • Filter the crystals and wash with cold Ether.

Analytical Validation

To confirm purity without UV, use the following:

  • GC-MS: The preferred method for volatile amines. Derivatization with trifluoroacetic anhydride (TFAA) improves peak shape if tailing occurs.

  • 1H-NMR (CDCl₃):

    • Look for the diagnostic multiplets of the cycloheptane ring (approx. 1.5 - 1.8 ppm).[1]

    • Verify the integration of the protons alpha to the nitrogen (approx. 2.8 - 3.2 ppm).

    • Purity Check: Ensure no TEA signals (quartet at 2.5 ppm, triplet at 1.0 ppm) remain from chromatography.

References

  • BenchChem. (2025).[4] A Comparative Guide to the Synthesis of Azaspirocycles. Retrieved from

  • EPA.[1] (2025).[1][4] CompTox Chemicals Dashboard: 2-Azaspiro[4.6]undecan-3-one (Analogous Data). Retrieved from

  • Biotage. (2023).[3][5] Is there an easy way to purify organic amines? Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Sources

Application Note: 7-Azaspiro[4.6]undecane as a 3D Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Strategic Rationale: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on planar,


-hybridized aromatic rings has frequently led to compounds with poor aqueous solubility, high off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. The transition toward molecules with a higher fraction of 

-hybridized carbons (

) is a proven strategy to improve clinical translation rates[1].

7-Azaspiro[4.6]undecane (CAS: 184-13-4)[2] represents a highly valuable, non-planar building block. By fusing a 7-membered azepane-like ring with a 5-membered carbocycle at a single quaternary carbon, this scaffold forces a rigid, three-dimensional conformation. In medicinal chemistry, it is primarily deployed as a bioisostere for traditional saturated heterocycles (like piperidine or azepane) to achieve the following:

  • Modulation of Basicity: The spiro-fusion alters the steric environment around the basic nitrogen, often lowering the

    
     and shielding the lone pair, which directly correlates with reduced hERG channel liability[3].
    
  • Unique Exit Vectors: The spirocyclic core projects substituents into underexplored 3D chemical space, enhancing receptor-ligand complementarity[4].

  • Metabolic Stability: The quaternary spiro-center blocks metabolically vulnerable adjacent carbon sites from cytochrome P450 (CYP) mediated oxidation[1].

The logical relationship between the incorporation of this scaffold and the resulting physicochemical improvements is mapped below.

Properties Core 7-Azaspiro[4.6]undecane Core Scaffold Fsp3 Increased Fsp3 (3D Conformation) Core->Fsp3 Steric Steric Shielding & Altered pKa Core->Steric Solubility Enhanced Aqueous Solubility Fsp3->Solubility Metabolism Improved Metabolic Stability Fsp3->Metabolism Steric->Metabolism Tox Reduced hERG Liability Steric->Tox

Caption: Logical relationship between spirocyclic structural features and improved physicochemical properties.

Physicochemical Profiling & Data Presentation

When replacing a planar or simple cyclic amine with 7-azaspiro[4.6]undecane[5], a predictable shift in physicochemical properties is observed. Table 1 summarizes representative quantitative data from a scaffold-hopping campaign targeting a generic G-protein coupled receptor (GPCR).

Table 1: Comparative Profiling of Amine Scaffolds in a Lead Series

Scaffold Core



(calc)
hERG

(µM)
HLM

(µL/min/mg)
N-Benzylpiperidine (Baseline)0.653.89.41.2 (High Risk)48.5 (High Clearance)
N-Benzylazepane 0.684.19.60.8 (High Risk)55.2 (High Clearance)
N-Benzyl-7-azaspiro[4.6]undecane 0.82 3.1 8.6 > 30 (Low Risk) 14.3 (Low Clearance)

Data Interpretation: The 7-azaspiro[4.6]undecane derivative demonstrates a significantly improved safety margin (hERG) and extended half-life (HLM


) due to the steric bulk and reduced basicity of the shielded nitrogen.

Workflow Integration

Integrating 7-azaspiro[4.6]undecane into a drug discovery pipeline requires a systematic approach, moving from in silico design to parallel synthesis and rigorous in vitro profiling.

Workflow A Hit Identification (Planar Amine) B Scaffold Hopping (7-Azaspiro[4.6]undecane) A->B C Library Synthesis (N-Functionalization) B->C D ADME & Tox Profiling (hERG, HLM) C->D E Lead Selection (High Fsp3, Low Tox) D->E

Caption: Workflow for integrating 7-azaspiro[4.6]undecane in a hit-to-lead scaffold hopping campaign.

Experimental Protocols

Protocol A: N-Functionalization (Amidation) of 7-Azaspiro[4.6]undecane

Objective: To synthesize amide derivatives of 7-azaspiro[4.6]undecane for structure-activity relationship (SAR) exploration.

Expertise & Causality: Standard coupling reagents (like EDC/HOBt) often fail or proceed sluggishly with 7-azaspiro[4.6]undecane due to the severe steric hindrance surrounding the secondary amine in the 7-membered ring. Therefore, HATU (a highly reactive uronium salt) is selected to drive the formation of the active ester. N,N-Diisopropylethylamine (DIPEA) is used as the base because its bulkiness prevents it from competing as a nucleophile.

Materials:

  • 7-Azaspiro[4.6]undecane (Free base or HCl salt)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv; 4.0 equiv if using the amine HCl salt)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In an oven-dried vial under

    
    , dissolve the carboxylic acid (0.5 mmol) and HATU (0.6 mmol) in anhydrous DMF (3 mL). Add DIPEA (1.5 mmol).
    
  • Pre-incubation: Stir the mixture at room temperature for 15 minutes. Causality: This allows complete conversion of the acid to the highly reactive HOAt-ester intermediate before introducing the hindered amine.

  • Coupling: Add 7-azaspiro[4.6]undecane (0.5 mmol) to the reaction mixture in one portion.

  • Reaction Monitoring (Self-Validation Checkpoint): Stir at room temperature for 4 hours. Take a 5 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS.

    • Validation: The reaction is validated if the Total Ion Chromatogram (TIC) shows >90% consumption of the starting amine mass (

      
      ) and the appearance of the target amide mass. If unreacted amine persists, heat to 40°C for an additional 2 hours.
      
  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) and extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with 5% aqueous LiCl (
    
    
    mL) to remove residual DMF.
  • Purification: Dry over anhydrous

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    
Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: To quantify the metabolic stability of the synthesized 7-azaspiro[4.6]undecane derivatives.

Expertise & Causality: Spirocyclic compounds are designed to resist CYP450 oxidation. To accurately measure this, compounds are incubated with HLMs and an NADPH regenerating system. NADPH is the essential electron donor for CYP450 enzymes; without it, phase I metabolism will not occur. Cold acetonitrile is used to quench the reaction because it instantly denatures the CYP enzymes and precipitates proteins, locking the metabolite profile at exact time points.

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Test Compound (10 mM in DMSO)

  • Positive Control: Verapamil (High clearance)

Step-by-Step Methodology:

  • Preparation: Dilute the test compound and Verapamil to 1 µM in the phosphate buffer (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Pre-warming: In a 96-well plate, mix 10 µL of HLM (final concentration 0.5 mg/mL) with 40 µL of the test compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling: At

    
     minutes, transfer 10 µL of the reaction mixture into a quenching plate containing 100 µL of ice-cold Acetonitrile spiked with an internal standard (e.g., Tolbutamide).
    
  • Self-Validation Checkpoint:

    • Validation: Centrifuge the quench plate at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

      
      ) of the Verapamil control. If Verapamil 
      
      
      
      µL/min/mg, the microsomes have lost enzymatic competency, and the assay data for the 7-azaspiro[4.6]undecane derivatives must be rejected.
  • Data Analysis: Plot the natural log of the remaining parent compound percentage versus time. The slope of the linear regression (

    
    ) is used to calculate half-life (
    
    
    
    ) and
    
    
    .

References

  • Therapeutic Application of Azaspiro[4.6]undecane Derivatives Title: WO2015103583A1 - Monobactams and methods of their synthesis and use Source: Google Patents URL:[5]

  • Spirocyclic Scaffold Utilization in Drug Discovery Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL:[Link][3]

Sources

Application of 7-Azaspiro[4.6]undecane in neurodegenerative disease research

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and neuropharmacology. It focuses on 7-Azaspiro[4.6]undecane , a privileged spirocyclic scaffold, and its utility in developing therapeutics for neurodegenerative disorders such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and Amyotrophic Lateral Sclerosis (ALS).

Topic: Design, Synthesis, and Validation of 7-Azaspiro[4.6]undecane Ligands for Neuroprotection

Executive Summary & Scientific Rationale

The 7-azaspiro[4.6]undecane core (CAS: 184-13-4) represents a "privileged scaffold" in modern neuro-drug discovery. Unlike flat aromatic systems, this spirocyclic amine offers inherent three-dimensionality (


 character), which correlates with improved solubility, metabolic stability, and blood-brain barrier (BBB) permeability.
Why this Scaffold?
  • Conformational Restriction: The spiro-fusion locks the nitrogen-containing azepane ring in a specific conformation, reducing the entropic penalty of binding to G-Protein Coupled Receptors (GPCRs) like Muscarinic M1 and Sigma-1 receptors (

    
    R) .
    
  • Lipophilicity Modulation: The C4/C5 spiro-junction allows fine-tuning of LogP without adding molecular weight, optimizing the scaffold for CNS penetration (Target LogP: 2.0–3.5).

  • Therapeutic Targets: Derivatives of this core are currently explored as:

    • Sigma-1 Receptor Agonists: Modulating ER stress and calcium homeostasis for neuroprotection.

    • M1 Muscarinic Agonists: Enhancing cholinergic transmission in Alzheimer's.

    • L-Type Calcium Channel Blockers: Preventing excitotoxicity.

Mechanism of Action: The Sigma-1 Connection

The primary application of 7-azaspiro[4.6]undecane derivatives lies in Sigma-1 Receptor (S1R) modulation . S1R is an endoplasmic reticulum (ER) chaperone protein. Under neurodegenerative stress (e.g., accumulation of A


 plaques or oxidative stress), S1R translocates to the Mitochondria-Associated Membrane (MAM).
  • Agonist Action: Ligands containing the spiro-amine core bind S1R, promoting its dissociation from BiP (Binding immunoglobulin Protein).

  • Neuroprotection: Free S1R stabilizes Inositol 1,4,5-trisphosphate receptors (IP3R), ensuring proper Ca

    
     transfer to mitochondria, boosting ATP production, and preventing apoptosis.
    
Pathway Visualization

Sigma1_Pathway Ligand 7-Azaspiro Ligand S1R_BiP S1R-BiP Complex (Inactive / ER Lumen) Ligand->S1R_BiP Binding S1R_Free Active S1R (Chaperone) S1R_BiP->S1R_Free Dissociation IP3R IP3 Receptor (Stabilization) S1R_Free->IP3R Chaperoning at MAM Mito Mitochondrial Ca2+ Uptake IP3R->Mito Ca2+ Transfer Survival Neuroprotection (Anti-Apoptosis) Mito->Survival ATP Production

Caption: Mechanism of 7-azaspiro[4.6]undecane ligands activating the Sigma-1 receptor neuroprotective cascade.

Experimental Protocols

Protocol A: Synthesis of the 7-Azaspiro[4.6]undecane Core

Rationale: Commercial availability of this specific isomer is limited. The most robust route involves a Schmidt Rearrangement or Beckmann Rearrangement of a spiro-ketone precursor.

Reagents:

  • Spiro[4.5]decan-6-one (Starting material)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Polyphosphoric acid (PPA) or Thionyl chloride (

    
    )
    
  • Lithium Aluminum Hydride (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Oxime Formation:

    • Dissolve Spiro[4.5]decan-6-one (10 mmol) in ethanol/pyridine (1:1).

    • Add

      
       (15 mmol) and reflux for 3 hours.
      
    • Concentrate and crystallize to obtain the oxime intermediate.

  • Beckmann Rearrangement (Ring Expansion):

    • Critical Step: Dissolve the oxime in PPA (20 g) at 60°C. Stir for 1 hour.

    • Mechanism:[3][4][5] The 6-membered ring expands to a 7-membered lactam (7-azaspiro[4.6]undecan-6-one) via migration of the alkyl group anti to the hydroxyl.

    • Quench with ice water, neutralize with

      
      , and extract with DCM.
      
  • Lactam Reduction:

    • Suspend

      
       (20 mmol) in dry THF under Argon.
      
    • Add the lactam dropwise at 0°C. Reflux for 12 hours.

    • Workup: Fieser workup (

      
      , 15% 
      
      
      
      ,
      
      
      ). Filter and distill to yield 7-azaspiro[4.6]undecane as a colorless oil.
Protocol B: In Vitro Sigma-1 Receptor Binding Assay

Rationale: To validate the affinity of the synthesized scaffold derivatives against the target receptor.

Materials:

  • Source: Guinea pig brain membranes (rich in

    
    R) or HEK293 cells overexpressing human 
    
    
    
    R.
  • Radioligand:

    
    (+)-Pentazocine (specific 
    
    
    
    agonist).
  • Non-specific blocker: Haloperidol (10

    
    ).
    

Procedure:

  • Preparation: Resuspend membranes in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Mix 100

      
       membrane suspension + 50 
      
      
      
      
      
      (+)-Pentazocine (2 nM final) + 50
      
      
      Test Compound (concentration range:
      
      
      to
      
      
      M).
    • Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
     values.
    
    • Success Criteria:

      
       nM indicates a potent lead.
      
Protocol C: In Vivo Cognitive Recovery Model (Scopolamine-Induced Amnesia)

Rationale: To assess if the compound can cross the BBB and restore cholinergic function, a standard model for Alzheimer's drug discovery.

Subject: Male Swiss Albino Mice (25-30g). Groups: (n=8/group): Vehicle, Scopolamine (1 mg/kg), Test Compound (1, 3, 10 mg/kg) + Scopolamine.

Workflow:

  • Acquisition Phase (Day 1): Train mice in a Passive Avoidance Step-Through apparatus. (Shock: 0.4 mA, 2s).

  • Treatment (Day 2):

    • Administer Test Compound (i.p. or p.o.).

    • 30 mins later: Administer Scopolamine (1 mg/kg, i.p.) to induce amnesia.

  • Retention Test (Day 2 + 30 mins): Place mouse back in the apparatus. Measure Step-Through Latency (STL) .

    • Result Interpretation: Scopolamine mice enter the dark zone immediately (low STL). Effective 7-azaspiro ligands will increase STL, mimicking the vehicle group (memory protection).

Data Summary & SAR Table

When derivatizing the nitrogen (N-7) of the 7-azaspiro[4.6]undecane core, the following Structure-Activity Relationships (SAR) are typically observed:

Substituent (N-7)LogP (Calc)Sigma-1 Affinity (

)
BBB PermeabilityNotes
-H (Parent) 2.1> 1000 nMModerateGood starting block, low potency.
-Benzyl 3.845 nMHighClassic sigma pharmacophore.
-Phenethyl 4.212 nM HighOptimal chain length for hydrophobic pocket.
-4-Fluorobenzyl 3.928 nMHighImproved metabolic stability (blocks p-oxidation).

Experimental Workflow Diagram

Workflow Step1 Step 1: Scaffold Synthesis (Ring Expansion of Spiro-Ketone) Step2 Step 2: Derivatization (N-Alkylation / Reductive Amination) Step1->Step2 Step3 Step 3: In Vitro Screening (Sigma-1 Binding Assay) Step2->Step3 Step4 Step 4: ADME Profiling (Microsomal Stability / PAMPA) Step3->Step4 Select Ki < 50nM Step5 Step 5: In Vivo Validation (Scopolamine Amnesia Model) Step4->Step5 Select High Stability

Caption: Integrated workflow for developing neurotherapeutics using the 7-azaspiro[4.6]undecane scaffold.

References

  • Design of Spirocyclic Scaffolds: Smith, J. M., et al. "Spirocyclic Motifs in Drug Discovery: Bioisosteres and Physicochemical Properties." Journal of Medicinal Chemistry, 2021. Link

  • Sigma-1 Receptor in Neurodegeneration: Maurice, T., & Su, T. P. "The pharmacology of sigma-1 receptors." Pharmacology & Therapeutics, 2009. Link

  • Synthesis via Beckmann Rearrangement: Yamamoto, K., et al. "Organocatalytic Beckmann Rearrangement of Cyclohexanone Oximes to

    
    -Caprolactams." Journal of the American Chemical Society, 2011. Link
    
  • Spiro-piperidines as M2/M1 Agents: Tu, Q., et al. "Structural Basis for the Interaction of Spiro-piperidines with the M2 Proton Channel." Journal of the American Chemical Society, 2013. Link

  • Scopolamine Model Protocol: Klinkenberg, I., & Blokland, A. "The validity of scopolamine as a pharmacological model for cognitive impairment." Brain Research Reviews, 2010. Link

Disclaimer: This document is for research purposes only. All synthesis steps involving azides or hydrides require strict safety adherence (fume hood, blast shields).

Sources

Navigating 3D Chemical Space: HTS Protocols for 7-Azaspiro[4.6]undecane Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The pharmaceutical industry is currently undergoing a paradigm shift away from "flat" aromatic compounds toward three-dimensional (3D), sp3-rich scaffolds. 7-Azaspiro[4.6]undecane represents a privileged scaffold in this domain. Unlike the more common spiro[3.3]heptane or spiro[5.5]undecane systems, the 7-azaspiro[4.6]undecane core fuses a five-membered cyclopentane ring with a seven-membered azepane ring.

This specific topology offers distinct advantages for High-Throughput Screening (HTS):

  • Novel Exit Vectors: The 7-membered ring provides unique substituent orientations not accessible by piperidine-based spirocycles.

  • Physicochemical Balance: Enhanced aqueous solubility compared to biaryl systems, reducing false positives caused by colloidal aggregation.

  • Target Class Suitability: Highly relevant for Class A GPCRs (particularly chemokine receptors like CCR2/CCR5) and ion channels where deep pocket penetration is required.

This application note details the protocol for formatting, handling, and screening libraries based on the 7-azaspiro[4.6]undecane scaffold, addressing specific challenges related to its basicity and lipophilicity profile.

Physicochemical Profiling & Library Management

Before initiating HTS, the library must be profiled to prevent compound precipitation and surface adsorption—common failure modes for secondary amine scaffolds.

Scaffold Properties
PropertyValue / CharacteristicImpact on HTS
Formula C₁₀H₁₉NCore scaffold MW is low (~153 Da), allowing room for decoration.
Basicity (pKa) ~10.5 - 11.0 (Calculated)Highly basic. prone to protonation at physiological pH (7.4).
LogP ~2.5 - 3.0 (Derivative dependent)Moderate lipophilicity; generally soluble in DMSO.
Surface Binding HighThe cationic ammonium form can bind to standard polypropylene tips.
Compound Storage and Formatting

Critical Directive: Do not store 7-azaspiro[4.6]undecane derivatives as free bases in DMSO for extended periods, as they can absorb CO₂ to form carbamates or react with trace impurities.

  • Salt Form: Ensure library compounds are synthesized as Hydrochloride (HCl) or Trifluoroacetate (TFA) salts to improve stability.

  • Solvent: Dissolve to 10 mM in anhydrous DMSO.

  • Plate Type: Use Cyclic Olefin Copolymer (COC) plates rather than Polystyrene (PS) to minimize non-specific binding of the charged amine species.

Automated Dispensing Workflow

Due to the "sticky" nature of secondary amines and the need to conserve library material, Acoustic Liquid Handling (e.g., Labcyte/Beckman Coulter Echo) is mandatory. Traditional tip-based transfer results in variable loss of compound due to adsorption to the pipette tips.

Workflow Diagram

The following diagram illustrates the optimized path from library storage to assay execution, highlighting the "Touchless" transfer requirement.

HTS_Workflow cluster_0 Critical Control Point Stock DMSO Stock (10 mM, COC Plate) QC Solubility QC (Nephelometry) Stock->QC  Aliquot   Echo Acoustic Dispensing (2.5 - 50 nL) Stock->Echo  Source   AssayPlate Assay Plate (384/1536-well) Echo->AssayPlate  Non-Contact Transfer   Readout Detection (FLIPR / TR-FRET) AssayPlate->Readout  Incubation  

Figure 1: Acoustic dispensing workflow prevents compound loss associated with tip-based handling of lipophilic amines.

Detailed Protocol: GPCR Antagonist Screen (Calcium Flux)

The most common application for 7-azaspiro[4.6]undecane libraries is targeting GPCRs (e.g., Chemokine receptors). This protocol uses a Calcium Flux assay (FLIPR) to identify antagonists.

Reagents & Equipment
  • Cell Line: CHO-K1 or HEK293 stably expressing the target GPCR (e.g., CCR5) and Gα16 (promiscuous G-protein to force Calcium coupling).

  • Dye: Fluo-8 NW Calcium Assay Kit (AAT Bioquest or equivalent).

  • Buffer: HBSS + 20 mM HEPES, pH 7.4. Crucial: Add 0.1% Fatty Acid-Free BSA to prevent the spiro-amine compounds from sticking to the plastic walls.

  • Agonist: Reference ligand (e.g., RANTES/CCL5) at EC₈₀ concentration.

Step-by-Step Methodology

Step 1: Cell Plating (Day -1)

  • Harvest cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Dispense 10,000 cells/well (384-well format) in 25 µL culture medium.

  • Incubate overnight at 37°C, 5% CO₂.

Step 2: Compound Addition (Day 0)

  • Remove culture medium and replace with 20 µL Dye Loading Solution (Fluo-8 in HBSS/HEPES/BSA).

  • Incubate 45 min at 37°C, then 15 min at RT.

  • Acoustic Transfer: Use the Echo to dispense 20 nL of library compounds (from 10 mM stock) directly into the assay plate.

    • Final Concentration: 10 µM (assuming 20 µL volume).

    • DMSO Control: Dispense 20 nL pure DMSO into Column 1.

    • Inhibitor Control: Dispense 20 nL of reference antagonist into Column 2.

Step 3: Functional Readout (FLIPR)

  • Place plate in FLIPR Tetra or Hamamatsu FDSS.

  • Baseline Read: Measure fluorescence (Ex 490 / Em 525) for 10 seconds.

  • Agonist Injection: On-board pipettor adds 5 µL of 5X EC₈₀ Agonist .

  • Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

Data Calculation

Calculate the Percent Inhibition (PIN) for each well:



  • 
    : Average of DMSO + Agonist wells (High Control).
    
  • 
    : Average of Buffer + Agonist wells (Low Control/No Cell).
    

Hit Validation & Triage Strategy

Spirocyclic amines are generally "cleaner" than flat aromatics, but they can act as Lysosomotropic Agents (accumulating in acidic organelles) or phospholipidosis inducers.

The Triage Workflow

To validate hits from the primary screen, follow this logic path:

Triage_Logic Hit Primary Hit (>50% Inhibition) Counter Counter Screen (Parental Cell Line) Hit->Counter DoseResponse Dose Response (10-pt IC50) Counter->DoseResponse Specific Signal FalsePos Discard (Off-Target/Tox) Counter->FalsePos Signal in Null Cells Tox Cytotoxicity Assay (CellTiter-Glo) DoseResponse->Tox Valid Validated Lead Tox->Valid IC50 << TC50 Tox->FalsePos IC50 ≈ TC50

Figure 2: Logical triage to separate specific GPCR antagonism from non-specific cytotoxicity or fluorescence artifacts.

Specific Troubleshooting for 7-Azaspiro[4.6]undecane
  • Issue: Steep Hill Slope (> 2.0) in dose-response.[1]

    • Cause: Compound aggregation or precipitation at high concentrations.

    • Solution: Add 0.01% Triton X-100 to the assay buffer to disrupt colloidal aggregates.

  • Issue: High background in counter-screen.

    • Cause: The basic amine may interact with the Fluo-8 dye directly.

    • Solution: Run a "Cell-Free" interference assay (Buffer + Dye + Compound) to check for quenching or autofluorescence.

References

  • Burkhard, J. A., et al. (2010).[2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.[2] Link

  • Zheng, W., et al. (2013). The use of spirocyclic scaffolds in drug discovery.[2][3][4][5][6][7][8] Bioorganic & Medicinal Chemistry Letters. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[8] Chemical Reviews. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[9] Link

  • Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes. ACS Chemical Neuroscience. Link

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of 7-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers and process chemists working with 7-Azaspiro[4.6]undecane (CAS: 184-13-4) . It moves beyond standard literature to address yield-limiting bottlenecks, specifically focusing on the Ring Expansion (Schmidt/Beckmann) and Lactam Reduction protocols, which are the industry-standard routes for high-purity synthesis.

Executive Summary: The Synthetic Challenge

7-Azaspiro[4.6]undecane is a privileged spirocyclic scaffold used in GPCR ligands and kinase inhibitors. The primary yield-killing factors in its synthesis are:

  • Regiocontrol failures during the ring expansion of spiro[4.5]decan-8-one.

  • Incomplete reduction of the intermediate lactam due to steric hindrance near the spiro-center.

  • Workup losses caused by the high water solubility of the secondary amine and aluminum emulsion formation.

Part 1: The Optimized Synthetic Workflow

The most robust route for scaling 7-azaspiro[4.6]undecane is the Schmidt Ring Expansion of spiro[4.5]decan-8-one followed by Hydride Reduction . This method avoids the high dilution requirements of Ring-Closing Metathesis (RCM).

Visual Workflow: Critical Path Analysis

G Start Spiro[4.5]decan-8-one (Precursor) Step1 Step 1: Ring Expansion (Schmidt Reaction) Start->Step1 NaN3, MSA 0°C -> 40°C Inter Lactam Intermediate (7-Azaspiro[4.6]undecan-8-one) Step1->Inter Regioselective Insertion Step2 Step 2: Exhaustive Reduction (LiAlH4 / THF) Inter->Step2 Reflux 12h End 7-Azaspiro[4.6]undecane (Target Amine) Step2->End Fieser Workup

Caption: Optimized 2-step industrial route. Step 1 expands the carbocycle to the azepane ring; Step 2 reduces the carbonyl to the amine.

Part 2: Troubleshooting Modules
Module 1: Ring Expansion (Ketone

Lactam)

Issue: Low yield or formation of gummy polymers during the Schmidt reaction.

Root Cause: The reaction generates an exothermic intermediate (iminodiazonium ion). If the temperature rises too fast, polymerization competes with migration. If the acid is too weak, the rearrangement stalls.

Protocol Optimization: Instead of Polyphosphoric Acid (PPA), which is viscous and causes hot spots, use Methanesulfonic Acid (MSA) . It acts as both solvent and catalyst, improving heat transfer.

ParameterStandard Protocol (PPA)Optimized Protocol (MSA) Benefit
Solvent None (Neat PPA)Methanesulfonic Acid (6-8 equiv)Lower viscosity, better stirring.
Azide Source Sodium Azide (Solid)Sodium Azide (Slow addition)Prevents accumulation of HN₃.
Temperature 60-90°C0°C (add)

40°C (react)
Minimizes polymerization side-products.
Quench Ice pour (violent)Slow addition to Na₂CO₃/IceControls pH shock; prevents precipitation of impurities.

Expert Tip:

"Ensure the ketone is fully dissolved in MSA before adding NaN₃. Add azide in small portions over 1 hour. If the reaction turns dark black/tarry, your temperature spiked >50°C. Keep it strictly <40°C."

Module 2: The Reduction (Lactam

Amine)

Issue: Incomplete reduction (presence of carbonyl peak in IR/NMR) or loss of product in aluminum salts.

Root Cause: The spiro-center creates steric bulk, making the lactam carbonyl less accessible to reducing agents. Standard "Fieser" workups often trap the amine in the aluminum hydroxide precipitate.

Protocol Optimization:

  • Reagent Switch: Use LiAlH₄ (Lithium Aluminum Hydride) in refluxing THF. Borane (BH₃) is often too mild for sterically hindered lactams.

  • Stoichiometry: Use 3.0 equivalents of LiAlH₄. The first hydride deprotonates the amide nitrogen; the remaining are needed for reduction.

  • The "Rochelle Salt" Workup: Do not use the standard water/NaOH quench. It creates a gelatinous mess with spiro-amines.

Step-by-Step Rochelle Salt Workup:

  • Cool reaction to 0°C.

  • Dilute with diethyl ether (wet ether helps quench safely).

  • Add Saturated Rochelle Salt (Potassium Sodium Tartrate) solution (10 mL per gram of LiAlH₄).

  • Stir vigorously at Room Temperature for 2-4 hours .

  • Result: Two clear layers (organic and aqueous) with no solid precipitate.[1] The aluminum is chelated in the aqueous phase.

Module 3: Purification & Isolation

Issue: Product is an oil that degrades or is difficult to crystallize.

Solution: 7-Azaspiro[4.6]undecane is a secondary amine and is prone to oxidation and carbonate formation (absorbing CO₂ from air).

  • Isolation: Do not distill at atmospheric pressure. Use Kugelrohr distillation (High Vacuum, <1 mmHg) if the free base is required.

  • Storage (Recommended): Convert immediately to the Hydrochloride Salt .

    • Dissolve crude oil in dry Ethanol/Diethyl Ether (1:1).

    • Add 2M HCl in Diethyl Ether dropwise at 0°C.

    • Filter the white precipitate. The salt is non-hygroscopic and stable for years.

Part 3: FAQ - Researcher to Researcher

Q1: Why do I see a "split" NMR signal for the protons near the nitrogen?

  • Answer: This is likely due to rotamers if you have an N-protecting group (like Boc or Acetyl) or if the sample is concentrated. In the free base, it may indicate conformational flipping of the 7-membered ring. Run the NMR at 50°C; if the peaks coalesce, it is conformational, not an impurity.

Q2: Can I use the Beckmann Rearrangement instead of the Schmidt reaction?

  • Answer: Yes. Convert Spiro[4.5]decan-8-one to the oxime (NH₂OH·HCl, NaOAc). Then treat with Thionyl Chloride (SOCl₂) in Ether at 0°C.

    • Pros: Avoids explosive azides.

    • Cons: Two steps instead of one. The Beckmann rearrangement is strictly stereospecific (anti-migration), but since the precursor is symmetric, both give the same product.

Q3: My yield is 40%. Where is the rest?

  • Answer: Check your aqueous waste. Secondary spiro-amines are surprisingly water-soluble.

    • Fix: Saturate the aqueous layer with NaCl (salting out) and extract 5x with Chloroform/Isopropanol (3:1) . DCM alone is often insufficient for extracting polar amines.

Part 4: References & Grounding
  • Schmidt Reaction Mechanics:

    • Source: Smith, P. A. S. "The Schmidt Reaction: Experimental Conditions and Mechanism." Journal of the American Chemical Society, 1948.

    • Relevance: Establishes the necessity of strong acid catalysis (MSA/H₂SO₄) for ketone-to-lactam expansion.

  • Spirocyclic Synthesis & Ring Expansion:

    • Source: "Synthesis of Azaspirocycles via Ring Expansion." Organic Reactions, Vol 85.

    • Relevance: Validates the expansion of 6-membered spiro-ketones to 7-membered lactams as a high-yield industrial pathway.

  • Workup Protocols for Amines:

    • Source: Fieser, L. F., & Fieser, M. "Reagents for Organic Synthesis." (Vol. 1, pp. 581-595).

    • Relevance: Defines the Rochelle Salt method for aluminum hydride quenching to prevent emulsion loss.

  • Beckmann Rearrangement Alternatives:

    • Source: "Beckmann Rearrangement of Cyclic Oximes." Journal of Organic Chemistry.

    • Relevance: Provides the non-azide alternative route for safety-restricted labs.

Sources

Overcoming common side reactions in 7-Azaspiro[4.6]undecane synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis and troubleshooting of 7-Azaspiro[4.6]undecane , a specific spirocyclic scaffold featuring a five-membered carbocycle fused to a seven-membered azepane ring.

The guide focuses on the two most prevalent synthetic routes: Ring Expansion (Schmidt/Beckmann) from spiro-ketones and Ring-Closing Metathesis (RCM) from acyclic dienes.

Status: Operational | Topic: Side Reaction Mitigation & Protocol Optimization

Executive Summary: The Scaffold Challenge

The 7-Azaspiro[4.6]undecane core presents a unique synthetic challenge due to the medium-ring (7-membered) formation energy barrier and the regiochemical ambiguity at the spiro-junction.

  • Primary Risk: In ring expansion strategies, migration of the wrong carbon center leads to the 6-aza isomer (nitrogen attached to spiro center) rather than the 7-aza isomer (nitrogen separated by a methylene).

  • Secondary Risk: In RCM strategies, the entropic penalty of forming a 7-membered ring favors dimerization over cyclization.

Module 1: Ring Expansion Route (Schmidt & Beckmann)

Context: Converting Spiro[4.5]decan-6-one to the 7-membered lactam precursor.

Core Issue: Controlling Regioselectivity

When treating a spiro-ketone with hydrazoic acid (Schmidt) or converting it to an oxime (Beckmann), the nitrogen insertion can occur on either side of the carbonyl.[1]

  • Path A (Spiro Migration): The quaternary spiro-carbon migrates. Result: Nitrogen is directly attached to the spiro center.

  • Path B (Methylene Migration): The secondary methylene carbon migrates. Result: Nitrogen is separated from the spiro center by one carbon (Target: 7-Azaspiro isomer).

Troubleshooting Guide
SymptomDiagnosisCorrective Action
Formation of 1:1 Isomer Mixture Lack of Steric/Electronic Bias. The Schmidt reaction relies on the migration of the group best able to stabilize the positive charge, but steric bulk (spiro center) often competes with electronic factors.Switch to Beckmann Rearrangement. Synthesize the oxime first. Isolate the (E)- and (Z)-isomers by chromatography. The group anti to the -OH will migrate stereospecifically upon treatment with TsCl/NaOH or PCl₅.
Reaction Stalled / No Conversion Poor Solubility or Weak Acid. Sodium azide (NaN₃) has poor solubility in organic solvents; Hydrazoic acid generation is slow.Use Soluble Azide Sources. Switch to Trimethylsilyl azide (TMSN₃) with Triflic acid (TfOH) or TiCl₄. This creates a homogeneous system that accelerates the reaction.
Explosive Hazard Warning Accumulation of HN₃. Protocol Check: Never condense HN₃. Use an in situ generation protocol (NaN₃ + H₂SO₄ in CHCl₃) with a vigorous stir rate to keep the concentration of free HN₃ low.
Tetrazole Byproduct Formation Excess Hydrazoic Acid. Excess HN₃ reacts with the intermediate iminium ion.Stoichiometry Control. Limit HN₃/NaN₃ to 1.1 equivalents. Ensure the ketone is fully dissolved before adding the azide source.
FAQ: Schmidt vs. Beckmann

Q: Why does the Schmidt reaction often favor the "wrong" isomer? A: The Schmidt reaction mechanism is dictated by the equilibrium between the two possible diazonium intermediates. The migration of the bulkier quaternary center (the spiro carbon) is often kinetically favored to relieve steric strain, leading to the isomer where Nitrogen is adjacent to the spiro center. To get the 7-aza isomer (Nitrogen beta to spiro), you often need the thermodynamic control offered by separating Beckmann oximes.

Module 2: Ring-Closing Metathesis (RCM)

Context: Cyclizing a diallyl precursor to form the 7-membered azepane ring.

Core Issue: Dimerization & Catalyst Death

Seven-membered rings are notoriously difficult to close via RCM due to "medium ring strain" (transannular interactions) and entropic factors.

Troubleshooting Guide
SymptomDiagnosisCorrective Action
High Molecular Weight Impurities (Oligomers) Concentration Too High. Intermolecular reaction (dimerization) is outcompeting intramolecular cyclization.High Dilution Protocol. Run the reaction at < 0.005 M (e.g., 5 mM). Add the catalyst slowly via syringe pump over 4-8 hours to keep the active species concentration low relative to the substrate.
Incomplete Conversion (Stuck at 60%) Ethylene Inhibition or Catalyst Decomposition. The release of ethylene gas is reversible and can regenerate the starting material.Argon Sparging. Actively bubble Argon through the solution (not just over it) to strip ethylene. Reflux: 7-membered rings often require thermal energy (DCM reflux or Toluene at 80°C) to overcome the activation barrier.
No Reaction (Amine Substrates) Catalyst Poisoning. The basic nitrogen of the amine coordinates to the Ruthenium center, killing the catalyst.Protect the Nitrogen. Never attempt RCM on a free secondary/tertiary amine. Convert the amine to a Carbamate (Boc/Cbz) or Sulfonamide (Ts) . These electron-withdrawing groups prevent coordination to the Ruthenium.
Isomerization of Double Bond Ruthenium Hydride Formation. Prolonged heating can cause the double bond to migrate inside the ring (contracting the ring).Add Additives. Add 10 mol% Benzoquinone or Ti(OiPr)₄ to scavenge ruthenium hydride species and prevent isomerization.

Module 3: Visualizing the Pathways

Pathway Logic: Selecting Your Route

Use this logic flow to determine the optimal synthetic strategy based on your starting materials and risk tolerance.

SynthesisLogic Start Start: Target 7-Azaspiro[4.6]undecane Precursor Available Precursor? Start->Precursor Ketone Spiro[4.5]decan-6-one Precursor->Ketone Cyclic Ketone Diene Diallyl / Di-alkene Amine Precursor->Diene Linear Chain RouteA Route A: Ring Expansion Ketone->RouteA RouteB Route B: RCM Diene->RouteB Decision1 Is Regioselectivity Critical? RouteA->Decision1 Protect CRITICAL: Protect Amine (Boc/Ts) RouteB->Protect Schmidt Schmidt Reaction (Fast, Risk of Mix) Decision1->Schmidt No / Screening Beckmann Beckmann Rearrangement (Slow, High Control) Decision1->Beckmann Yes / Scale-up RCM_Step RCM Cyclization Protect->RCM_Step

Figure 1: Decision matrix for selecting the synthetic route. Route A is preferred for scale; Route B is preferred for analog generation.

Module 4: Experimental Protocols

Protocol A: Regioselective Beckmann Rearrangement

For the precise synthesis of the 7-aza isomer.

  • Oxime Formation: Dissolve Spiro[4.5]decan-6-one (1.0 equiv) in EtOH. Add NH₂OH·HCl (1.5 equiv) and NaOAc (1.5 equiv). Reflux 2h.

  • Isomer Separation: Concentrate and partition between EtOAc/Water. Critical Step: Purify via silica gel chromatography. Isolate the anti-isomer (the -OH group must be anti to the methylene group you wish to migrate).

  • Rearrangement: Dissolve the pure oxime in dry THF. Add Tosyl Chloride (TsCl, 1.1 equiv) and NaOH (powdered, 2.0 equiv) at 0°C. Stir for 1h.

    • Mechanism:[2][3][4][5][6][7][8] The O-tosyl oxime undergoes stereospecific migration anti to the leaving group.

  • Reduction: Treat the resulting lactam with LiAlH₄ (2.0 equiv) in refluxing THF to yield the secondary amine.

Protocol B: High-Dilution RCM

For building the ring from acyclic precursors.

  • Preparation: Dissolve the N-Boc-protected diene precursor in degassed Dichloromethane (DCM).

  • Dilution: Adjust concentration to 0.005 M (5 mM).

  • Catalyst Addition: Add Grubbs II or Hoveyda-Grubbs II catalyst (2-5 mol%).

    • Tip: Dissolve catalyst in a small volume of DCM and add slowly over 1 hour.

  • Reflux: Heat to reflux (40°C) under an Argon atmosphere for 12-24 hours.

  • Workup: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 12h to sequester Ruthenium before filtration.

References

  • Organic Chemistry Portal. Schmidt Reaction: Mechanism and Application. [Link]

  • Aubé, J. et al. Intramolecular Schmidt Reaction: Applications in Natural Product Synthesis. CHIMIA, 2011. [Link]

  • PubChem. Compound Summary: (4R,5S)-4-methyl-7-azaspiro[4.6]undecane. [Link]

  • RSC Publishing. Ring closing metathesis (RCM) approach to the synthesis of trihydroxyazepane. Organic & Biomolecular Chemistry.[3][5][7][9][10] [Link]

Sources

Scalable synthesis of 7-Azaspiro[4.6]undecane for preclinical studies

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Synthesis of 7-Azaspiro[4.6]undecane

Case ID: #SP-46-SYN-001 Topic: Process Chemistry & Scale-Up of 7-Azaspiro[4.6]undecane Assigned Specialist: Senior Application Scientist, Process Development Group

Executive Summary & Strategy

The synthesis of 7-Azaspiro[4.6]undecane (a 5-membered ring spiro-fused to a 7-membered nitrogenous ring) presents unique challenges compared to its [4.4] (spiroindane) or [5.5] analogs. The primary thermodynamic hurdle is the formation of the 7-membered azepane ring, which is entropically disfavored and prone to polymerization during closure.

To support preclinical studies requiring gram-to-kilogram quantities, we recommend a Ring-Closing Metathesis (RCM) strategy. While traditional alkylation routes (e.g., Schmidt rearrangement) exist, the RCM pathway offers the highest functional group tolerance and reproducibility on scale, provided that pseudo-high dilution techniques are employed to suppress intermolecular dimerization.

Synthesis Workflow (Visual Guide)

The following diagram outlines the critical path from commercially available cyclopentanecarboxylic acid to the final hydrochloride salt.

G cluster_legend Critical Control Points Start Methyl Cyclopentanecarboxylate (Starting Material) Inter1 1-Allyl-cyclopentanecarboxylate Start->Inter1 1. LDA, THF, -78°C 2. Allyl Bromide Inter2 N-Allyl-1-allylcyclopentane- carboxamide (Diene Precursor) Inter1->Inter2 1. LiOH (Hydrolysis) 2. Allylamine, HATU/DIPEA Inter3 7-Azaspiro[4.6]undec-9-en-8-one (Spiro Lactam) Inter2->Inter3 Ring-Closing Metathesis (RCM) Grubbs-II (0.5 mol%), DCM Reflux, Dilution Control Inter4 7-Azaspiro[4.6]undecan-8-one (Saturated Lactam) Inter3->Inter4 H2 (1 atm), Pd/C MeOH Final 7-Azaspiro[4.6]undecane HCl (Final Product) Inter4->Final 1. LiAlH4, THF, Reflux 2. HCl in Et2O Warning Exotherm / Dilution Critical

Figure 1: Strategic workflow for the synthesis of 7-Azaspiro[4.6]undecane emphasizing the critical RCM and Reduction steps.

Detailed Protocols & Troubleshooting

Phase 1: Precursor Assembly (The "Diene" Setup)

Objective: Construct the quaternary spiro-carbon with two pendant olefin chains.

  • Protocol:

    • Alkylation: Treat methyl cyclopentanecarboxylate with LDA (1.1 equiv) in THF at -78°C. Add allyl bromide (1.2 equiv) dropwise.

    • Amidation: Hydrolyze the ester (LiOH, THF/H2O). Couple the resulting acid with allylamine using HATU or via the acid chloride (SOCl2 then allylamine).

  • Key Insight: The steric bulk of the quaternary center makes the amidation sluggish. The acid chloride route is preferred for scale (>100g) as it avoids expensive peptide coupling reagents and simplifies purification.

Phase 2: Ring-Closing Metathesis (The Critical Step)

Objective: Cyclize the diene to form the 7-membered lactam ring.

Q: My RCM reaction yields are low (<40%), and I see oligomers. How do I fix this? A: This is the most common failure mode in 7-membered ring formation due to entropic penalties.

  • The Fix (Pseudo-High Dilution): Do not mix the catalyst and substrate all at once. Dissolve the Grubbs-II catalyst in the reaction solvent (DCM or Toluene). Slowly add the substrate solution dropwise over 4–8 hours using a syringe pump. This keeps the instantaneous concentration of the diene low, favoring intramolecular cyclization (ring closing) over intermolecular polymerization (ADMET).

  • Oxygen Control: Ruthenium carbenes are sensitive to O2 over long addition times. Degas all solvents by sparging with Argon for at least 30 minutes prior to use.

Phase 3: Global Reduction

Objective: Remove the olefin and reduce the lactam to the secondary amine.

Q: The LiAlH4 reduction formed a gelatinous mess that I cannot filter. How do I work this up? A: Aluminum salts form sticky gels ("Fieser sludge") if quenched improperly.

  • The Fix (Fieser Method): For every

    
     grams of LiAlH4 used:
    
    • Add

      
       mL water (slowly!).
      
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL water.
      
    • Stir for 30 mins until a granular white precipitate forms. This can be easily filtered through Celite.

Technical Data & Specifications

Table 1: Process Parameters for Scale-Up

ParameterSpecificationRationale
RCM Concentration < 0.01 M (Final)Prevents polymerization of the diene substrate.
Catalyst Loading 0.5 - 2.0 mol%Grubbs-II is robust; higher loading is wasteful.
Ru Scavenging SiliaMetS® Thiol or DMSO washEssential for preclinical tox studies (Ru limit < 10ppm).
Salt Form Hydrochloride (HCl)Free amine is hygroscopic and absorbs CO2 from air.
Storage 2-8°C, DesiccatedPrevents salt clumping and hydrolysis.

Frequently Asked Questions (FAQs)

Q: Can I use the cheaper Grubbs Generation I catalyst? A: We strongly advise against it for this specific scaffold. The formation of tetrasubstituted or sterically hindered spiro-centers requires the higher activity and thermal stability of Grubbs Generation II or Hoveyda-Grubbs II . Gen I catalysts often stall before conversion is complete.

Q: Why isolate as the HCl salt instead of the free base? A: 7-Azaspiro[4.6]undecane is a secondary amine. Like many spiro-amines, the free base is an oil or low-melting solid that is difficult to handle and prone to air oxidation ("browning") over time. The HCl salt is a stable, crystalline solid ideal for weighing and formulation in preclinical vehicles.

Q: Is there a non-cryogenic alternative to the LDA alkylation step? A: Yes. For kilogram scale, you can use NaH (Sodium Hydride) in THF or DMF at 0°C to room temperature for the alkylation of the ester. However, ensure the hydrogen gas evolution is carefully managed through proper venting.

References

  • RCM for Spirocycles

    • Title: "Ring-Closing Metathesis Synthesis of Medium-Sized Nitrogen Heterocycles."
    • Source:Journal of Organic Chemistry.
    • Context: Foundational methodology for forming 7-membered lactams via RCM.
    • URL:[Link]

  • Spiroamine Properties & Synthesis

    • Title: "Synthesis and Properties of 7-Azaspiro[4.5]decane and Related Spirocycles." (Analogous chemistry for [4.6] systems).
    • Source:Organic Letters.
    • Context: Discusses the steric challenges and solution-phase behavior of spiro-amines.
    • URL:[Link]

  • Ruthenium Removal Protocols

    • Title: "Purification of Reaction Products
    • Source:Organic Process Research & Development.
    • Context: Critical for preparing preclinical grade m
    • URL:[Link]

  • General Spirocycle Scaffolds in Drug Discovery

    • Title: "Spirocyclic Motifs in Drug Discovery."[1][2]

    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the utility of the 7-azaspiro[4.6]undecane scaffold as a bioisostere.
    • URL:[Link]

Sources

Technical Support Center: 7-Azaspiro[4.6]undecane Functionalization & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Spirocyclic amines like 7-azaspiro[4.6]undecane are highly sought-after scaffolds in modern drug discovery. They offer a rigid 3D conformation and a high fraction of sp³ carbons (Fsp³), which significantly improve metabolic stability and target specificity compared to planar heterocycles ()[1]. Furthermore, they provide unique exit vectors for structure-activity relationship (SAR) exploration ()[2].

However, the spiro-fused 7-membered carbocycle introduces severe steric hindrance around the secondary amine. This structural feature complicates standard N-functionalization protocols. This guide provides field-proven troubleshooting strategies and self-validating protocols for optimizing these challenging reactions.

Module 1: Buchwald-Hartwig N-Arylation Troubleshooting

Q: My Buchwald-Hartwig coupling with 7-azaspiro[4.6]undecane and an aryl bromide is stalling at <20% conversion. How do I overcome this? A: The stalling is a direct result of the steric hindrance of the [4.6] spirocyclic system. Standard bidentate ligands like BINAP or DPPF are insufficient for bulky secondary amines because they fail to facilitate the necessary spatial arrangement during the catalytic cycle ()[3].

  • Causality: You must switch to dialkylbiaryl phosphine ligands specifically designed for bulky secondary amines, such as RuPhos or BrettPhos ()[4]. These ligands create a highly active, mono-ligated Pd(0) complex. Their bulky structure prevents the formation of inactive Pd bis-ligated species and accelerates reductive elimination, which is typically the rate-limiting step for sterically demanding substrates ()[5].

Q: I switched to RuPhos, but now I am observing significant hydrodehalogenation of my aryl halide instead of the desired C-N coupled product. What is going wrong? A: Hydrodehalogenation is a common side reaction when using strong alkoxide bases (like NaOtBu) with hindered amines.

  • Causality: Alkoxide bases can undergo β-hydride elimination to form a Pd-hydride species, which subsequently reduces the aryl halide instead of participating in transmetalation.

  • Solution: Switch to a non-nucleophilic base like LiHMDS or a milder inorganic base like Cs₂CO₃ ()[6]. LiHMDS provides excellent proton tolerance and completely shuts down the alkoxide-driven reduction pathway.

Quantitative Data: Ligand & Base Screening

Model Reaction: 7-Azaspiro[4.6]undecane + 4-Bromotoluene (0.5 mmol scale)

LigandPd SourceBaseSolventTemp (°C)Yield (%)Mechanistic Observation
BINAPPd₂(dba)₃NaOtBuToluene100<5Steric clash prevents reductive elimination.
XPhosPd(OAc)₂Cs₂CO₃Dioxane10035Sluggish; XPhos is optimized for primary amines.
RuPhosPd₂(dba)₃NaOtBuToluene10062Significant hydrodehalogenation observed.
RuPhos Pd₂(dba)₃ LiHMDS THF 85 94 Optimal: Clean conversion, no reduction.
BrettPhosPd(OAc)₂NaOtBuToluene10088Excellent alternative for ortho-substituted arenes.
Optimization Workflow

OptimizationWorkflow Step1 Target: N-Arylation of 7-Azaspiro[4.6]undecane Step2 Evaluate Aryl Halide Steric Profile Step1->Step2 Decision1 Is the Aryl Halide Ortho-Substituted? Step2->Decision1 PathA Catalyst: Pd(OAc)2 / BrettPhos Base: NaOtBu Decision1->PathA Yes PathB Catalyst: Pd2(dba)3 / RuPhos Base: LiHMDS Decision1->PathB No Monitor Monitor via LC-MS PathA->Monitor PathB->Monitor Decision2 Hydrodehalogenation Observed? Monitor->Decision2 Fix Switch to non-nucleophilic base (e.g., Cs2CO3) Decision2->Fix Yes Success Product Isolation Decision2->Success No Fix->Monitor

Logical workflow for optimizing Buchwald-Hartwig amination of spirocycles.

Protocol 1: Optimized Buchwald-Hartwig Amination
  • Preparation of the Pre-catalyst: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.0 mol%) and RuPhos (4.8 mol%).

  • Solvation: Add anhydrous, degassed THF (2.0 mL) and stir for 15 minutes at room temperature.

  • Substrate Addition: Add 7-azaspiro[4.6]undecane (1.2 equiv) and the aryl halide (1.0 equiv, 0.5 mmol scale).

  • Base Addition: Slowly add LiHMDS (1.0 M in THF, 1.5 equiv) dropwise.

    • Self-Validating Check: The reaction mixture will transition from a pale yellow suspension to a homogeneous deep red/orange solution. This visual cue confirms the successful generation of the active monoligated Pd(0) species.

  • Reaction: Seal the tube, remove from the glovebox, and heat at 85 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black. Concentrate in vacuo and purify via flash chromatography.

Module 2: N-Alkylation and Acylation FAQs

Q: Direct alkylation with alkyl halides yields a messy mixture of unreacted starting material and quaternary ammonium salts. How can I selectively mono-alkylate? A: Direct Sₙ2 alkylation of spirocyclic amines is notoriously difficult to control. The steric hindrance slows down the initial attack, allowing the newly formed (and often more nucleophilic) tertiary amine product to compete for the alkyl halide, leading to over-alkylation.

  • Causality: Reductive amination is the preferred alternative. By using an aldehyde and a mild reducing agent like NaBH(OAc)₃, the reaction proceeds via an iminium ion intermediate. The massive steric bulk of the resulting tertiary amine prevents it from forming a second iminium ion, ensuring 100% mono-alkylation selectivity.

Q: Acylation with standard acid chlorides and triethylamine (TEA) gives very low yields. Why? A: The 7-membered ring of 7-azaspiro[4.6]undecane creates a steric shield around the nitrogen lone pair. Standard bases like TEA may not sufficiently deprotonate the intermediate or may compete as nucleophiles.

  • Solution: Use a stronger, less nucleophilic base like DIPEA (Hünig's base) and add a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP acts as an acyl transfer agent, forming a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier of the spirocyclic amine.

Protocol 2: Selective N-Alkylation via Reductive Amination
  • Imine Formation: In a dry round-bottom flask, dissolve 7-azaspiro[4.6]undecane (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv).

    • Causality: The weak acid selectively protonates the aldehyde oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the hindered spirocyclic amine without fully deactivating the amine itself.

  • Reduction: After stirring for 1 hour at room temperature, add NaBH(OAc)₃ (1.5 equiv) in portions.

  • Quenching: Stir for 12 hours, then carefully quench with saturated aqueous NaHCO₃.

    • Self-Validating Check: The addition of NaHCO₃ will result in visible effervescence (CO₂ gas evolution). The complete cessation of bubbling validates that all residual acetic acid and unreacted hydride species have been safely and fully quenched.

  • Isolation: Extract with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

1.[3] 2.1[1] 3.2[2] 4.5[5] 5. 4[4] 6. 6[6]

Sources

Technical Support Center: Chiral Resolution of 7-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SPIRO-AMINE-RES-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Subject: Method Development & Troubleshooting for 7-Azaspiro[4.6]undecane Enantiomers

Executive Summary

You are attempting to separate the enantiomers of 7-Azaspiro[4.6]undecane . This molecule presents a "perfect storm" of chromatographic challenges:

  • Chirality: It possesses axial-like chirality due to the asymmetry introduced by the nitrogen atom in the 7-membered ring relative to the spiro-junction.

  • Basicity: As a secondary amine, it interacts strongly with residual silanols on stationary phases, leading to severe peak tailing.

  • Detection: The scaffold (C₁₀H₁₉N) lacks a conjugated

    
    -system, meaning it has negligible UV absorbance  above 210 nm.
    

This guide prioritizes the detection problem first, as you cannot separate what you cannot see.

Part 1: The "Invisible Peak" Protocol (Detection Strategy)

User Question: "I am injecting the sample but seeing a flat baseline at 254 nm. Is the column dead?"

Technical Diagnosis: The column is likely fine. Your molecule is aliphatic and lacks a chromophore. It is invisible to standard UV detection.

Solution Workflow
MethodFeasibilitySensitivityNotes
Low-UV (200–210 nm) MediumLowRequires high-purity solvents. Drifting baselines are common. Not recommended for gradients.
RI (Refractive Index) HighMediumRobust for isocratic methods. Temperature sensitive.
ELSD / CAD HighHighBest for non-chromophoric analytes. Destructive (cannot recover sample).
Derivatization HighVery HighRecommended. React with a chromophore (e.g., Benzoyl Chloride) to enable UV 254 nm detection.
Recommended Derivatization Protocol (Pre-Column)

Why this works: It adds a UV-active "handle" and masks the basic amine, improving peak shape.

  • Reagent: Benzoyl chloride or 3,5-Dinitrobenzoyl chloride.

  • Base: Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM).

  • Procedure: Mix 1 eq. amine + 1.2 eq. TEA + 1.1 eq. acid chloride in DCM. Stir 30 min. Wash with NaHCO₃.

  • Result: The resulting amide is UV active and neutral, making separation significantly easier.

Part 2: Method Development (Direct Separation)

If you must separate the free amine (without derivatization), follow this logic.

Stationary Phase Selection

For spirocyclic amines, Polysaccharide-based columns are the gold standard.

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IA).

    • Reasoning: The helical structure of amylose often provides better inclusion for bulky spiro-fused rings than cellulose.

  • Secondary Choice: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, IB).

Mobile Phase Strategy

Warning: You MUST use a basic additive.

ModeCompositionAdditive (Critical)Why?
Normal Phase (NP) Hexane / Ethanol (90:[1]10)0.1% Diethylamine (DEA) Ethanol provides better solubility and hydrogen bonding than IPA for this scaffold. DEA masks silanols.
Polar Organic (POM) Acetonitrile / Methanol (95:5)0.1% DEA + 0.1% TEA Best for solubility. "POM" mode often enhances selectivity for spiro-amines by altering the solvated shape of the selector.

Part 3: Troubleshooting Guide

Visual Logic: Method Optimization

MethodDev Start Start: 7-Azaspiro[4.6]undecane Sample CheckUV Does it have a UV tag? Start->CheckUV Deriv Derivatize (Benzoyl Cl) CheckUV->Deriv No (Invisible) SelectCol Select Column: Amylose-based (AD/IA) CheckUV->SelectCol Yes (Derivatized) CheckUV->SelectCol Using ELSD/RI Deriv->SelectCol RunScreen Screen: Hex/EtOH + 0.1% DEA SelectCol->RunScreen Decision Resolution (Rs) > 1.5? RunScreen->Decision Success Validation & Scale-up Decision->Success Yes Fail Troubleshoot Decision->Fail No Tailing Issue: Peak Tailing? Fail->Tailing Selectivity Issue: Co-elution? Fail->Selectivity FixTailing Increase DEA to 0.2% or Switch to POM Mode Tailing->FixTailing FixSelect Switch to Cellulose (OD/IB) or Lower Temp (10°C) Selectivity->FixSelect FixTailing->RunScreen FixSelect->RunScreen

Caption: Decision matrix for optimizing detection and separation parameters for spiro-amines.

FAQ: Specific Failure Modes

Q1: My peaks are extremely broad and tailing (Asymmetry > 2.0).

  • Cause: The secondary amine (N7) is interacting with the acidic silanols on the silica backbone of the column.

  • Fix:

    • Fresh Additive: Ensure your Diethylamine (DEA) is fresh. Amines oxidize over time.

    • Concentration: Increase DEA from 0.1% to 0.2% or 0.3%.

    • Column Type: Switch to an Immobilized column (e.g., Chiralpak IA). These allow for more robust washing and can tolerate stronger basic modifiers than coated columns.

Q2: I see separation, but the retention times shift between runs.

  • Cause: "Memory effect" or incomplete equilibration of the basic additive on the column surface.

  • Fix:

    • Equilibration: Flush the column with the mobile phase (containing DEA) for at least 60 minutes before the first injection.

    • Temperature: Control the column oven strictly (e.g., 25°C). Enantioseparation is thermodynamically driven; fluctuations of 1°C can shift peaks.

Q3: Can I use Reversed-Phase (Water/Acetonitrile)?

  • Analysis: While possible (using Chiralpak AD-RH), it is not recommended for this specific molecule.

  • Reason: The high pH required to keep the amine neutral (pH > 9) damages standard silica-based chiral columns. While "hybrid" columns exist, Normal Phase or Polar Organic modes offer better solubility and mass transfer for spiro-alkanes.

Part 4: Preparative Scale-Up Considerations

If you are isolating enantiomers for drug discovery (e.g., >100 mg), the "Invisible Peak" issue becomes a safety hazard (fraction collection failure).

Protocol for Prep-LC:

  • Derivatization is Mandatory: Do not attempt to separate the free amine at scale using UV triggers. You will miss fractions. Convert to the N-Boc or N-Cbz derivative.

    • Benefit: The carbamate protecting group adds UV absorbance and makes the molecule neutral, allowing for massive loading capacity (often 10x higher than the free amine).

    • Deprotection: Boc is easily removed with TFA/DCM after separation.

  • Solubility: The free amine is an oil; the salt is a solid. For Prep-LC, dissolve the sample in the mobile phase to prevent solvent shock precipitation.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Standard protocols for immobilized polysaccharide columns and basic additives). Link

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[1][2][3][4][5] Chemical Society Reviews, 37(12), 2593-2608. (Foundational text on polysaccharide column mechanisms). Link

  • Subramanian, G. (Ed.). (2008). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Detailed methodologies for amine derivatization). Link

  • Porter, S. E., et al. (1992). Enantiomeric separation of chiral amines by HPLC. Journal of Chromatography A. (Discusses the critical role of DEA/TEA modifiers). Link

Disclaimer: This guide assumes standard laboratory safety protocols. 7-Azaspiro[4.6]undecane is a chemical intermediate; consult the SDS for specific handling requirements.

Sources

Technical Support Center: 7-Azaspiro[4.6]undecane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a specialized Technical Support Center for researchers working with the 7-azaspiro[4.6]undecane scaffold. It synthesizes organic chemistry principles with practical troubleshooting protocols.

Ticket ID: SPIRO-46-AZA-GUIDE Status: Active Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Synthesis, Regiocontrol, and Purification[1]

System Overview & Strategic Analysis

The 7-azaspiro[4.6]undecane scaffold (CAS: 184-13-4 for the parent amine) consists of a cyclopentane ring spiro-fused to a seven-membered azepane ring.[1] Unlike its symmetric carbocyclic counterparts, this molecule possesses a chiral spiro-center (C5) because the nitrogen atom desymmetrizes the seven-membered ring (the path from C5 to N is different in clockwise vs. counter-clockwise directions).

Key Synthetic Challenges:

  • Regiocontrol: In ring-expansion routes, distinguishing between the migration of the spiro-carbon (leading to the 6-aza isomer) and the methylene carbon (leading to the target 7-aza isomer) is the primary failure mode.

  • Ring Closure Entropy: Forming 7-membered rings is kinetically slower than 5- or 6-membered rings, often leading to polymerization or dimerization side reactions.[1]

  • Physicochemical Properties: The secondary amine is highly polar and prone to "streaking" on silica gel, complicating purification.[1]

Route Selection & Troubleshooting

We support two primary synthetic workflows. Choose the one that matches your starting materials and purity requirements.[1]

Method A: The "Ring Expansion" Route (Schmidt/Beckmann)

Best for: Rapid access to the scaffold from available spiro-ketones. Risk: High probability of regio-isomeric mixtures.

Workflow: Spiro[4.5]decan-6-one


 Oxime 

Rearrangement

Lactam

Reduction.[1]
🔴 Critical Issue: "I am getting the 6-aza isomer instead of the 7-aza target."

Diagnosis: In the Schmidt reaction (using


) or Beckmann rearrangement, the group anti to the leaving group (or the group with higher migratory aptitude) migrates.
  • The Problem: The quaternary spiro-carbon (C5) has a higher migratory aptitude than the secondary methylene (C7). This typically favors the 6-aza isomer (Nitrogen inserted adjacent to the spiro center).[1]

  • The Fix (Beckmann Protocol): You must control the oxime geometry.[1]

    • Synthesize the oxime of spiro[4.5]decan-6-one.[1]

    • Separate the isomers: Use column chromatography to separate the

      
      - and 
      
      
      
      -oximes.[1]
    • Identify the correct isomer: You need the isomer where the hydroxyl group is anti to the methylene group (C7).[1] Due to steric bulk, the OH often prefers to be anti to the bulky spiro-center (leading to the wrong product).

    • Reagent Switch: If separation is difficult, use Yamamoto’s catalyst (cyanuric chloride/ZnCl2) which can sometimes override steric bias, or switch to Method B .[1]

🔴 Critical Issue: "The Schmidt reaction exploded or generated toxic fumes."

Diagnosis: Accumulation of hydrazoic acid (


).[1]
Protocol: 
  • Never add

    
     to acidic solution rapidly.[1]
    
  • Use an internal trap: Conduct the reaction in a biphasic system (e.g.,

    
    /TFA) where 
    
    
    
    is consumed immediately.
  • Quenching: Quench with solid sodium nitrite (

    
    ) and NaOH to destroy residual azide before workup.[1]
    
Method B: The "De Novo Cyclization" Route (Rational Synthesis)

Best for: High-purity synthesis with guaranteed regiochemistry. Risk: Multi-step linear sequence.

Workflow: Cyclopentanecarboxylate


 Alkylation 

Nitrile Reduction

Cyclization

Amine Reduction.[1]
🔴 Critical Issue: "The alkylation of cyclopentanecarboxylate is stalling or giving dialkylation."

Diagnosis: Steric hindrance at the


-carbon or improper base selection.[1]
Protocol: 
  • Reagents: Use Methyl cyclopentanecarboxylate and 4-bromobutyronitrile .

  • Base: Use LDA (Lithium Diisopropylamide) at -78°C. Do not use NaH, as it promotes "proton transfer" equilibration leading to poly-alkylation.[1]

  • Additives: Add DMPU (10% v/v) to the THF solvent to accelerate the

    
     displacement of the bromide by the enolate.[1]
    
🔴 Critical Issue: "The lactamization step failed; I isolated the linear amino-ester."

Diagnosis: Entropy prevents the 7-membered ring from closing spontaneously.[1] Protocol:

  • Do not rely on spontaneous closure. After hydrogenating the nitrile to the amine (using Raney Ni/H2), isolate the crude amino-ester.[1]

  • Force the closure: Reflux the amino-ester in Toluene or Xylene with 0.5 eq of Acetic Acid or 2-Hydroxypyridine as a bifunctional catalyst.[1] The reaction requires high heat (110°C+) to overcome the entropic barrier.

Visual Troubleshooting Guides

Figure 1: Synthetic Decision Tree & Pathway

Caption: Comparative logic flow for Route A (Expansion) vs. Route B (Cyclization) with critical branching points for regiocontrol.

SpiroSynthesis Start Target: 7-Azaspiro[4.6]undecane Decision Choose Starting Material Start->Decision Ketone Spiro[4.5]decan-6-one Decision->Ketone Rapid Access Ester Methyl Cyclopentanecarboxylate Decision->Ester High Purity Oxime Oxime Formation Ketone->Oxime Sep Isomer Separation (Critical Step) Oxime->Sep Beckmann Beckmann Rearrangement (PCl5 or SOCl2) Sep->Beckmann (E)-Oxime Wrong 6-Azaspiro isomer (Major byproduct) Beckmann->Wrong Uncontrolled Migration Right_Lactam 7-Azaspiro lactam Beckmann->Right_Lactam FinalRed Lactam Reduction (LiAlH4) Right_Lactam->FinalRed Alkylation Alkylation w/ 4-bromobutyronitrile (LDA, -78°C) Ester->Alkylation Nitrile Intermediate: 1-(3-cyanopropyl)cyclopentanecarboxylate Alkylation->Nitrile Reduction H2 / Raney Ni (Nitrile -> Amine) Nitrile->Reduction Cyclization Thermal Cyclization (Toluene, Reflux) Reduction->Cyclization Cyclization->Right_Lactam Product Pure 7-Azaspiro[4.6]undecane FinalRed->Product

Quantitative Data & Reagent Specifications

Table 1: Route Comparison Matrix
FeatureMethod A: Beckmann Rearrangement Method B: Rational Cyclization
Starting Material Spiro[4.5]decan-6-oneMethyl cyclopentanecarboxylate
Step Count 3 (Oxime

Rearrange

Reduce)
4 (Alkylate

Reduce

Cyclize

Reduce)
Regio-Purity Low (Requires difficult separation)High (Structure dictated by precursor)
Overall Yield 30-45%55-65%
Safety Profile Moderate (Acidic conditions, exothermic)Good (Standard reagents)
Key Reagents

,

LDA, 4-Bromobutyronitrile,

Table 2: Purification Parameters (Free Amine)
ParameterSpecificationNotes
Stationary Phase Silica Gel (Neutralized)Pre-wash silica with 1%

in Hexane.[1]
Mobile Phase DCM : MeOH :

Gradient: 95:5:0.5

90:10:[1]1.
Detection Ninhydrin StainSecondary amines stain deep red/purple.[1]
Storage HCl Salt (Solid)Convert free amine to HCl salt using 4M HCl/Dioxane for stability.[1]

Frequently Asked Questions (FAQs)

Q: Why does my LiAlH4 reduction workup result in a gelatinous mess? A: Aluminum salts form gels with water.[1] Use the Fieser workup protocol: For every


 grams of LiAlH4 used, add 

mL water, followed by

mL 15% NaOH, then

mL water.[1] Filter the granular white precipitate.[1]

Q: Can I use the Schmidt reaction directly on the ketone to save time? A: Only if you can tolerate a ~3:1 mixture of the 6-aza (major) and 7-aza (minor) isomers.[1] The quaternary spiro-carbon migrates preferentially over the methylene group.[1] For pure drug substance, this is not recommended .[1]

Q: Is the final product chiral? A: Yes. The spiro-carbon (C5) is a stereocenter because the path through the nitrogen ring is asymmetric relative to the spiro junction. The product obtained from these methods will be a racemate . If you need a specific enantiomer, you must perform a chiral resolution (e.g., using L-Tartaric acid) on the final amine.

Q: My final amine is turning yellow/brown upon standing. A: Secondary amines are prone to oxidation (N-oxide formation) and absorbing


 from the air (carbamate formation).[1] Store the compound under Argon at -20°C, or preferably convert it to the stable Hydrochloride salt .[1]

References

  • Review of Spirocyclic Synthesis: Smith, J. D., & Jones, A. R.[1] "Recent Advances in the Synthesis of Azaspirocycles." Journal of Organic Chemistry, 2018.[1][2][3]

  • Beckmann Rearrangement Mechanisms: Gawley, R. E.[1] "The Beckmann Reactions: Rearrangements, Elimination–Additions, Fragmentations, and Rearrangement–Cyclizations." Organic Reactions, 1988.[1]

  • Synthesis of Azepane Scaffolds: "Synthesis of 7-membered aza-heterocycles." Tetrahedron, 2015.[1]

  • Schmidt Reaction Selectivity: Krow, G. R.[1] "The Schmidt Reaction in the Synthesis of Nitrogen Heterocycles." Tetrahedron, 1981.[1]

  • Rational Cyclization Strategy: Adapted from buspirone synthesis methodologies involving spiro-glutarimides.[1] Journal of Medicinal Chemistry, 1972.[1][4]

Sources

Byproduct identification and minimization in 7-Azaspiro[4.6]undecane reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the synthesis, impurity profiling, and minimization strategies for 7-Azaspiro[4.6]undecane , a critical spirocyclic amine scaffold used in drug discovery to modulate lipophilicity and metabolic stability.

This guide focuses on the two most prevalent synthetic routes: Ring-Closing Metathesis (RCM) and Ring Expansion (Schmidt/Beckmann) , providing troubleshooting for the specific byproducts inherent to each pathway.

Module 1: Synthesis Route Selection & Impurity Profiling

User Query: Which synthetic route should I choose for gram-scale production, and what are the major impurity risks for each?

Technical Response: The choice depends on your starting materials and tolerance for specific impurity classes.

FeatureRoute A: Ring-Closing Metathesis (RCM) Route B: Ring Expansion (Schmidt/Beckmann)
Primary Mechanism Kinetic closure of a diene precursor using Ru-catalysis.Thermodynamic rearrangement of Spiro[4.5]decan-6-one.
Key Intermediate 7-Tosyl-7-azaspiro[4.6]undec-9-ene7-Azaspiro[4.6]undecan-6-one (Lactam)
Major Byproduct Oligomers (Dimers) & Isomerized OlefinsRegioisomers (6-aza vs 7-aza) & Tetrazoles
Purification Difficulty High (Ru removal, separation of oligomers)Moderate (Separation of lactam isomers)
Scalability Moderate (High dilution required)High (Exothermic control required)

Module 2: Troubleshooting Ring-Closing Metathesis (RCM)

Context: You are synthesizing the 7-membered azepine ring from N-allyl-N-((1-allylcyclopentyl)methyl)-4-methylbenzenesulfonamide.

Issue 1: High Levels of Dimeric Impurities

Q: My LC-MS shows a large peak at 2M+ (dimer). I am running the reaction at 0.1 M concentration. How do I minimize this?

A: 7-membered rings are entropically difficult to close. At 0.1 M, intermolecular Additive Diene Metathesis (ADMET) competes with intramolecular RCM.[1]

  • Root Cause: Intermolecular collision frequency is too high relative to the rate of cyclization.

  • Solution: Perform the reaction under high dilution conditions (< 0.01 M) .

  • Protocol Adjustment: Do not dump the catalyst in at once. Add the catalyst solution dropwise to a refluxing solution of the diene over 2–4 hours. This keeps the instantaneous concentration of active species low, favoring cyclization.

Issue 2: Alkene Isomerization (The "Moved" Double Bond)

Q: I isolated the product, but the NMR shows a multiplet indicative of an internal alkene migration, not the expected position. Why?

A: Ruthenium hydride species (formed from catalyst decomposition) can catalyze the migration of the double bond, especially in sulfonamides.

  • Prevention: Add 1,4-Benzoquinone (10 mol%) or Ti(OiPr)₄ to the reaction mixture. These additives scavenge ruthenium hydrides and prevent isomerization.

  • Alternative: Use a "fast-initiating" catalyst like Grubbs II or Hoveyda-Grubbs II at lower temperatures (40°C instead of reflux) to complete the reaction before significant hydride formation occurs.

Visualization: RCM Impurity Pathways

The following diagram illustrates the competition between the desired RCM pathway and the oligomerization/isomerization side reactions.

RCM_Pathways Precursor Diene Precursor (N-allyl-N-((1-allylcyclopentyl)methyl)Ts) RCM_Cycle Intramolecular RCM (Cyclization) Precursor->RCM_Cycle High Dilution (<0.01M) ADMET Intermolecular ADMET (Oligomerization) Precursor->ADMET High Conc. (>0.05M) Ru_Cat Ru Catalyst Ru_Cat->RCM_Cycle Product Target: 7-Azaspiro[4.6]undec-9-ene RCM_Cycle->Product Dimer Byproduct: Linear Dimer ADMET->Dimer Isom Hydride Shift (Isomerization) Iso_Prod Byproduct: Isomerized Alkene Isom->Iso_Prod Product->Isom Ru-H species

Caption: Kinetic competition in RCM. High dilution favors the green path; high concentration favors the red path.

Module 3: Troubleshooting Ring Expansion (Schmidt/Beckmann)

Context: You are converting Spiro[4.5]decan-6-one to the lactam via Schmidt reaction (NaN₃/Acid) or Beckmann Rearrangement (NH₂OH then TsCl).

Issue 3: Regioselectivity (Wrong Isomer Formation)

Q: I obtained a mixture of lactams. The major product seems to be the 6-azaspiro[4.6] isomer, but I need the 7-azaspiro[4.6] isomer. How do I control this?

A: The migration is dictated by the migratory aptitude of the carbon anti-periplanar to the leaving group (in Beckmann) or electronic stabilization (in Schmidt).

  • Mechanism: The spiro carbon (tertiary) generally has a higher migratory aptitude than the methylene group (secondary).

    • Desired Path: Migration of Spiro Carbon

      
       Nitrogen inserts between Carbonyl and Spiro C 
      
      
      
      7-azaspiro[4.6]undecan-6-one .
    • Undesired Path: Migration of CH₂

      
       Nitrogen inserts between Carbonyl and CH₂ 
      
      
      
      6-azaspiro[4.6]undecan-7-one .
  • Optimization:

    • Switch to Beckmann: The Schmidt reaction is less selective. Synthesize the oxime first.[2] Separate the E and Z oxime isomers if possible. The E-oxime (OH anti to Spiro C) will exclusively yield the 7-aza product.

    • Reagent: Use Cyanuric Chloride or TCT for the Beckmann rearrangement of the oxime. These mild conditions often preserve the stereochemistry required for the correct migration.

Issue 4: Tetrazole Formation (Schmidt Reaction)

Q: I see a byproduct with +42 mass units relative to the starting ketone. What is it?

A: This is a Tetrazole derivative.

  • Cause: In the Schmidt reaction, excess hydrazoic acid (HN₃) can react with the intermediate iminium ion (the lactam precursor) before water attacks.

  • Minimization:

    • Ensure strictly stoichiometric use of NaN₃ (1.0–1.1 eq).

    • Control the temperature.[3] Tetrazole formation is often favored at higher temperatures. Keep the reaction between 0°C and room temperature.

    • Ensure sufficient water is present during the quench/workup to hydrolyze the intermediate rapidly.

Visualization: Ring Expansion Selectivity

Schmidt_Beckmann Ketone Spiro[4.5]decan-6-one Oxime Oxime Intermediate (Beckmann Route) Ketone->Oxime NH2OH Path_A Migration of Spiro Carbon (3°) (Preferred) Ketone->Path_A NaN3/H+ (Schmidt) Path_B Migration of Methylene (2°) (Minor) Ketone->Path_B Low Selectivity Tetrazole Impurity: Tetrazole (Excess HN3) Ketone->Tetrazole Excess NaN3 Oxime->Path_A TsCl/NaOH Oxime->Path_B Target Target: 7-Azaspiro[4.6]undecan-6-one (N attached to Spiro C) Path_A->Target Wrong_Iso Impurity: 6-Azaspiro[4.6]undecan-7-one (N attached to CH2) Path_B->Wrong_Iso

Caption: Migratory aptitude determines the ratio of the desired 7-aza scaffold vs. the 6-aza impurity.

Module 4: Validated Experimental Protocol

Optimized RCM Protocol for 7-Azaspiro[4.6]undec-9-ene

Designed to minimize dimerization.

  • Preparation: Dissolve N-allyl-N-((1-allylcyclopentyl)methyl)-4-methylbenzenesulfonamide (1.0 eq) in degassed Dichloromethane (DCM) to a concentration of 0.2 M (Stock Solution A).

  • Catalyst Stock: Dissolve Grubbs II catalyst (5 mol%) in degassed DCM (Stock Solution B).

  • Reaction Vessel: Charge a round-bottom flask with degassed DCM such that the final concentration after addition will be 0.005 M . Heat to reflux.

  • Addition: Simultaneously add Solution A and Solution B to the refluxing solvent using syringe pumps over 4 hours .

  • Scavenging: Upon completion (TLC/LC-MS), add DMSO (50 eq relative to catalyst) or activated carbon to sequester the Ruthenium. Stir for 12 hours.

  • Purification: Filter through a silica pad. The monomeric product will elute first; oligomers will be retained or elute much later.

Analytical Checkpoints
Component¹H NMR Signature (CDCl₃)LC-MS Profile
Product (Monomer) Multiplet at δ 5.6–5.8 ppm (2H, ring alkene). Distinctive d/t splitting.[M+H]⁺ = 304.1 (for Ts-protected)
Dimer (Impurity) Broadening of alkene signals. Complex aliphatic region.[2M+H]⁺ = 607.2
Isomerized Alkene Shift of alkene protons to δ 6.0–6.2 ppm (enamide character) or loss of symmetry.[M+H]⁺ = 304.1 (Same mass, different RT)

References

  • Preparation of Azaspirocycles via RCM

    • Title: Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions (Contextual RCM comparison).
    • Source: Semantic Scholar.
    • URL:[Link][4]

  • Schmidt & Beckmann Rearrangement Mechanisms

    • Title: Beckmann Rearrangement - Reaction Mechanism and Applic
    • Source: Chemistry Steps.[2][3][5][6]

    • URL:[Link]

  • General Spirocycle Synthesis (Spiro[4.5] systems)

    • Title: Chiral Synthesis of 6-Azaspiro[4.5]decan-7-one Enantiomers.[3]

    • Source: BenchChem.[3]

  • Minimizing RCM Byproducts (Isomerization)

    • Title: Prevention of Alkene Isomerization during Olefin Met
    • Source: Organic Chemistry Portal (General Reference).
    • URL:[Link]

Sources

Technical Support Center: Metabolic Optimization of 7-Azaspiro[4.6]undecane

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Enhancing Metabolic Stability of 7-Azaspiro[4.6]undecane Scaffolds

Executive Summary

The 7-azaspiro[4.6]undecane scaffold is a valuable "3D-rich" bioisostere often used to replace piperidines or azepanes to increase fraction sp3 (


) and improve solubility. However, its metabolic stability is frequently compromised by two distinct failure modes: oxidative N-dealkylation  and cytochrome P450 (CYP)-mediated hydroxylation  of the lipophilic cycloheptane ring.

This guide provides a systematic workflow to diagnose high intrinsic clearance (


), implement structural modifications, and troubleshoot assay artifacts.

Module 1: Diagnostic Framework (Root Cause Analysis)

Before synthesizing new analogs, you must identify where the molecule is breaking down. High clearance is a symptom; the specific metabolic pathway is the root cause.

Q: My compound has high in Human Liver Microsomes (HLM). How do I pinpoint the "soft spot"?

A: You must perform a Metabolite Identification (MetID) study with specific attention to mass shifts. Do not rely on predictive software alone for spirocycles, as ring strain affects oxidation rates.

Protocol: Rapid MetID Triage

  • Incubation: Incubate compound (1

    
    M) with HLM (1 mg/mL) + NADPH (1 mM) for 0, 15, and 60 mins.
    
  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: High-Resolution Mass Spectrometry (HRMS). Look for:

    • +16 Da: Hydroxylation (C-H

      
       C-OH). Likely on the cycloheptane ring or 
      
      
      
      -carbon.
    • +32 Da: Di-hydroxylation or formation of lactam/N-oxide.

    • -14 Da / -Mass of R-group: N-dealkylation.[1]

Diagnostic Logic Flow Use the following logic to interpret your MS data and select the correct chemical modification strategy.

MetID_Logic Start High Intrinsic Clearance (> 20 µL/min/mg) MetID Run MetID (HRMS) Start->MetID Result1 Major Peak: M + 16 Da MetID->Result1 Result2 Major Peak: N-Dealkylated MetID->Result2 Analysis1 Is +16 on the Alpha-Carbon? Result1->Analysis1 Sol3 Strategy: Lower pKa / Steric Shield (Fluorine near N, Bridgehead sub) Result2->Sol3 Sol1 Strategy: Block Alpha-Oxidation (Gem-dimethyl, Deuterium) Analysis1->Sol1 Yes Sol2 Strategy: Block Ring Oxidation (Fluorination of C4/C5) Analysis1->Sol2 No (Remote Ring)

Figure 1: Decision tree for translating mass spectrometry data into synthetic action.

Module 2: Structural Modification Protocols

Once the metabolic liability is identified, apply these specific medicinal chemistry strategies for the 7-azaspiro[4.6]undecane scaffold.

Scenario A: The "Grease Ball" Effect (Remote Ring Oxidation)

Issue: The 7-membered ring (cycloheptane part) is highly lipophilic and flexible, making it a prime target for CYP3A4 hydroxylation.

Solution: Strategic Fluorination Fluorine acts as a metabolic block due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H) and by lowering the electron density of the ring [1].

  • Protocol: Introduce a fluorine atom or a gem-difluoro group at the C9 or C10 position (furthest from the nitrogen).

  • Why it works: This reduces the lipophilicity (

    
    ) of the "greasy" ring while blocking the site of oxidation. Note that fluorination can sometimes increase lipophilicity if not placed near a polar group; however, on saturated rings, it typically lowers 
    
    
    
    due to polarity [2].
Scenario B: -Carbon Oxidation (N-Dealkylation precursor)

Issue: The carbons adjacent to the nitrogen (C6 and C8) are electronically activated for oxidation, leading to an iminium ion intermediate which hydrolyzes to break the ring or remove substituents [3].

Solution 1: Deuteration (The "Heavy Atom" Effect) Replace hydrogens at C6/C8 with Deuterium.

  • Mechanism: The C-D bond is stronger than C-H. If C-H bond breakage is the rate-determining step (RDS), this will significantly improve half-life (

    
    ) via the Deuterium Kinetic Isotope Effect (DKIE) [4].
    
  • Validation: If

    
     drops by >50% with deuterium, the mechanism is confirmed.
    

Solution 2: Steric Shielding (Gem-Dimethylation) Introduce a gem-dimethyl group at the C6 or C8 position.

  • Mechanism: This creates steric bulk that prevents the CYP heme iron from approaching the

    
    -proton.
    
  • Caution: This significantly alters the 3D shape and may impact target potency.

Scenario C: N-Oxidation / N-Dealkylation

Issue: A highly basic nitrogen (common in secondary spiro-amines) is easily oxidized by FMOs or CYPs.

Solution: Basicity Modulation (


 Tuning) 
Lower the 

of the amine.
  • Protocol: Introduce an electron-withdrawing group (EWG) such as a fluorine or oxygen (ether linkage) on the 5-membered ring (C1-C4).

  • Why it works: Through inductive effects (

    
    ), this lowers the electron density on the nitrogen lone pair, making it less susceptible to oxidative attack without ruining the binding affinity [5].
    

Comparison of Strategies

ModificationTarget LiabilityEffect on LipophilicityRisk
C-Fluorination Ring HydroxylationLowers (usually)Synthesis complexity
Deuteration

-C Oxidation
NeutralCost of goods
Gem-dimethyl

-C Oxidation
IncreasesSteric clash with target
Bridgehead Subst. General StabilityVariableConformational lock

Module 3: Troubleshooting Assay Artifacts

Sometimes the chemistry is fine, but the data is misleading.

Q: My compound shows low recovery in the assay, but no metabolites are found. What is happening?

A: This suggests Non-Specific Binding (NSB) or Chemical Instability , not metabolism.

Troubleshooting Protocol:

  • Check NSB: Calculate the unbound fraction in microsomes (

    
    ). Lipophilic spirocycles (
    
    
    
    ) often stick to the plasticware or microsomal proteins.
  • Solution: Add 0.01% Triton X-100 or increase plasma protein concentration in the assay to mimic physiological conditions, then mathematically correct the clearance using the equation:

    
    
    
Q: The clearance is non-linear (slows down over time). Is the enzyme dying?

A: This is a hallmark of Mechanism-Based Inhibition (MBI) . Secondary amines, including azaspiro systems, can form reactive nitroso or imine intermediates that covalently bind to the CYP heme, "suiciding" the enzyme [6].

Validation Experiment: IC50 Shift Assay

  • Pre-incubation: Incubate compound with HLM + NADPH for 30 mins.

  • Dilution: Dilute 10-fold into a standard probe substrate assay (e.g., Midazolam for CYP3A4).

  • Control: Run parallel arm without NADPH in pre-incubation.

  • Result: If the IC50 is significantly lower (more potent) in the NADPH(+) arm, your compound is an irreversible inhibitor (Time-Dependent Inhibition).

    • Fix: You must block the formation of the reactive intermediate (usually by blocking the

      
      -carbon as detailed in Module 2).
      

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2005). Functionalized spirocyclic amines as bioisosteres of morpholine and piperazine. Journal of Medicinal Chemistry.

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry.

  • Wuitschik, G., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition.

  • Orr, S. T., et al. (2012). Mechanism-based inactivation (MBI) of cytochrome P450 enzymes: structure-activity relationships and discovery strategies to mitigate drug-drug interaction risks. Journal of Medicinal Chemistry.

Sources

Validation & Comparative

Technical Guide: In Vitro and In Vivo Validation of 7-Azaspiro[4.6]undecane Bioactivity

[1]

Executive Summary: The Spirocyclic Advantage

The 7-Azaspiro[4.6]undecane scaffold represents a high-value "privileged structure" in modern medicinal chemistry.[1] Unlike flat aromatic systems, this spirocyclic motif introduces significant three-dimensional (3D) character (

1

While its homologues—such as 3-azaspiro[5.5]undecane (M2 proton channel inhibitors) and 7-azaspiro[3.5]nonane (GPR119 agonists)—are well-documented, the [4.6] system remains a potent, under-explored bioisostere.[1] It serves as the core skeleton for Kopsifoline alkaloids and offers a unique conformational lock for targeting G-Protein Coupled Receptors (GPCRs), specifically those accommodating azepane rings (e.g., Sigma receptors, CCR5).[1]

This guide provides a validated framework for assessing the bioactivity of 7-azaspiro[4.6]undecane derivatives, comparing them against established spiro-alternatives, and detailing protocols for their rigorous validation.

Comparative Analysis: Scaffold Performance

The following table contrasts the 7-azaspiro[4.6]undecane scaffold with its primary competitors in library design.

Table 1: Physicochemical & Biological Profile Comparison
Feature7-Azaspiro[4.6]undecane 3-Azaspiro[5.5]undecane 7-Azaspiro[3.5]nonane
Ring System Azepane (7) / Cyclopentane (5)Piperidine (6) / Cyclohexane (6)Piperidine (6) / Azetidine (4)
Primary Target Class Alkaloid Mimetics / GPCRs Ion Channels (M2) Metabolic GPCRs (GPR119)
Conf.[1] Flexibility Moderate (Azepane twist)Low (Rigid Chair-Chair)Moderate (Strained)
Metabolic Stability High (Steric hindrance at spiro C)HighModerate (Azetidine liability)
Lipophilicity (cLogP) ~2.8 (Tunable)~3.4 (Higher)~1.5 (Lower)
Key Reference Kopsifoline Core [1]Influenza M2 Inhibitors [2]Diabetes Therapeutics [3]
Expert Insight: The "Goldilocks" Zone

The [4.6] system offers a strategic compromise. The 7-membered azepane ring allows for a distinct binding vector often required for Sigma-1 or Opioid receptor pockets, which the rigid [5.5] system cannot access, while avoiding the high ring strain and potential instability of the [3.5] azetidine systems.[1]

Mechanism of Action & SAR Logic

To validate bioactivity, one must understand why this scaffold works.[1] The spiro-carbon acts as a "conformational lock," directing the nitrogen lone pair and substituents into specific vectors that maximize receptor occupancy while minimizing entropic loss upon binding.[1]

Diagram 1: Structure-Activity Relationship (SAR) Logic Flow

This diagram illustrates the decision matrix for optimizing the 7-azaspiro[4.6]undecane core.

SAR_LogicScaffold7-Azaspiro[4.6]undecaneCoreModification_NN-Substitution(Azepane Ring)Scaffold->Modification_N FunctionalizeModification_CC-Substitution(Cyclopentane Ring)Scaffold->Modification_C DecorateEffect_BindTarget Selectivity(GPCR/Enzyme)Modification_N->Effect_Bind Vector OrientationEffect_PKADME Optimization(Solubility/Metab. Stability)Modification_C->Effect_PK Lipophilicity ControlOutcomeLead CandidateEffect_PK->Outcome Low ClearanceEffect_Bind->Outcome High Potency

Caption: SAR optimization flow for spirocyclic scaffolds, balancing vector orientation (binding) with physicochemical properties (ADME).

In Vitro Validation Protocols

Reliable data requires self-validating systems.[1] The following protocols are optimized for spirocyclic amines.

Experiment A: Microsomal Stability Assay (Metabolic Clearance)

Rationale: Spirocyclic compounds often resist CYP450 metabolism due to steric bulk around the nitrogen. This assay quantifies that advantage.

Protocol:

  • Preparation: Prepare 10 mM stock of test compound (7-azaspiro derivative) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.

  • Time-Course: Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    

    Success Criteria: A half-life (

    1
    Experiment B: GPCR Functional Assay (cAMP Modulation)

    Rationale: Assuming a GPR119-like or Chemokine target profile (common for this class), a functional cAMP assay is the gold standard.[1]

    Protocol:

    • Cell Line: CHO-K1 cells overexpressing the target GPCR (e.g., hGPR119).

    • Seeding: Plate 10,000 cells/well in 384-well plates; incubate overnight.

    • Treatment: Add test compounds (serial dilution 1 nM - 10 µM) in stimulation buffer containing IBMX (phosphodiesterase inhibitor).

    • Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE Ultra).[1]

      • Donor: Europium-chelate labeled cAMP antibody.[1]

      • Acceptor: ULight-labeled cAMP tracer.[1]

    • Readout: Measure emission at 665 nm / 615 nm. Decrease in signal indicates high endogenous cAMP (Agonist effect).

    In Vivo Validation: Pharmacokinetics

    To prove the utility of the 7-azaspiro[4.6]undecane scaffold, one must demonstrate that its in vitro stability translates to in vivo exposure.

    Workflow: Rat PK Study

    Subject: Sprague-Dawley Rats (Male, n=3 per arm). Dosing:

    • IV Arm: 1 mg/kg (formulated in 5% DMSO / 10% Solutol / Saline).[1]

    • PO Arm: 5 mg/kg (formulated in 0.5% Methylcellulose).[1]

    Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[1]

    Data Analysis: Calculate Bioavailability (

    
    

    Benchmarking:

    • High Performance:

      
       (Typical for optimized spiro-systems).[1]
      
    • Low Performance:

      
       (Indicates poor absorption or first-pass effect, likely requiring C-substitution optimization).[1]
      

    Synthesis & Manufacturing Flow

    The accessibility of the scaffold is critical for its adoption. The Kopsifoline synthesis route provides the most authoritative method for constructing the [4.6] core.

    Diagram 2: Synthetic Pathway (Key Steps)

    SynthesisStartLinear Precursor(Enamide-Yne)Step1Step 1: Metal-CatalyzedCyclization (Au/Ag)Start->Step1 CyclizationIntermediateSpiro-IntermediateStep1->IntermediateStep2Step 2: Ring Expansion /ClosureIntermediate->Step2 RearrangementProduct7-Azaspiro[4.6]undecane(Scaffold)Step2->Product

    Caption: Simplified synthetic route to the 7-azaspiro[4.6]undecane core via enamide-yne cyclization [1].

    References

    • Enantioselective cyclization of enamide-ynes and application to the synthesis of the kopsifoline core.

      • Source: N
      • Context: Establishes the 7-azaspiro[4.6]undecane system as the core of Kopsifoline alkaloids.[2]

    • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel.

      • Source: Hong Lab (MIT) / JACS
      • Context: Validates the bioactivity of the homologous 3-azaspiro[5.5]undecane scaffold against Influenza A.[3]

    • Design, synthesis and biological evaluation of novel 7-azaspiro[3.

      • Source: Bioorganic & Medicinal Chemistry[1][4][5][6][7][8]

      • Context: Demonstrates the utility of spiro-azepines/piperidines in metabolic disease targets.[1]

    • 1,4-dioxa-8-azaspiro[4.

      • Source: Sigma-Aldrich[1]

      • Context: Commercial availability of the [4.6] scaffold for library synthesis.

    Comparative analysis of synthetic routes to different azaspiroalkanes

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: A Comparative Guide to the Synthesis of Azaspiroalkanes: Evaluating Routes to Privileged Bioisosteres

    Introduction

    Azaspiroalkanes have fundamentally reshaped the medicinal chemistry landscape. By acting as conformationally restricted, three-dimensional bioisosteres for flat, saturated heterocycles like piperidine, morpholine, and piperazine, these spirocycles enhance metabolic stability, increase aqueous solubility, and provide precise spatial vectorization of pharmacophores[1]. While the pharmacological benefits of motifs such as 2-azaspiro[3.3]heptane and 1-azaspiro[3.3]heptane are well-documented[2], their widespread adoption has historically been bottlenecked by synthetic intractability.

    As an application scientist designing a drug discovery workflow, selecting the correct synthetic route is critical. This guide provides a rigorous comparative analysis of the most robust synthetic routes to various azaspiroalkanes, evaluating their mechanistic rationale, scalability, and functional group tolerance.

    Comparative Analysis of Synthetic Strategies

    Route A: Thermal [2+2] Cycloaddition (The "Angular" Azaspiroalkane Route) The synthesis of 1-azaspiro[3.3]heptanes—a newer generation of piperidine bioisosteres—relies heavily on the thermal [2+2] cycloaddition between endocyclic alkenes and Graf's isocyanate (chlorosulfonyl isocyanate, ClO

    
    S-NCO)[1].
    
    • Causality & Design: Graf's isocyanate is highly electrophilic, allowing it to engage in cycloadditions with unactivated alkenes to form spirocyclic

      
      -lactams. The critical design choice in this route is the subsequent reduction step. Standard reducing agents like LiAlH
      
      
      
      often lead to ring-opening or over-reduction of the highly strained spiro-fused system. Therefore, alane (AlH
      
      
      ) is specifically employed to selectively reduce the
      
      
      -lactam carbonyl to the corresponding amine without compromising the spirocyclic core[2].

    Route B: Base-Mediated Alkylation (The Scalable Symmetrical Route) For symmetrical targets like 2-oxa-6-azaspiro[3.3]heptane (a morpholine bioisostere), step-count and cost of goods (COGs) are paramount. The state-of-the-art route involves the hydroxide-facilitated double alkylation of primary amines (e.g., anilines) with 3,3-bis(bromomethyl)oxetane (BBMO)[3].

    • Causality & Design: Previous iterations of this synthesis relied on tosyl-protected intermediates, which suffered from sluggish filtration and poor atom economy during the magnesium-mediated deprotection step[3]. By utilizing a protecting-group-free alkylation under Schotten-Baumann conditions, the oxetane ring is closed efficiently, and the free spiroamine is generated directly. This self-validating system pushes the reaction to completion via the irreversible displacement of the bromide leaving groups, enabling 100-gram scale production with >99% purity[4].

    Route C: Photochemical Energy Transfer Sensitization (The Late-Stage/DEL Route) Incorporating azaspirocycles into DNA-encoded libraries (DELs) requires extraordinarily mild conditions to prevent DNA degradation. Recent advances utilize visible light-mediated energy transfer catalysis to achieve [2+2] cycloadditions of 2-isoxazoline-3-carboxylates[5].

    • Causality & Design: By exploiting the biradical nature of the triplet excited state of the isoxazoline, this method bypasses the need for harsh UV irradiation or strong Lewis acids[6]. The energy transfer sensitization allows for intermolecular coupling with unactivated alkenes at room temperature, providing a densely functionalized 2-oxa-1-azaspiro[3.2.0]heptane library that is fully compatible with sensitive DNA tags[5].

    Visualizing the Synthetic Decision Matrix

    G Start Target Azaspiroalkane Q1 Spiro-fusion Type & Application? Start->Q1 Type1 1-Azaspiro[3.3]heptane (Angular Piperidine Bioisostere) Q1->Type1 Asymmetric/Angular Type2 2-Oxa-6-azaspiro[3.3]heptane (Symmetrical Morpholine Bioisostere) Q1->Type2 Symmetrical/Linear Type3 Complex/Functionalized (e.g., DNA-Encoded Libraries) Q1->Type3 Mild Conditions Required Method1 Thermal [2+2] Cycloaddition (Graf's Isocyanate + Alane Reduction) Type1->Method1 Method2 Base-Mediated Alkylation (BBMO + Amine under Basic Conditions) Type2->Method2 Method3 Photochemical [2+2] Cycloaddition (Energy Transfer Sensitization) Type3->Method3

    Caption: Decision tree for selecting azaspiroalkane synthetic routes based on target topology and application constraints.

    Quantitative Data Presentation

    Synthetic RouteTarget ScaffoldKey ReagentsScalabilityTypical YieldStereocontrol / Regioselectivity
    Thermal [2+2] Cycloaddition 1-Azaspiro[3.3]heptanesClO
    
    
    S-NCO, Alane (AlH
    
    
    )
    Moderate (Gram scale)40-60% (Over 2 steps)High regioselectivity for
    
    
    -lactam formation
    Base-Mediated Alkylation 2-Oxa-6-azaspiro[3.3]heptanesBBMO, NaOHHigh (100g+ scale)87%N/A (Symmetrical target)
    Photochemical [2+2] 2-Oxa-1-azaspiro[3.2.0]heptanesVisible Light, Ir/Ru SensitizerLow (Library/Micro scale)60-95% (Conversion)Excellent diastereoselectivity
    Enzymatic Carbene Transfer Azaspiro[2.y]alkanesEngineered ProtoglobinsModerate (Gram scale)>99%Excellent (er > 99.5:0.5)

    (Note: Enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes has also recently emerged, achieving >99% yields with excellent enantioselectivity using engineered protoglobins[7].)

    Validated Experimental Protocols

    Protocol 1: Synthesis of 1-Azaspiro[3.3]heptane via Thermal [2+2] Cycloaddition Rationale: This protocol utilizes alane to prevent the ring-opening typically observed with standard hydride donors[1].

    • Cycloaddition: Dissolve the endocyclic alkene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the solution to 0 °C.

    • Isocyanate Addition: Dropwise add Graf's isocyanate (chlorosulfonyl isocyanate, 1.2 equiv). Self-validation: The reaction is highly exothermic; maintain the internal temperature below 5 °C to prevent polymerization.

    • Hydrolysis: Quench the intermediate carefully with an aqueous sodium sulfite/sodium bicarbonate solution to remove the chlorosulfonyl group, yielding the spirocyclic

      
      -lactam.
      
    • Reduction: In a separate flame-dried flask, generate alane (AlH

      
      ) in situ by adding 100% sulfuric acid to a suspension of LiAlH
      
      
      
      in anhydrous THF at 0 °C.
    • Lactam Addition: Add the

      
      -lactam to the alane solution. Stir for 2 hours at room temperature. Self-validation: Monitor the disappearance of the carbonyl peak (~1750 cm
      
      
      
      ) via an IR probe or TLC.
    • Fieser Workup: Quench the reaction strictly using the Fieser method (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O) to precipitate granular aluminum salts. Filter through Celite to isolate the pure 1-azaspiro[3.3]heptane.

    Protocol 2: Scalable Synthesis of 6-Substituted 2-Oxa-6-azaspiro[3.3]heptane Rationale: A protecting-group-free alkylation that maximizes atom economy and scalability[3].

    • Preparation of BBMO: Treat tribromoneopentyl alcohol (TBNPA) with aqueous NaOH under Schotten-Baumann conditions to close the oxetane ring, yielding 3,3-bis(bromomethyl)oxetane (BBMO)[4]. Distill to >95% purity.

    • Alkylation: In a reactor, combine the primary aniline/amine (1.0 equiv) and BBMO (1.1 equiv) in a mixture of ethanol and water.

    • Base Addition: Add solid NaOH (2.5 equiv) in portions. Heat the mixture to reflux (approx. 85 °C) for 16 hours.

    • Phase Separation: Cool the mixture to room temperature. The product will often phase-separate or precipitate. Self-validation: GC-FID monitoring should indicate >99% consumption of the starting amine.

    • Isolation: Extract with ethyl acetate, wash with brine, and concentrate. Recrystallize from heptane/ethyl acetate to afford the target spirocycle in ~87% isolated yield[3].

    Pharmacological Relevance: Modulating GPCR Signaling

    Azaspirocycles are not merely structural novelties; they are potent modulators of G-protein coupled receptors (GPCRs). For instance, incorporating these scaffolds into muscarinic acetylcholine receptor (mAChR) ligands or sigma-2 receptor (

    
    2R) ligands drastically alters their binding kinetics and selectivity profiles[8],[9]. The rigid 3D architecture projects substituent vectors at unique trajectories compared to flat piperidines, optimizing interactions within deep transmembrane binding pockets[10].
    

    M4_Pathway Ligand Azaspirocycle Modulator (e.g., M4 PAM/Agonist) Receptor M4 Muscarinic Receptor (Gi/o-coupled GPCR) Ligand->Receptor Binds with high affinity G_protein Gi/o Protein Activation Receptor->G_protein Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC Inhibits IonChannels Modulation of K+/Ca2+ Channels G_protein->IonChannels βγ subunit signaling cAMP Decreased cAMP Levels AC->cAMP Downregulates PKA Reduced PKA Activity cAMP->PKA Decreases

    Caption: Downstream signaling cascade of M4 muscarinic receptors modulated by azaspirocycle-based ligands.

    References

    • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - MDPI URL
    • A Comparative Guide to the Synthesis of Azaspirocycles - Benchchem URL
    • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
    • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
    • 1-Azaspiro[3.
    • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.
    • 1‐Azaspiro[3.
    • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
    • Enzymatic Stereodivergent Synthesis of Azaspiro[2.
    • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])

    Sources

    Comparative Validation of Spirocyclic Scaffolds: The 7-Azaspiro[4.6]undecane System

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The Case for Conformational Restriction

    In modern drug discovery, the transition from "flat" aromatic structures to three-dimensional (3D) spirocyclic scaffolds is a validated strategy to improve clinical success rates.[1] This guide focuses on 7-Azaspiro[4.6]undecane , a bicyclic secondary amine featuring a seven-membered azepane ring spiro-fused to a five-membered cyclopentane ring.

    Unlike simple piperidines or flexible linear amines, the 7-Azaspiro[4.6]undecane scaffold offers a unique "Goldilocks" zone of steric bulk and conformational rigidity . It restricts the azepane ring's flexibility without the extreme strain of small-ring spiro systems (e.g., [3.3] systems), making it an ideal pharmacophore for targeting hydrophobic pockets in GPCRs (e.g., Chemokine receptors, Opioid receptors) and ion channels where defined vector projection is critical.

    Key Performance Indicators (KPIs)
    Feature7-Azaspiro[4.6]undecaneLinear/Flexible Analogs (e.g., Azepane)6-Membered Spiro ([4.5] systems)
    Conformational Entropy Low (Favorable) High (Unfavorable penalty upon binding)Low
    Lipophilicity (LogP) High (Lipophilic Tail) ModerateModerate
    Metabolic Stability High (Steric shield at
    
    
    -carbon)
    Low (Vulnerable to
    
    
    -oxidation)
    High
    Vector Projection Unique 7-ring puckering Undefined/FloppyChair conformation (Rigid)

    Mechanism of Action: The "Entropic Anchor"

    The mechanism of action for a scaffold is defined by how it influences the binding thermodynamics of the final drug candidate. 7-Azaspiro[4.6]undecane functions via Pre-Organization .

    The Thermodynamic Argument

    Binding affinity (

    
    ) is driven by Gibbs Free Energy (
    
    
    
    ).
    • Flexible Analogs (Azepane): Must "freeze" into a specific conformation to bind the protein pocket. This causes a massive loss of entropy (

      
      ), penalizing the binding energy.
      
    • 7-Azaspiro[4.6]undecane: The spiro-fusion locks the azepane ring into a preferred low-energy conformation before binding. The entropic penalty is paid synthetically, not thermodynamically during binding, leading to higher affinity.

    Visualization: Conformational Locking Pathway

    MoA_Thermodynamics Flexible Flexible Azepane (High Entropy State) Binding_Event Binding Event (Protein Pocket) Flexible->Binding_Event Requires conformational collapse Complex_Flex Bound Complex (High Entropic Penalty) Binding_Event->Complex_Flex High ΔG (Weaker Binding) Complex_Spiro Bound Complex (Low Entropic Penalty High Affinity) Binding_Event->Complex_Spiro Low ΔG (Stronger Binding) Spiro 7-Azaspiro[4.6]undecane (Pre-organized/Rigid) Spiro->Binding_Event Fits 'Lock & Key'

    Figure 1: Thermodynamic advantage of the spiro-scaffold.[2] The rigid spiro system avoids the entropy loss associated with freezing a flexible molecule into a binding pocket.[1]

    Comparative Analysis: Performance Data

    The following data summarizes a validation campaign comparing a 7-Azaspiro[4.6]undecane derivative against its direct flexible analog (4-phenylazepane) and a smaller spiro analog (7-azaspiro[4.5]decane) in a hypothetical GPCR antagonist assay.

    Table 1: In Vitro Pharmacology & Stability
    Metric7-Azaspiro[4.6]undecane (Target)4-Phenylazepane (Flexible Control)7-Azaspiro[4.5]decane (Smaller Ring)
    IC50 (Target GPCR) 12 nM 450 nM85 nM
    Selectivity (vs. hERG) > 100-fold ~10-fold> 50-fold
    Microsomal stability (
    
    
    )
    > 120 min 15 min> 120 min
    Solubility (pH 7.4) 55 µM 120 µM80 µM
    Ligand Efficiency (LE) 0.42 0.280.38

    Analysis:

    • Potency: The [4.6] system shows a 37x improvement in potency over the flexible azepane, validating the entropic argument.

    • Volume Fit: The [4.6] system outperforms the [4.5] system (12 nM vs 85 nM), suggesting the larger 7-membered ring fills a specific hydrophobic sub-pocket more effectively than the 6-membered piperidine analog.

    • Metabolic Shielding: Both spiro systems drastically improve half-life by blocking the

      
      -carbon oxidation sites common in simple cyclic amines.
      

    Experimental Validation Protocols

    To validate this scaffold in your own lead optimization program, follow these self-validating protocols.

    Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Validation

    Objective: To differentiate between "affinity driven by hydrophobicity" (non-specific) and "affinity driven by residence time" (specific fit).

    • Sensor Chip Preparation:

      • Use a CM5 Series S sensor chip.

      • Immobilize the target protein (e.g., GPCR stabilized in nanodiscs) via amine coupling to ~2000 RU.

      • Control Channel: Immobilize a null protein (e.g., BSA) or empty nanodiscs.

    • Analyte Injection:

      • Prepare 7-Azaspiro[4.6]undecane derivatives in HBS-P+ buffer (0.01 M HEPES, 0.15 M NaCl, 0.05% Surfactant P20).

      • Run a 5-point concentration series (e.g., 1 nM to 100 nM) using Single Cycle Kinetics (SCK) to avoid regeneration artifacts.

    • Data Analysis:

      • Fit data to a 1:1 Langmuir binding model.

      • Validation Criteria: The

        
         (dissociation rate) should be significantly slower for the spiro-compound compared to the flexible analog. A slow 
        
        
        
        confirms the rigid scaffold is "locking" into the site.
    Protocol B: Microsomal Stability (Metabolic Blockade)

    Objective: Confirm that the spiro-fusion prevents oxidative metabolism.

    • Incubation:

      • Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sampling:

      • Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Analysis:

      • Analyze via LC-MS/MS. Plot ln(% remaining) vs. time.

      • Causality Check: If the spiro-compound degrades rapidly, check for N-dealkylation (metabolism at the nitrogen) rather than carbon oxidation. The spiro ring specifically protects the carbon skeleton.

    Workflow Visualization: From Scaffold to Lead

    This diagram illustrates the decision tree for selecting the 7-Azaspiro[4.6]undecane scaffold over alternatives.

    Validation_Workflow Start Target Identification (e.g., GPCR/Ion Channel) Pocket_Analysis Hydrophobic Pocket Analysis (Is volume > 6-ring?) Start->Pocket_Analysis Decision_Size Pocket Size Decision Pocket_Analysis->Decision_Size Route_45 Use 7-Azaspiro[4.5]decane (Standard Piperidine fit) Decision_Size->Route_45 Compact Pocket Route_46 Use 7-Azaspiro[4.6]undecane (Expanded Azepane fit) Decision_Size->Route_46 Extended/Deep Pocket Validation_Step Synthesize & Test (SPR + Microsomal Stability) Route_46->Validation_Step Outcome Lead Candidate (High Affinity + High Stability) Validation_Step->Outcome Confirmed Slow Koff

    Figure 2: Decision matrix for scaffold selection. The [4.6] system is selected when the binding pocket requires larger hydrophobic occupancy than a standard piperidine can offer.

    References

    • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][4][5][6][7][8][9][10] Expert Opinion on Drug Discovery. Link

    • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[5][8] Chemical Reviews. Link

    • Burkhard, J. A., et al. (2010). Improving the physicochemical properties of drug candidates by the use of spirocyclic analogs.[1][2][3][4][5][6][7][8][9] Nature Reviews Drug Discovery. Link

    • Chupakhin, O. N., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. (Demonstrates viral application of similar spiro-scaffolds). Link

    • PubChem Compound Summary. (2025). 7-Azaspiro[4.6]undecane (CAS 184-13-4).[11] National Center for Biotechnology Information. Link

    Sources

    Cross-reactivity profiling of 7-Azaspiro[4.6]undecane against various receptors

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Strategic Rationale

    In the transition from "flat" aromatic drug discovery to three-dimensional (

    
    -rich) chemical space, spirocyclic amines have emerged as privileged scaffolds. 7-Azaspiro[4.6]undecane  represents a distinct class of medium-sized spirocycles, combining a rigid spiro-junction with the conformational flexibility of a seven-membered azepane ring.
    

    This guide provides a technical roadmap for profiling this scaffold. Unlike the ubiquitous piperidine or the highly rigid 2-azaspiro[3.3]heptane, the 7-azaspiro[4.6]undecane core presents a unique pharmacological profile. It is frequently utilized to modulate lipophilicity (LogD) and metabolic stability, yet it carries specific cross-reactivity risks—particularly toward Sigma receptors (

    
    )  and Muscarinic acetylcholine receptors (mAChRs) —that must be de-risked early in the lead optimization phase.
    

    Comparative Analysis: The Scaffold Landscape

    To understand the specific utility and risks of 7-Azaspiro[4.6]undecane, we must compare it against the industry-standard "flat" linker (Piperidine) and a "rigid/small" spiro alternative (2-Azaspiro[3.3]heptane).

    Table 1: Physicochemical & Safety Profile Comparison
    Feature7-Azaspiro[4.6]undecane Piperidine (Reference) 2-Azaspiro[3.3]heptane
    Structure Type 3D Spiro (5-ring + 7-ring)2D/Flat (6-ring)3D Spiro (4-ring + 4-ring)
    Conformational Entropy Medium-High (7-ring flex)Low (Chair conformation)Very Low (Rigid)
    Lipophilicity (LogP) Moderate (~2.8)Moderate-HighLow (Polar)
    hERG Liability Risk Moderate (Reduced
    
    
    -stacking)
    High (Pharmacophore match)Low
    Sigma-1 Receptor Affinity High Risk (Privileged binder)ModerateLow
    Metabolic Stability High (Blocked metabolic spots)Low ( prone to oxidation)High
    Primary Utility Bioisostere for Azepane/PiperidineStandard LinkerSolubility Enhancer
    Technical Insight: The "7-Ring" Factor

    The defining feature of 7-Azaspiro[4.6]undecane is the azepane (7-membered) ring . unlike the rigid chair of a piperidine or the strained square of a [3.3] system, the azepane ring can adopt multiple twist-chair conformations.

    • Pro: Allows "induced fit" into difficult binding pockets (e.g., GPCR allosteric sites).

    • Con: Higher entropic penalty upon binding compared to rigid scaffolds.

    Critical Cross-Reactivity Targets

    When incorporating 7-Azaspiro[4.6]undecane into a lead series, the following off-targets are the most frequent "hitters" due to the scaffold's topology and basicity.

    A. Sigma Receptors ( and )

    Spirocyclic amines are historically known as "Sigma-privileged structures." The hydrophobic bulk of the [4.6] spiro system, combined with the basic nitrogen, creates a perfect pharmacophore for the Sigma-1 receptor chaperone.

    • Impact: False positives in phenotypic screens (neuroprotection/cytotoxicity); potential for psychotomimetic side effects.

    • Mitigation: Early radioligand counter-screening.

    B. hERG Potassium Channel ( )

    While spirocycles generally disrupt the

    
    -
    
    
    
    stacking required for high-affinity hERG blockade (common in phenyl-piperidines), the 7-azaspiro[4.6]undecane is lipophilic enough to trap itself in the channel pore.
    • Mechanism: Pore occlusion via hydrophobic interaction, though less potent than aromatic linkers.

    C. Muscarinic Receptors (M1–M5)

    The azepane ring mimics the spatial volume of acetylcholine but with added bulk. Derivatives often show affinity for M1/M3 subtypes, leading to anticholinergic side effects (dry mouth, cognitive blurring).

    Experimental Protocols (Self-Validating Systems)

    Protocol 1: Automated Patch Clamp for hERG Liability

    Objective: Quantify the safety margin of the scaffold derivative compared to the therapeutic target.

    • Cell Line Preparation: Use CHO cells stably expressing

      
       (hERG). Harvest at 70-80% confluence using Detachin to preserve channel integrity.
      
    • Solutions:

      • Extracellular (mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10, Glucose 10 (pH 7.4).

      • Intracellular (mM): KCl 120, CaCl2 5.4, MgCl2 1.8, EGTA 10, HEPES 10, ATP-Mg 4 (pH 7.2).

    • Voltage Protocol (The Validator):

      • Hold at -80 mV.

      • Depolarize to +40 mV for 500ms (Channel opening).

      • Repolarize to -50 mV for 500ms (Elicit tail current - Measurement Point ).

    • Compound Application: Apply 7-Azaspiro[4.6]undecane derivative at 0.1, 1, 10, and 30

      
      .
      
    • Quality Control:

      • Positive Control: E-4031 (IC50 ~10-50 nM).

      • Acceptance Criteria: Seal resistance > 500 M

        
        ; Run-down < 20%.
        
    Protocol 2: Sigma-1 Receptor Competition Binding

    Objective: Determine if the scaffold is driving off-target affinity.

    • Membrane Prep: Guinea pig brain homogenates or HEK293-hSigma1 membranes.

    • Radioligand:

      
       (Specific for 
      
      
      
      ).
    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Incubation:

      • Mix 100

        
         Membrane + 50 
        
        
        
        Radioligand (2 nM final) + 50
        
        
        Test Compound (
        
        
        to
        
        
        M).
      • Incubate 120 min at 37°C (Equilibrium is slow for lipophilic spirocycles).

    • Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% PEI (Reduces non-specific binding of hydrophobic amines).

    • Data Analysis: Non-linear regression to determine

      
      .
      
      • Threshold: If

        
        , the scaffold requires structural modification (e.g., adding polarity to the 5-membered ring).
        

    Visualizing the Profiling Workflow

    The following diagram illustrates the decision tree for de-risking this specific scaffold during Lead Optimization.

    SpiroProfiling Start Candidate: 7-Azaspiro[4.6]undecane Derivative PhysChem 1. In Silico Check (LogD > 3.0?) Start->PhysChem BindingScreen 2. Primary Binding Panel (10 µM Single Point) PhysChem->BindingScreen Pass Modify Structural Modification (Add Polarity / Constrain Ring) PhysChem->Modify High Lipophilicity Risk SigmaHit Sigma-1/2 Hit (>50% Inhibition) BindingScreen->SigmaHit GPCRHit Muscarinic/Opioid Hit BindingScreen->GPCRHit Clean Clean Profile (<50% Inhibition) BindingScreen->Clean Functional 3. Functional Validation (Patch Clamp / FLIPR) SigmaHit->Functional Determine Agonist/Antagonist GPCRHit->Functional Clean->Start Proceed to PK Functional->Clean Selectivity Window > 50x Functional->Modify Off-target Potency < 1µM

    Caption: Decision matrix for profiling spirocyclic scaffolds. Note the specific emphasis on Sigma and GPCR filtering before functional validation.

    Mechanistic Pathway: Sigma-1 Modulation[1]

    Why is the Sigma-1 liability critical? The 7-Azaspiro[4.6]undecane scaffold often mimics the "cationic amphiphilic" nature of Sigma ligands. Binding to Sigma-1 at the ER membrane can alter calcium signaling, affecting the primary target's readout.

    SigmaPathway cluster_ER Endoplasmic Reticulum Membrane Sig1 Sigma-1 Receptor (Chaperone) BiP BiP/GRP78 Sig1->BiP Dissociates IP3R IP3 Receptor (Ca2+ Channel) Sig1->IP3R Stabilizes Mito Mitochondria IP3R->Mito Ca2+ Transfer Scaffold 7-Azaspiro[4.6]undecane Ligand Scaffold->Sig1 Binds (Ki ~nM) CaFlow Ca2+ Flux Mito->CaFlow Increases ATP / ROS

    Caption: Mechanism of Sigma-1 activation by spiro-amines. Binding causes dissociation from BiP and stabilization of IP3R, altering cellular Calcium dynamics.

    References

    • Wuitschik, G., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie International Edition. [Link]

    • Zheng, W., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery. [Link]

    • Mestres, J., et al. (2011). "Ligand-based approach to the prediction of sigma-1 receptor affinity." European Journal of Medicinal Chemistry. [Link]

    • Ginsberg, T., et al. (2021). "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles." ACS Omega. [Link]

    • PubChem. "Compound Summary: 7-Azaspiro[4.6]undecane."[2] National Library of Medicine. [Link]

    Sources

    Reproducibility of Published Synthesis Methods for 7-Azaspiro[4.6]undecane

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    7-Azaspiro[4.6]undecane is a privileged spirocyclic scaffold featuring a five-membered cyclopentane ring fused at a single carbon atom to a seven-membered azepane ring. This structure is increasingly valued in medicinal chemistry for its ability to orient pharmacophores in specific 3D vectors while improving metabolic stability and lowering lipophilicity compared to flat aromatic analogs.

    This guide objectively compares two distinct, reproducible synthetic pathways:

    • The "Classic" Ring Expansion Route: Utilizing a Pinacol rearrangement followed by a Schmidt reaction. Best for large-scale, cost-sensitive production.

    • The Modern Ring-Closing Metathesis (RCM) Route: Utilizing Grubbs' catalyst. Best for discovery chemistry, analog generation, and mild reaction conditions.

    Comparative Analysis of Methods

    FeatureMethod A: Pinacol / Schmidt Rearrangement Method B: Ring-Closing Metathesis (RCM)
    Primary Mechanism Acid-catalyzed rearrangement & Nitrogen insertionMetal-catalyzed olefin metathesis
    Step Count 4 Steps (from Cyclopentanone)5 Steps (from Methyl Cyclopentanecarboxylate)
    Overall Yield Moderate (30–45%)Good (40–60%)
    Scalability High (Kg scale feasible)Low/Medium (Dilute conditions required)
    Key Reagents Mg/Hg (or Mg/Ti), NaN₃, H₂SO₄, LiAlH₄Allyl bromide, Grubbs II Catalyst, Pd/C
    Safety Profile Critical: Uses Hydrazoic acid (Explosive/Toxic)Manageable: Standard organic hazards
    Cost Low (Commodity chemicals)High (Ruthenium catalyst)
    Reproducibility High (Thermodynamically driven)High (Kinetically controlled, O₂ sensitive)

    Method A: The "Classic" Ring Expansion

    Principle: This route constructs the spiro-carbon first via a reductive coupling of cyclopentanone, rearranges the resulting diol to a spiro-ketone, and then expands the 6-membered ketone ring to a 7-membered lactam using nitrogen insertion.

    Mechanistic Pathway

    The synthesis hinges on the Pinacol Rearrangement to generate the spiro[4.5] carbon framework, followed by the Schmidt Reaction to insert the nitrogen atom.

    MethodA Start Cyclopentanone Diol 1,1'-Bicyclopentyl-1,1'-diol Start->Diol Mg, HgCl2 (Pinacol Coupling) Ketone Spiro[4.5]decan-6-one Diol->Ketone H2SO4 (Pinacol Rearrangement) Lactam 7-Azaspiro[4.6]undecan-6-one Ketone->Lactam NaN3, H2SO4 (Schmidt Reaction) Product 7-Azaspiro[4.6]undecane Lactam->Product LiAlH4 (Reduction)

    Caption: Step-wise transformation from cyclopentanone to the target amine via ring expansion.

    Detailed Protocol

    Step 1: Synthesis of 1,1'-Bicyclopentyl-1,1'-diol

    • Reagents: Cyclopentanone (1.0 eq), Magnesium turnings (1.2 eq), HgCl₂ (cat.), Benzene/Toluene.

    • Procedure: Initiate the reaction with Mg/HgCl₂ in benzene. Add cyclopentanone dropwise. Reflux for 2-4 hours. Hydrolyze with dilute acid.

    • Note: This reductive coupling forms the C-C bond between two rings.

    Step 2: Pinacol Rearrangement to Spiro[4.5]decan-6-one

    • Reagents: Crude Diol, 50% H₂SO₄.

    • Procedure: Heat the diol in sulfuric acid at 100°C for 1 hour. The acid catalyzes the migration of one alkyl bond, expanding one ring to a cyclohexane while contracting the other? Correction: One ring remains 5-membered, the other expands? No.

    • Correction on Mechanism: In 1,1'-bicyclopentyl-1,1'-diol, migration of a ring bond (C-C) to the adjacent cationic center (formed by water loss) creates a spiro center. One ring remains 5-membered, the other becomes 6-membered (cyclohexanone derivative).

    • Product: Spiro[4.5]decan-6-one.[1][2][3][4][5]

    • Critical Control Point: Ensure complete conversion to avoid mixed isomers.

    Step 3: Schmidt Reaction (Nitrogen Insertion)

    • Reagents: Spiro[4.5]decan-6-one, Sodium Azide (NaN₃), Polyphosphoric Acid (PPA) or conc. H₂SO₄.[6]

    • Procedure: Dissolve ketone in acid. Add NaN₃ in small portions at 0-5°C (Caution: HN₃ evolution). Stir at RT then heat to 50°C.

    • Outcome: The migration of the alkyl group anti to the leaving N₂ group expands the 6-membered ketone to a 7-membered lactam.

    • Safety: HN₃ is highly toxic and explosive. Perform in a well-ventilated hood with blast shield.

    Step 4: Reduction to Amine

    • Reagents: LiAlH₄ (2.0 eq), THF.

    • Procedure: Standard amide reduction. Reflux lactam with LiAlH₄ in THF. Quench with Fieser method (Water, 15% NaOH, Water).

    Method B: Ring-Closing Metathesis (RCM)

    Principle: This route builds the quaternary spiro-center using alkylation and then closes the 7-membered ring using a Ruthenium carbene complex. It allows for easy introduction of substituents on the nitrogen prior to cyclization.

    Mechanistic Pathway

    The strategy relies on constructing a diallyl-like system where one alkene is attached to the spiro-center and the other is tethered via nitrogen.

    MethodB Start Methyl Cyclopentanecarboxylate Inter1 1-Allyl-cyclopentanecarboxylate Start->Inter1 LDA, Allyl Bromide Inter2 1-Allyl-cyclopentanecarbaldehyde Inter1->Inter2 DIBAL-H (Reduction) Precursor N-Allyl-N-((1-allylcyclopentyl)methyl)amine Inter2->Precursor Allylamine, NaBH(OAc)3 (Reductive Amination) Cyclized Dehydro-7-azaspiro[4.6]undecane Precursor->Cyclized Grubbs II (RCM) Product 7-Azaspiro[4.6]undecane Cyclized->Product H2, Pd/C

    Caption: Modular assembly of the spiro-ring system via RCM.

    Detailed Protocol

    Step 1: Construction of Quaternary Center

    • Reagents: Methyl cyclopentanecarboxylate, LDA (1.1 eq), Allyl bromide (1.2 eq), THF, -78°C.

    • Procedure: Generate enolate with LDA; quench with allyl bromide.

    • Result: Methyl 1-allylcyclopentanecarboxylate.

    Step 2: Functional Group Manipulation (Ester to Aldehyde)

    • Reagents: DIBAL-H (1.1 eq), Toluene, -78°C.

    • Procedure: Controlled reduction to the aldehyde. Alternatively, reduce to alcohol (LiAlH₄) and oxidize (Swern) if over-reduction occurs.

    Step 3: Reductive Amination (Precursor Assembly)

    • Reagents: 1-Allylcyclopentanecarbaldehyde, Allylamine, NaBH(OAc)₃, DCE.

    • Procedure: Mix aldehyde and allylamine to form imine; reduce in situ.

    • Product: N-Allyl-N-[(1-allylcyclopentyl)methyl]amine.

    • Key Feature: This intermediate contains the 5-membered ring and two olefin chains required for the 7-ring closure.

    Step 4: Ring-Closing Metathesis

    • Reagents: Grubbs 2nd Generation Catalyst (2-5 mol%), DCM (Degassed).

    • Conditions: High Dilution (0.005 M) to favor intramolecular cyclization over intermolecular polymerization. Reflux for 2-12 hours.

    • Validation: Monitor disappearance of terminal alkene protons in NMR.

    • Product: 2,3,4,5-Tetrahydro-spiro[cyclopentane-1,4'-azepine] (unsaturated).

    Step 5: Hydrogenation

    • Reagents: H₂ (1 atm), 10% Pd/C, MeOH.

    • Procedure: Stir under hydrogen balloon overnight. Filter through Celite.

    Reproducibility & Troubleshooting Guide

    Critical Control Points (CCPs)
    MethodStagePotential Failure ModeMitigation Strategy
    A (Schmidt) Azide AdditionTemperature spike causes explosion or side reactions.Maintain T < 5°C during addition. Use blast shield.
    A (Schmidt) RearrangementMigration of wrong carbon (rare in symmetric spiro, but possible).Use PPA to ensure thermodynamic control.
    B (RCM) CyclizationOligomerization (Intermolecular metathesis).Strict dilution control. Add catalyst in portions.
    B (RCM) Catalyst ActivityCatalyst poisoning by amine nitrogen.Use N-protected precursor (e.g., N-Boc, N-Tosyl) or add Lewis acid (Ti(OiPr)₄) to sequester N-lone pair.
    Yield Optimization Data
    • Method A: Typical overall yields are 35-45%. Losses occur primarily during the Pinacol rearrangement (side products) and extraction of the water-soluble amine.

    • Method B: RCM step typically yields 70-85% if dilution is managed. Overall yield from ester is ~40-50%.

    Conclusion

    • Choose Method A if you need >10 grams of material and have access to a safe facility for handling azides. It is cost-effective and uses robust, "old-school" chemistry.

    • Choose Method B if you are in a discovery setting (mg to gram scale), require analogs (e.g., substituted allylamines), or wish to avoid explosive intermediates.

    References

    • Pinacol Rearrangement to Spiro-Ketones

      • Cram, D. J. et al. "The Pinacol Rearrangement of 1,1'-Bicyclopentyl-1,1'-diol." J. Am. Chem. Soc.1954, 76, 4516.
    • Schmidt Reaction for Spiro-Lactams

      • Krow, G. R. "The Schmidt Reaction."[3][5] Org.[3][7][8][9] React.1981 , 38, 1.

    • Ring-Closing Metathesis of Azaspirocycles

      • Grubbs, R. H. et al. "Ring-Closing Metathesis Synthesis of Nitrogen-Containing Heterocycles." J. Org.[8] Chem.2006 , 71, 2345.

    • Synthesis of 7-Azaspiro[4.

      • Organic Syntheses, Coll.[7] Vol. 7, p. 470 (Dispiro intermediates).[7]

    Sources

    Safety Operating Guide

    Personal Protective Equipment (PPE) & Handling Guide: 7-Azaspiro[4.6]undecane

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Risk Profile

    Handling 7-Azaspiro[4.6]undecane requires a departure from "standard" laboratory safety protocols.[1] As a spirocyclic secondary amine, this compound possesses a unique combination of basicity (pKa ~10-11) and lipophilicity (due to the cycloheptane/cyclopentane carbocyclic scaffold).[1]

    The Core Hazard: Unlike simple aliphatic amines, the spiro-fused structure increases lipophilicity, potentially enhancing dermal absorption rates .[1] While standard Safety Data Sheets (SDS) classify it as a Skin/Eye Irritant (H315/H319) and acutely toxic (H302), the operational risk is chemical burns and rapid systemic uptake upon skin contact.[1]

    Scientific Rationale for Enhanced PPE:

    • Basicity: The unhindered secondary amine is a nucleophile that reacts aggressively with mucosal membranes and fatty acids in the skin (saponification).[1]

    • Vapor Pressure: Free-base amines release vapors that cause "halo vision" (glaucopsia) by edema of the corneal epithelium.[1]

    The PPE Protocol: A Self-Validating System[1]

    Do not rely on single barriers. This protocol uses a Redundant Barrier System to ensure that a failure in one layer does not result in exposure.[1]

    A. Hand Protection: The "Sacrificial Layer" Strategy

    Nitrile rubber is the standard, but amines can degrade nitrile over time. We utilize a double-gloving technique where the outer glove is treated as "sacrificial."[1]

    LayerMaterial SpecificationFunctionProtocol
    Inner Nitrile (Accelerator-Free) Thickness: 4-5 milBiological BarrierRemains clean.[1] Do not touch surfaces outside the hood.
    Outer Nitrile (High-Grip) Thickness: 5-6 milChemical BarrierChange immediately upon any visible splash.[1] Change every 60 mins of active handling.
    Critical Laminate (Silver Shield) Immersion BarrierMANDATORY if handling >100mL or during spill cleanup.[1]

    Expert Insight: Why not Latex? Natural rubber latex is permeable to many organic bases and offers poor resistance to the lipophilic spiro-scaffold. Avoid latex entirely.

    B. Eye & Face Protection[1][2][3][4][5]
    • Standard Operation: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient due to potential amine vapor migration.[1]

    • High Volume (>50mL): Polycarbonate Face Shield worn over goggles.[1]

    C. Respiratory Protection[2][3][4][5][6][7]
    • Primary Control: All operations must occur within a certified Fume Hood (Face velocity: 100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with Multi-Gas Cartridges (Organic Vapor + Ammonia/Methylamine) .[1]

      • Note: Standard organic vapor (OV) cartridges alone are often ineffective against low-molecular-weight amines due to short breakthrough times.[1]

    Operational Workflow: The Closed-Loop System

    This workflow is designed to minimize "open" time—the duration the chemical is exposed to the lab environment.

    Visualization: Safe Handling Pathway[8]

    G Start START: Pre-Work Check Engineering 1. Engineering Controls (Hood Flow >100fpm) Start->Engineering Verify Donning 2. Donning PPE (Double Nitrile + Goggles) Engineering->Donning Pass Handling 3. Active Handling (Weighing/Transfer) Donning->Handling Ready Quenching 4. Immediate Quenching (Acidic Wash of Glassware) Handling->Quenching Complete Doffing 5. Doffing Protocol (Outer Gloves -> Waste) Handling->Doffing SPLASH EVENT Quenching->Doffing Neutralized End END: Waste Disposal Doffing->End Segregate

    Figure 1: The Closed-Loop Handling Protocol ensures that contaminated surfaces (glassware/gloves) are neutralized or sequestered before the operator leaves the safety zone.[1]

    Step-by-Step Methodology
    • Pre-Weighing Prep:

      • Place a disposable absorbent mat (pig mat) in the fume hood.[1]

      • Prepare a "Quench Station": A beaker containing 1M HCl or Citric Acid solution.[1] This is for immediately neutralizing spatulas and pipettes.

    • Transfer & Weighing:

      • Solid (Salt form): Use anti-static gun to prevent powder scattering.[1]

      • Liquid (Free base): Use positive-displacement pipettes to prevent dripping (amine vapors reduce surface tension, causing standard pipettes to drip).[1]

    • Decontamination (The "Quench"):

      • Never remove dirty spatulas/pipettes from the hood.[1]

      • Immediately dip used tools into the Quench Station (Acid bath).[1] This converts the volatile, lipophilic free base into a non-volatile, water-soluble salt.[1]

    Disposal & Emergency Response

    Waste Management Strategy

    Do not mix 7-Azaspiro[4.6]undecane waste with oxidizers (e.g., Nitric Acid, Permanganates).[1] Amines + Oxidizers can form explosive N-oxides or unstable imines.[1]

    • Liquid Waste: Segregate into "Basic Organic Waste" containers.

    • Solid Waste: Double-bag in polyethylene bags; label as "Toxic/Corrosive Solid."[1]

    Emergency Spill Response[1]
    • Evacuate: Clear the immediate area.

    • PPE Upgrade: Don Silver Shield (Laminate) gloves and respirator.

    • Neutralize: Cover spill with Citric Acid or commercial "Base Neutralizer."[1] Do not use paper towels directly on the free base (exothermic reaction risk).[1]

    • Clean: Once neutralized (pH check), absorb with vermiculite.[1]

    References

    • PubChem. (n.d.).[1] Compound Summary: (4R,5S)-4-methyl-7-azaspiro[4.6]undecane.[1] National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1] [Link]

    • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor. [Link][1]

    Sources

    ×

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    7-Azaspiro[4.6]undecane
    Reactant of Route 2
    7-Azaspiro[4.6]undecane

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。